molecular formula C19H18N4O2S B1674436 Ilaprazole CAS No. 172152-36-2

Ilaprazole

Cat. No.: B1674436
CAS No.: 172152-36-2
M. Wt: 366.4 g/mol
InChI Key: HRRXCXABAPSOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilaprazole is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase enzyme in gastric parietal cells . As a prodrug, it is activated in the acidic environment of the parietal cells, where it binds to cysteine residues on the proton pump, leading to a sustained antisecretory effect . Distinguished from earlier PPIs, this compound exhibits a distinct pharmacokinetic profile, characterized by a longer half-life and is primarily metabolized by CYP3A4, showing minimal inhibition of the CYP2C19 enzyme and reducing potential for drug-drug interactions in research models . Beyond its primary use, this compound has demonstrated significant research value in antimicrobial and oncology studies. Recent in vitro investigations reveal that this compound possesses direct antibacterial activity against Helicobacter pylori , including drug-resistant strains, and shows synergistic effects when combined with antibiotics like clarithromycin and amoxicillin in quadruple therapy regimens . Furthermore, this compound has been identified as a potent and selective inhibitor of T-cell-originated protein kinase (TOPK), a promising oncology target . In vitro and in vivo studies show that this compound suppresses the growth of various cancer cell lines, including colon and ovarian cancer, by inhibiting TOPK activity and its downstream signaling pathway . This multifaceted mechanism makes this compound a compelling compound for researching new therapeutic strategies in gastroenterology and oncology.

Properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRXCXABAPSOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870115
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-36-2
Record name Ilaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilaprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ilaprazole's Mechanism of Action on the Gastric Proton Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][3] Like other substituted benzimidazoles, this compound is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[2][4] Its primary target is the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.[5] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Gastric H+/K+-ATPase: The Molecular Target

The gastric hydrogen-potassium ATPase (H+/K+-ATPase) is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.[2][6] This enzyme is the final common pathway for gastric acid secretion, catalyzing the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺) at the expense of ATP hydrolysis.[6] This process is responsible for acidifying the stomach lumen to a pH as low as 0.8.[6] The enzyme is a heterodimer consisting of a catalytic α-subunit, which contains the ion-binding sites and the binding sites for PPIs, and a glycosylated β-subunit essential for enzyme assembly and trafficking.[7]

Core Mechanism of this compound Action

This compound's mechanism involves a multi-step process that culminates in the irreversible inhibition of the proton pump.

Acid-Catalyzed Activation

This compound is administered as an inactive prodrug.[4] After absorption into the bloodstream, it is distributed to the gastric parietal cells.[5] As a weak base, this compound selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[8] In this acidic environment (pH < 4), the drug undergoes a two-step protonation followed by a molecular rearrangement.[8][9] This acid-catalyzed conversion transforms the inactive benzimidazole (B57391) into a reactive tetracyclic sulfenamide (B3320178) intermediate.[4][10] This activation step is critical for the drug's selectivity, ensuring it only becomes active at its target site.[11]

G cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) Ilaprazole_Prodrug This compound (Prodrug) Activated_this compound Active Sulfenamide Intermediate Ilaprazole_Prodrug->Activated_this compound Acid-catalyzed activation (H+) Inhibited_Pump Inhibited H+/K+-ATPase (Covalent Disulfide Bond) Activated_this compound->Inhibited_Pump Covalent Bonding Proton_Pump H+/K+-ATPase (with Cysteine Residue)

Caption: this compound activation and covalent binding pathway.
Covalent and Irreversible Inhibition

The activated sulfenamide form of this compound is a potent thiol-reactive agent.[4] It rapidly forms a covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues located on the luminal surface of the H+/K+-ATPase α-subunit.[2][5][9] This binding is irreversible, leading to a profound and long-lasting inhibition of the enzyme's pumping activity.[1][2] While the specific cysteine residues targeted by this compound are not definitively cited in the provided literature, other PPIs are known to bind to residues such as Cys813 and Cys822.[8][12] By blocking the enzyme, this compound effectively halts the secretion of gastric acid, allowing for the healing of acid-related mucosal damage.

Quantitative Analysis of Inhibition

The potency of this compound has been quantified in various in vitro and in vivo studies. The data below summarizes key inhibitory concentrations and comparative metrics.

ParameterValueSpecies/SystemCommentsReference
IC₅₀ (H+/K+-ATPase) 6.0 µMRabbit Parietal CellsDirect measurement of proton pump inhibitory activity in a cell-free assay.[1][13]
pIC₅₀ (Acid Accumulation) 8.1Rabbit Parietal CellsCorresponds to an IC₅₀ of 9 nM. Measures inhibition of histamine-induced ¹⁴C-aminopyrine accumulation, an indirect marker of pump activity.[14]
% Time pH > 4 (24h, Day 1) 80.4% (5 mg dose)Healthy Human VolunteersCompares favorably to omeprazole (B731) 20 mg (76.6%). Shows potent acid suppression at a low dose.[15]
IC₅₀ (CYP2C19 Inhibition) > Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole (B1678785)In vitro Fluorometric AssayThis compound shows the lowest potential for CYP2C19 inhibition among the tested PPIs, suggesting a lower risk of certain drug-drug interactions.[16][17]

Experimental Protocols

The following section details a representative methodology for determining the in vitro inhibitory activity of this compound on the gastric H+/K+-ATPase. This protocol is synthesized from common practices in the field.[18][19][20]

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the IC₅₀ value of this compound by measuring its effect on the ATP-hydrolyzing activity of the H+/K+-ATPase in isolated gastric microsomes.

1. Preparation of Gastric Microsomes (Enzyme Source):

  • Stomachs are obtained from a suitable animal model (e.g., rabbit or sheep) immediately after sacrifice.[18]

  • The gastric mucosa is scraped from the underlying muscle layers in a cold buffer (e.g., 200 mM Tris-HCl, pH 7.4).[18]

  • The scrapings are homogenized using a Potter-Elvehjem homogenizer.

  • The homogenate undergoes differential centrifugation. A preliminary low-speed spin (e.g., 5,000 x g for 10 min) removes whole cells and nuclei. The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.[18]

  • The pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[20]

2. Inhibition Assay Protocol:

  • A reaction mixture is prepared containing the enzyme extract (gastric microsomes), buffer (20 mM Tris-HCl, pH 7.4), and cofactors (2 mM MgCl₂ and 2 mM KCl).[19]

  • Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.

  • The mixtures are pre-incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for drug binding and inhibition.[19][20]

  • The enzymatic reaction is initiated by the addition of 2 mM ATP.[19]

  • The reaction is allowed to proceed at 37°C for 30 minutes.

  • The reaction is terminated by adding an ice-cold stop solution, such as 10% trichloroacetic acid (TCA).[19]

3. Measurement of ATPase Activity:

  • The terminated reaction mixtures are centrifuged to pellet precipitated proteins.[19]

  • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the supernatant is quantified. This is typically done spectrophotometrically using a method like the Fiske-Subbarow assay, which involves the formation of a colored phosphomolybdate complex.[20]

  • The absorbance is read at a specific wavelength (e.g., 660 nm).[20]

  • The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Homogenize Gastric Mucosa B Differential Centrifugation A->B C Isolate Microsomal Vesicles (H+/K+-ATPase Source) B->C D Pre-incubate Vesicles with this compound (37°C) C->D E Initiate Reaction with ATP D->E F Incubate (37°C, 30 min) E->F G Stop Reaction (e.g., with TCA) F->G H Quantify Inorganic Phosphate (Pi) Release G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Experimental workflow for an in vitro H+/K+-ATPase inhibition assay.

Conclusion

This compound functions as a highly effective and targeted inhibitor of the gastric proton pump. Its mechanism relies on selective accumulation and activation within the acidic milieu of the parietal cell canaliculus. The subsequent formation of an irreversible covalent bond with the H+/K+-ATPase enzyme ensures a potent and sustained reduction in gastric acid secretion. Quantitative data confirms its high potency, and its distinct metabolic profile suggests a potentially lower risk of certain drug interactions compared to earlier-generation PPIs. The experimental protocols outlined provide a robust framework for assessing the inhibitory activity of this compound and other novel PPIs in a research setting.

References

Ilaprazole: A Comprehensive Technical Guide on its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ilaprazole is a second-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as dyspepsia, peptic ulcer disease (PUD), and gastroesophageal reflux disease (GERD).[1][2][3] Developed by Il-Yang Pharmaceutical in South Korea, it offers a longer half-life and more potent gastric acid suppression compared to first-generation PPIs like omeprazole.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound, also known as IY-81149, was first synthesized by Il-Yang Pharmaceutical.[4] It was developed to provide a more effective and longer-lasting treatment for acid-related disorders.[4] this compound was launched in China and Korea for the treatment of various ulcers and reflux diseases.[2] Preclinical studies demonstrated its significant efficacy in a dose-dependent manner and a broad safety profile.[6] Clinical trials have shown that this compound at a 10 mg dose has a more potent and lasting acid-suppressant effect than 20 mg of omeprazole.[4]

Mechanism of Action

This compound is a substituted benzimidazole (B57391) that acts as an irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[2][7] This enzyme is responsible for the final step in gastric acid secretion from parietal cells into the stomach lumen.[7][8]

As a prodrug, this compound is administered in an inactive form and becomes activated in the acidic environment of the parietal cells.[7] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, forming an irreversible disulfide bond.[7][8][9] This binding inactivates the proton pump, leading to a significant and sustained reduction in gastric acid secretion.[7][8] One of the key advantages of this compound is its prolonged duration of action, which is attributed to its slow metabolism and the irreversible nature of its binding to the proton pump.[7]

G cluster_parietal_cell Parietal Cell Ilaprazole_inactive This compound (Inactive Prodrug) Ilaprazole_active Sulfenamide (Active) Ilaprazole_inactive->Ilaprazole_active Acidic Environment ProtonPump H+/K+-ATPase (Proton Pump) Ilaprazole_active->ProtonPump Covalent Bonding (Irreversible Inhibition) ProtonPump->H_ions_out H+ Secretion H_ions H+ K_ions K+ K_ions_in->ProtonPump K+ Uptake

Mechanism of action of this compound.

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process, typically starting from substituted pyridine (B92270) and benzimidazole precursors. Several synthetic routes have been reported in the literature and patents. A common approach involves the condensation of a substituted mercaptobenzimidazole with a chloromethylpyridine derivative, followed by oxidation of the resulting thioether to the sulfoxide.[2][10]

A representative synthetic scheme is outlined below:

G cluster_synthesis This compound Synthesis Pathway A 2,3-Lutidine B 2,3-Dimethylpyridine-N-oxide A->B H2O2, Acetic Acid C 4-Nitro-2,3-dimethylpyridine-N-oxide B->C H2SO4, HNO3 D 4-Methoxy-2,3-dimethylpyridine-N-oxide C->D NaOH, Methanol E 3-Methyl-4-methoxypyridine-2-methanol D->E Acetic Anhydride F 2-(Chloromethyl)-4-methoxy-3-methylpyridine E->F SOCl2 H Thioether Intermediate F->H NaOH, Methanol G 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol G->H I This compound H->I m-CPBA or NaOCl G cluster_workflow This compound Synthesis and Purification Workflow Start Start Step1 Condensation Reaction: 2-mercapto-5-(1-pyrrolyl)benzimidazole + 3-methyl-4-methoxy-2-chloromethylpyridine Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Work-up: Filtration and Solvent Evaporation Step2->Step3 Step4 Purification of Thioether Intermediate (Crystallization) Step3->Step4 Step5 Oxidation Reaction: Thioether + Oxidizing Agent (e.g., m-CPBA) Step4->Step5 Step6 Reaction Monitoring (TLC/HPLC) Step5->Step6 Step7 Work-up and Crude Isolation Step6->Step7 Step8 Final Purification (Crystallization/Chromatography) Step7->Step8 Step9 Characterization (HPLC, NMR, MS) Step8->Step9 End Pure this compound Step9->End

References

Ilaprazole Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ilaprazole, a novel proton pump inhibitor (PPI), in various preclinical models. This compound has demonstrated a distinct pharmacokinetic profile, notably a more prolonged plasma half-life compared to first and second-generation PPIs, which contributes to its potent and sustained acid suppression. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and illustrates metabolic pathways to support further research and development.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical species following oral administration. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 1: Pharmacokinetics of this compound Racemate and Enantiomers in Rats

A stereoselective pharmacokinetic study in rats revealed significant differences between the R- and S-enantiomers of this compound. The S-enantiomer consistently showed higher plasma concentrations.

Dose (mg/kg)EnantiomerCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
1R-ilaprazole105.3 ± 21.41.5 ± 0.5345.6 ± 89.7
S-ilaprazole206.7 ± 45.81.8 ± 0.4843.2 ± 156.3
5R-ilaprazole453.1 ± 98.22.0 ± 0.71876.5 ± 432.1
S-ilaprazole812.4 ± 154.32.2 ± 0.63654.8 ± 789.2
10R-ilaprazole789.6 ± 167.52.5 ± 0.83987.2 ± 876.5
S-ilaprazole1012.8 ± 201.32.6 ± 0.75102.4 ± 1023.4
Table 2: Pharmacokinetics of this compound in Beagle Dogs

Pharmacokinetic studies in beagle dogs have also been conducted to evaluate the plasma concentration of this compound.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-12h) (ng·h/mL)Half-life (t½) (h)
Oral51452.3 ± 324.64.011363.1 ± 3442.0Not Reported
Intravenous0.2--400 ± 50Not Reported
Intravenous0.8--1466.7 ± 266.7Not Reported
Intravenous3.2--9000 ± 1333.3Not Reported

Data for oral administration in dogs reflects a single medication group, not in combination with other drugs. AUC for intravenous administration is AUC(0-infinity) in µg/L·min, converted to ng·h/mL for comparison. Half-life data for oral administration in dogs was not explicitly found in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the typical experimental designs for evaluating this compound in animal models.

Animal Models
  • Rats: Male Sprague-Dawley rats are commonly used.

  • Dogs: Beagle dogs are a frequently used non-rodent species.

Dosing and Administration
  • Formulation: For oral administration, this compound is often suspended in a vehicle such as a 0.5% solution of carboxymethyl cellulose (B213188) (CMC).

  • Administration: Oral dosing is typically performed via gavage. Intravenous administration is given as a bolus injection.

Sample Collection
  • Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

The quantification of this compound and its metabolites in plasma is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation.[2]

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.[2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of a drug is a critical component of its pharmacokinetic profile.

Metabolic Pathway of this compound

In preclinical models, particularly in rats, this compound undergoes extensive metabolism. The primary metabolic pathways include oxidation to this compound sulfone, which is the major metabolite, and hydroxylation.[1][3] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the formation of this compound sulfone.[4]

Ilaprazole_Metabolism This compound This compound Ilaprazole_Sulfone This compound Sulfone (Major Metabolite) This compound->Ilaprazole_Sulfone Oxidation (CYP3A4) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation

Metabolic pathway of this compound.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

PK_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Rats, Dogs) Dosing Drug Administration (Oral or IV) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Experimental workflow for preclinical PK studies.

References

The Pharmacodynamics of Ilaprazole on Gastric Acid Secretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a next-generation proton pump inhibitor (PPI) that has demonstrated potent and sustained suppression of gastric acid secretion.[1] As a member of the substituted benzimidazole (B57391) class of drugs, this compound offers potential advantages over earlier PPIs in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, dose-dependent effects on gastric acid, and comparative efficacy with other PPIs. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[4] Following oral administration, this compound is absorbed and systemically distributed to the parietal cells of the stomach.[5] Within the acidic secretory canaliculi of the parietal cells, this compound undergoes a proton-catalyzed conversion to its active sulfenamide (B3320178) form.[] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, commonly known as the gastric proton pump.[4] This binding is irreversible, leading to the inactivation of the proton pump and thereby inhibiting the final step of gastric acid secretion.[4] The prolonged duration of action of this compound is attributed to this irreversible inhibition, as the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps.[4]

One of the distinguishing features of this compound is its prolonged plasma half-life compared to many other PPIs, which contributes to its sustained acid-suppressive effect.[7][8] Furthermore, its metabolism is less influenced by CYP2C19 genetic polymorphisms, which can affect the efficacy of other PPIs.[9][10]

G cluster_parietal_cell Parietal Cell Gastrin_R Gastrin Receptor PLC PLC Gastrin_R->PLC H2_R Histamine (B1213489) H2 Receptor AC Adenylyl Cyclase H2_R->AC M3_R Muscarinic M3 Receptor M3_R->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC ProtonPump H+/K+-ATPase (Proton Pump) Ca2->ProtonPump Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Stimulates PKC->ProtonPump Stimulates H_ion H+ ProtonPump->H_ion Ilaprazole_prodrug This compound (Prodrug) Ilaprazole_active Active Sulfenamide Ilaprazole_prodrug->Ilaprazole_active Acid Activation in Canaliculi Ilaprazole_active->ProtonPump Irreversible Inhibition Gastrin Gastrin Gastrin->Gastrin_R Histamine Histamine Histamine->H2_R Acetylcholine Acetylcholine Acetylcholine->M3_R StomachLumen Stomach Lumen H_ion->StomachLumen

Caption: Signaling pathway of gastric acid secretion and this compound's mechanism of action.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data from various studies on the pharmacodynamics of this compound, comparing its effects on gastric acid secretion with other PPIs.

Table 1: Comparative Efficacy of this compound and Omeprazole (B731) in Healthy Volunteers
ParameterThis compound (5mg)This compound (10mg)This compound (20mg)Omeprazole (20mg)Reference(s)
% Time Intragastric pH > 4 (24h, Day 1) 80.4%88.1%91.0%76.6%[11]
Mean 24-h pH (Day 1) --7.786.67[11]
Mean 24-h pH (Day 5) --7.957.44[11]

Note: In the study by Du et al. (2012), the difference in the percentage of time intragastric pH > 4 between the this compound groups and the omeprazole group was not statistically significant (P > 0.05). However, 20mg this compound provided a significantly higher mean 24-h pH than 20mg omeprazole on both Day 1 (P < 0.01) and Day 5 (P < 0.05).[11] A 5 mg dose of this compound has been reported to provide gastric pH control comparable to 20 mg of omeprazole.[12][13]

Table 2: Comparative Efficacy of this compound and Esomeprazole (B1671258) in Healthy Volunteers
ParameterThis compound (10mg)This compound (20mg)This compound (40mg)Esomeprazole (40mg)Reference(s)
Mean % Time Intragastric pH > 6 (Day 1, IV) ----
Healthy Subjects----
Infusion30mg: 63.6%--80mg: 51.7%[14]
24-h pH Control Better than EsomeprazoleBetter than EsomeprazoleBetter than Esomeprazole-[15]
Evening/Overnight pH Control Better than EsomeprazoleBetter than EsomeprazoleBetter than Esomeprazole-[15]
Initial 0-4h pH Control (Single Dose) ---Better than this compound[15]

Note: A study in healthy volunteers showed that while esomeprazole 40 mg provided better pH control in the initial hours after a single dose, this compound (particularly 20 mg and 40 mg) demonstrated significantly better pH control over a 24-hour period and during the evening and overnight hours after single and multiple doses.[15]

Table 3: Efficacy of this compound in Patients with Duodenal Ulcer
ParameterThis compound (5mg/d)This compound (10mg/d)This compound (20mg/d)Omeprazole (20mg/d)Reference(s)
Fraction Time pH > 5 (Day 5) 67.17 ± 30.16%87.96 ± 12.29%89.86 ± 15.18%76.14 ± 16.75%[16]
4-week Healing Rate -89.7%-87.0% (Other PPIs)[12]

*P < 0.05 compared to the low-dose this compound group and the omeprazole group.[16] A meta-analysis showed no significant difference in the 4-week healing rate between 10 mg/d this compound and other PPIs.[12]

Experimental Protocols

The evaluation of the pharmacodynamics of this compound and other PPIs relies on established preclinical and clinical experimental models.

In Vivo Models

1. Pylorus Ligation Model in Rats

  • Objective: To assess the anti-secretory and anti-ulcer activity of a compound by measuring the accumulation of gastric acid following ligation of the pylorus.[17]

  • Methodology:

    • Animal Preparation: Male Wistar rats are typically fasted for 24 hours with free access to water.[17]

    • Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally prior to surgery.[17]

    • Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is ligated with a silk suture, taking care to avoid damage to blood vessels. The abdominal wall is then closed.[17]

    • Sample Collection: After a set period (e.g., 4-19 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[17]

    • Analysis: The gastric contents are collected, and the volume is measured. The pH of the gastric juice is determined, and the free and total acidity are quantified by titration with 0.01 N NaOH. The stomach is opened along the greater curvature and examined for ulcers.[17]

2. Histamine-Induced Gastric Acid Secretion in Anesthetized Rats

  • Objective: To evaluate the ability of a PPI to inhibit gastric acid secretion stimulated by a secretagogue like histamine.[17][18]

  • Methodology:

    • Animal Preparation: Rats are fasted and anesthetized. A tracheal cannula is inserted to maintain a clear airway. Catheters are placed for intravenous drug and histamine administration.[17]

    • Gastric Perfusion: The stomach is cannulated to allow for continuous perfusion with saline at a constant rate. The perfusate is collected at regular intervals.[17]

    • Stimulation and Inhibition: A basal period of acid secretion is established. Histamine is then infused intravenously to induce a stable, submaximal level of acid secretion. Once a plateau is reached, the test compound (this compound) is administered.[17]

    • Analysis: The collected perfusate is analyzed for acid content by titration with a standard base to a neutral pH. The acid output is calculated and expressed, for example, in µEq/min.[17]

Clinical Studies

Ambulatory 24-hour Intragastric pH Monitoring

  • Objective: To continuously measure the acidity in the stomach over a 24-hour period in human subjects to assess the efficacy of acid-suppressing medications.

  • Methodology:

    • Subject Enrollment: Healthy volunteers or patients with acid-related disorders are recruited.[11][16]

    • Probe Placement: A thin, flexible tube with a pH sensor at its tip is passed through the nose and down the esophagus into the stomach. The position is confirmed, often radiologically.

    • Data Recording: The probe is connected to a portable recording device that logs the intragastric pH at frequent intervals over 24 hours.

    • Drug Administration: Subjects are administered the study drug (e.g., this compound or a comparator) according to the study protocol (e.g., once daily for a specified number of days).[11][16]

    • Data Analysis: The recorded pH data is analyzed to determine key parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4, > 5, or > 6), the mean 24-hour pH, and diurnal/nocturnal pH profiles.[11][16]

G cluster_workflow Experimental Workflow: Pylorus Ligation Model A Animal Acclimatization & Fasting (24h) B Randomization into Treatment Groups (e.g., Vehicle, this compound) A->B C Drug Administration (Oral or IP) B->C D Anesthesia C->D E Surgical Procedure: Pylorus Ligation D->E F Post-operative Period (e.g., 4 hours) E->F G Euthanasia & Stomach Excision F->G H Collection of Gastric Contents G->H K Ulcer Scoring G->K I Measurement of Gastric Volume & pH H->I J Titration for Free & Total Acidity H->J L Data Analysis & Statistical Comparison I->L J->L K->L

Caption: Workflow for evaluating this compound efficacy using the pylorus ligation model in rats.

Conclusion

This compound is a potent proton pump inhibitor with a sustained duration of action, offering effective control of gastric acid secretion.[9][12] Quantitative data from both preclinical and clinical studies demonstrate its efficacy in raising intragastric pH and promoting the healing of acid-related mucosal damage.[12][16] Its pharmacodynamic profile, including a long half-life and metabolism that is less dependent on CYP2C19 polymorphisms, suggests potential clinical advantages.[7][10] The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel acid-suppressive therapies.

References

An In-Depth Technical Guide to the Metabolism of Ilaprazole: The Roles of CYP3A4 and CYP2C19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a proton pump inhibitor (PPI), is distinguished from other members of its class by a unique metabolic profile that results in a longer plasma half-life and more consistent pharmacokinetic and pharmacodynamic profiles across different patient populations. This technical guide provides a comprehensive overview of the metabolism of this compound, with a specific focus on the well-documented primary role of Cytochrome P450 3A4 (CYP3A4) and the comparatively minimal involvement of Cytochrome P450 2C19 (CYP2C19). This guide synthesizes findings from in vitro and in vivo studies, detailing experimental methodologies, presenting quantitative data, and illustrating key metabolic pathways and experimental workflows. A significant aspect of this compound's metabolism is its conversion to this compound sulfone, a reaction predominantly catalyzed by CYP3A4.[1][2][3][4][5][6] In contrast to many other PPIs, this compound's metabolism is not significantly influenced by the genetic polymorphisms of CYP2C19, which is a notable clinical advantage.[7][8][9] Furthermore, evidence suggests that a non-enzymatic sulfoxide (B87167) reduction to this compound sulfide (B99878) may represent a major clearance pathway for the drug.[10] This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and metabolism.

Introduction

This compound is a substituted benzimidazole (B57391) proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. Its efficacy is rooted in the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells. A key differentiator for this compound within the PPI class is its metabolic pathway. While many PPIs are significantly metabolized by the polymorphic enzyme CYP2C19, leading to inter-individual variability in clinical outcomes, this compound's primary metabolic route is through CYP3A4.[11][12][13] This characteristic contributes to its more predictable pharmacokinetic profile. This guide will delve into the technical details of this compound's metabolism, providing a granular look at the roles of CYP3A4 and CYP2C19.

Metabolic Pathways of this compound

The biotransformation of this compound is characterized by two main pathways:

  • Oxidation to this compound Sulfone: This is a major metabolic route where this compound is oxidized to this compound sulfone. In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have conclusively identified CYP3A4 as the principal enzyme mediating this reaction.[1][2][3][4] CYP3A5 has been shown to have a minor contribution.[1][2][3][4]

  • Reduction to this compound Sulfide: A significant alternative pathway is the reduction of the sulfoxide moiety of this compound to form this compound sulfide.[10] Interestingly, this conversion has been observed to occur in the absence of NADPH and in deactivated human liver microsomes, suggesting a non-enzymatic or not exclusively CYP-dependent mechanism.[10] This sulfide metabolite is then subject to further oxidative metabolism.[10]

The chemical structures of this compound and its primary metabolites are depicted below.

This compound This compound Ilaprazole_Sulfone This compound Sulfone This compound->Ilaprazole_Sulfone CYP3A4 (major) CYP3A5 (minor) Ilaprazole_Sulfide This compound Sulfide This compound->Ilaprazole_Sulfide Sulfoxide Reduction (Non-enzymatic component)

Figure 1: Primary metabolic pathways of this compound.

The Role of CYP3A4 and CYP2C19 in this compound Metabolism

Dominant Role of CYP3A4

A substantial body of evidence from in vitro experiments confirms that CYP3A4 is the primary enzyme responsible for the conversion of this compound to this compound sulfone. Studies using cDNA-expressed recombinant CYPs have demonstrated that CYP3A isoforms are the most active in this metabolic step.[1][2][3] The intrinsic clearance for the formation of this compound sulfone by CYP3A4 has been reported to be 16-fold higher than that by CYP3A5, underscoring the predominant role of CYP3A4.[1][2][3][4]

Minimal Role of CYP2C19

In stark contrast to other widely used PPIs, the contribution of CYP2C19 to the metabolism of this compound is minimal.[6][8][9][11][14][15] In vitro studies with a panel of recombinant CYP isoforms showed negligible formation of this compound sulfone by CYP2C19.[3]

The clinical significance of this is profound. The pharmacokinetics of drugs that are major substrates of CYP2C19 can be highly variable due to well-characterized genetic polymorphisms in the CYP2C19 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to significant differences in drug exposure and clinical response. Clinical studies have demonstrated that the pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax) and area under the curve (AUC), do not differ significantly among individuals with different CYP2C19 genotypes.[7] This lack of influence from CYP2C19 polymorphisms contributes to a more predictable and consistent clinical profile for this compound.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from various studies on this compound metabolism and pharmacokinetics.

Table 1: In Vitro Metabolism of this compound
ParameterEnzymeValueReference
Intrinsic Clearance (Sulfone Formation)CYP3A416-fold higher than CYP3A5[1],[2],[3],[4]
Inhibition of Sulfone FormationKetoconazole (CYP3A inhibitor)Significant inhibition[1],[2],[3]
Sulfone Formation by other CYPsCYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1No substantial effect[1]
Table 2: Pharmacokinetic Parameters of this compound and this compound Sulfone in Different CYP2C19 Genotypes (10 mg daily for 7 days)
GenotypeAnalyteCss,max (ng/mL)AUCτ (ng·h/mL)
Homozygous Extensive Metabolizer (EM) This compound236 ± 961767 ± 613
This compound Sulfone38 ± 14433 ± 153
Heterozygous Extensive Metabolizer (EM) This compound292 ± 1042244 ± 938
This compound Sulfone41 ± 13480 ± 161
Poor Metabolizer (PM) This compound275 ± 622049 ± 520
This compound Sulfone41 ± 11496 ± 129
Data presented as mean ± standard deviation. No statistically significant differences were observed among the genotype groups.
Adapted from Cho et al. (2012).[7]
Table 3: LC-MS/MS Method Parameters for Quantification of this compound and its Metabolites
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
This compound0.23 - 2400.000.23< 15%< 15%within ±15%
This compound Sulfone0.06 - 45.000.06< 15%< 15%within ±15%
This compound Sulfide0.05 - 105.000.05< 15%< 15%within ±15%
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error.
Adapted from Zhou et al. (2009).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolism of this compound.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to assess the formation of metabolites and determine the metabolic stability of this compound in a complex enzyme system representative of the human liver.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLM)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., 2 mM NADPH)

    • Acetonitrile (B52724) (for quenching the reaction)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, pre-incubate HLM (e.g., 0.75-1 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to the incubation mixture to a final concentration of 1-20 µM.

    • Add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 45 minutes for metabolic stability) or a fixed time point (e.g., 45 minutes for metabolite profiling).

    • Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound and the formed metabolites.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Ilaprazole_stock Prepare this compound Stock Solution Add_this compound Add this compound Ilaprazole_stock->Add_this compound HLM_buffer Prepare HLM in Buffer Preincubation Pre-incubate HLM at 37°C HLM_buffer->Preincubation Preincubation->Add_this compound Add_NADPH Add NADPH to Initiate Reaction Add_this compound->Add_NADPH Incubate Incubate at 37°C with Shaking Add_NADPH->Incubate Quench Quench Reaction with Acetonitrile Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze cluster_workflow General In Vitro Metabolism Workflow Test_Compound Test Compound (this compound) Incubation Incubation at 37°C with NADPH Test_Compound->Incubation Enzyme_Source Enzyme Source (HLM or Recombinant CYPs) Enzyme_Source->Incubation Quenching Reaction Quenching Incubation->Quenching Sample_Prep Sample Preparation (Protein Precipitation) Quenching->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis (Metabolite ID, Stability, Kinetics) LC_MS_MS->Data_Analysis

References

Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2] As a substituted benzimidazole (B57391) derivative, this compound effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for professionals in pharmaceutical research and development.

Molecular Structure and Identification

This compound, with the chemical name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole, is a racemic mixture. Its fundamental molecular and identification details are summarized in the table below.

IdentifierValue
IUPAC Name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole
Chemical Formula C₁₉H₁₈N₄O₂S[3]
Molecular Weight 366.44 g/mol [3]
CAS Number 172152-36-2[3]
SMILES String CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC[3]

Chemical and Physical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. The key chemical and physical properties of this compound are presented below.

PropertyValue
Predicted pKa 8.23 ± 0.10[4][5]
Melting Point 149-153 °C
Appearance Off-white to light yellow powder
Solubility
In organic solvents:
       DMSO15 mg/mL[6], 73 mg/mL (199.21 mM)
       Dimethyl formamide (B127407) (DMF)10 mg/mL[6]
       Ethanol0.3 mg/mL[6], 14 mg/mL
       MethanolMaximum solubility among tested alcohols[7]
       2-PropanolSoluble[7]
       n-ButanolMinimum solubility among tested alcohols[7]
In aqueous solutions:
       WaterInsoluble
       DMSO:PBS (pH 7.2) (1:7)Approximately 0.12 mg/mL[6]
Stability Unstable in acidic conditions, relatively stable in alkaline and photolytic conditions.[8] A cocrystal with xylitol (B92547) showed improved stability at room temperature.[8][9]

Mechanism of Action

Inhibition of Gastric H+/K+-ATPase

This compound is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide (B3320178) form.[3][4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, the proton pump.[3][4] This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

G This compound This compound (Prodrug) Acidic_Environment Acidic Environment (Parietal Cell Canaliculi) This compound->Acidic_Environment Activation Active_Metabolite Active Sulfenamide Metabolite Acidic_Environment->Active_Metabolite Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Bonding Inhibition Irreversible Inhibition Proton_Pump->Inhibition Acid_Secretion Gastric Acid Secretion Inhibition->Acid_Secretion Blocked Blocked Acid_Secretion->Blocked

Figure 1: Mechanism of H+/K+-ATPase Inhibition by this compound.

Targeting of TOPK Signaling Pathway

Recent studies have revealed a novel mechanism of action for this compound in cancer cells. This compound has been shown to inhibit T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[10][11][12] By inhibiting TOPK, this compound can suppress cancer growth both in vitro and in vivo.[10][11] This finding suggests a potential for repurposing this compound as an anti-cancer agent.

G This compound This compound TOPK TOPK This compound->TOPK Inhibits Downstream Downstream Effectors (e.g., Histone H3) TOPK->Downstream Phosphorylates Inhibition Inhibition TOPK->Inhibition Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibition->Proliferation

Figure 2: this compound's Inhibition of the TOPK Signaling Pathway.

Pharmacokinetics and Metabolism

This compound exhibits a longer plasma half-life compared to first-generation PPIs.[13] Key pharmacokinetic parameters from a study in healthy Chinese subjects are summarized below.

ParameterIntravenous (5 mg)Intravenous (10 mg)Intravenous (20 mg)Oral (10 mg)
Cmax (ng/mL) ----
AUC₀₋₂₄ (ng·h/mL) ----
t₁/₂ (h) ----
Mean % time intragastric pH > 6 47.3%[14]52.8%[14]68.2%[14]47.5%[14]
Absolute Bioavailability ---55.2%[14]

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with a lesser dependence on CYP2C19 compared to other PPIs, which may result in more predictable clinical outcomes across different patient populations.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

G cluster_0 Pyridine Derivative Synthesis cluster_1 Benzimidazole Derivative Synthesis 2,3-Lutidine 2,3-Lutidine 2,3-Dimethylpyridine-N-oxide 2,3-Dimethylpyridine-N-oxide 2,3-Lutidine->2,3-Dimethylpyridine-N-oxide Oxidation Nitro_Compound Nitro_Compound 2,3-Dimethylpyridine-N-oxide->Nitro_Compound Nitration 4-Methoxy_Derivative 4-Methoxy_Derivative Nitro_Compound->4-Methoxy_Derivative Methoxylation 2-Chloromethyl_Pyridine 2-(Chloromethyl)-4-methoxy- 3-methylpyridine hydrochloride 4-Methoxy_Derivative->2-Chloromethyl_Pyridine Chlorination Thioether Thioether Intermediate 2-Chloromethyl_Pyridine->Thioether 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 5-Nitro-2-mercaptobenzimidazole 5-Nitro-2-mercaptobenzimidazole 4-Nitro-1,2-phenylenediamine->5-Nitro-2-mercaptobenzimidazole Cyclization 5-Amino-2-mercaptobenzimidazole 5-Amino-2-mercaptobenzimidazole 5-Nitro-2-mercaptobenzimidazole->5-Amino-2-mercaptobenzimidazole Reduction 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole 5-(1H-pyrrol-1-yl)-1H- benzimidazole-2-thiol 5-Amino-2-mercaptobenzimidazole->5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole Clauson-Kaas Reaction 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole->Thioether Condensation Ilaprazole_Final This compound Thioether->Ilaprazole_Final Oxidation

Figure 3: General Synthetic Workflow for this compound.

A representative experimental protocol for the final condensation and oxidation steps is as follows:

  • Condensation:

    • Dissolve 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and sodium hydroxide (B78521) in a suitable solvent such as acetone (B3395972) or methanol.[15][16]

    • Slowly add 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride to the mixture.[15]

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[15]

    • Upon completion, partially remove the solvent under reduced pressure and add purified water to precipitate the thioether intermediate.[15]

    • Filter and dry the resulting solid.[15]

  • Oxidation:

    • Dissolve the thioether intermediate in a mixture of an organic solvent (e.g., acetonitrile) and water containing an inorganic base (e.g., sodium hydroxide).[17]

    • Cool the mixture to 0-5°C and slowly add an oxidizing agent, such as sodium hypochlorite (B82951) solution.[17]

    • Monitor the reaction by TLC.[17]

    • Once the reaction is complete, quench with a sodium thiosulfate (B1220275) solution.[17]

    • Separate the organic layer, concentrate under reduced pressure, and extract with dichloromethane.[17]

    • Wash the organic layer with sodium carbonate solution and purified water.[17]

    • Dry the organic layer, partially remove the solvent, and crystallize the product from a suitable solvent like ethyl acetate (B1210297) to obtain this compound.[17]

Stability-Indicating HPLC Method

A validated high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound in bulk drug and pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution (e.g., 10 mM ammonium (B1175870) formate).[18]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 306 nm.[18]

    • Injection Volume: 20 µL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl.

    • Base Hydrolysis: Treat with 0.1 M NaOH.

    • Oxidative Degradation: Expose to 3% hydrogen peroxide.

    • Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution of the drug to UV light.

  • Procedure:

    • Prepare a standard stock solution of this compound and the stressed samples in a suitable solvent (e.g., mobile phase).

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the chromatograms to separate this compound from its degradation products. The method should be able to resolve all significant degradation products from the parent drug peak.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for evaluating the inhibitory potency of this compound on its primary target.

  • Materials:

    • Gastric H+/K+-ATPase vesicles (prepared from rabbit or porcine gastric mucosa).

    • This compound standard solutions.

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • ATP, MgCl₂, and KCl solutions.

    • Reagents for phosphate (B84403) determination (e.g., malachite green reagent).

  • Procedure:

    • Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound in the assay buffer.[19]

    • Initiate the enzymatic reaction by adding ATP.[19]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[19]

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[19]

    • Determine the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a potent and long-acting proton pump inhibitor with a well-characterized molecular structure and distinct chemical properties. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, leading to effective control of gastric acid secretion. Furthermore, its emerging role as a TOPK inhibitor opens new avenues for its therapeutic application in oncology. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and pharmacological evaluation of this compound, supporting further research and development in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ilaprazole's Effect on H+/K+-ATPase Activity in Parietal Cells

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a proton pump inhibitor (PPI), with a specific focus on its interaction with and inhibition of the gastric H+/K+-ATPase in parietal cells. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and Gastric Acid Secretion

Gastric acid secretion is a fundamental physiological process for digestion, primarily mediated by parietal cells in the stomach lining.[1] The final step in this process is the exchange of cytoplasmic hydrogen ions (H+) for extracellular potassium ions (K+), a reaction catalyzed by the H+/K+-ATPase, commonly known as the proton pump.[1][2] this compound is a novel substituted benzimidazole (B57391) PPI designed to suppress gastric acid secretion by targeting this enzyme.[3][4][5] Like other PPIs, it is administered as a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[1][6] this compound is used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8]

Mechanism of Action of this compound

This compound's mechanism of action involves a multi-step process that culminates in the irreversible inhibition of the H+/K+-ATPase.[1][9]

  • Systemic Absorption and Accumulation : After oral administration, this compound is absorbed into the systemic circulation. As a weak base, it readily crosses cell membranes and selectively accumulates in the acidic secretory canaliculi of the stimulated parietal cells.[2][10]

  • Acid-Catalyzed Activation : In the highly acidic environment of the canaliculi (pH < 2), this compound undergoes a two-step protonation.[6][11][12] This acid-catalyzed molecular rearrangement converts the inactive prodrug into its active form, a reactive cationic sulfenic acid or sulfenamide.[6][10]

  • Covalent Binding and Irreversible Inhibition : The activated, thiophilic form of this compound then forms a stable, covalent disulfide bond with one or more cysteine residues on the exoplasmic (luminal) surface of the α-subunit of the H+/K+-ATPase.[1][6][13] This covalent modification locks the enzyme in an inactive conformation, thereby preventing the transport of H+ ions into the gastric lumen and effectively inhibiting acid secretion.[1][14] Due to the irreversible nature of this bond, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[15]

Ilaprazole_Mechanism cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic pH) Ilaprazole_inactive This compound (Prodrug) Ilaprazole_cytoplasm This compound (Cytoplasm) Ilaprazole_inactive->Ilaprazole_cytoplasm Absorption Ilaprazole_accumulated This compound Accumulation Ilaprazole_cytoplasm->Ilaprazole_accumulated Diffusion & Trapping Ilaprazole_activated Activated this compound (Sulfenamide) Ilaprazole_accumulated->Ilaprazole_activated Acid-Catalyzed Activation Inhibited_Pump Inhibited H+/K+-ATPase (Covalent Bond) Ilaprazole_activated->Inhibited_Pump Covalent Binding to Cysteine Residues HK_ATPase H+/K+-ATPase HK_ATPase->Inhibited_Pump Covalent Binding to Cysteine Residues Lumen_H H+ (Gastric Lumen) HK_ATPase->Lumen_H Proton Pumping H_ion H+ H_ion->HK_ATPase K_ion K+ K_ion->HK_ATPase

Caption: this compound's mechanism of action in parietal cells.

Quantitative Data on H+/K+-ATPase Inhibition

The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueSpecies/ModelReference(s)
IC₅₀ (H+/K+-ATPase activity) 6.0 µMRabbit parietal cell preparation[7][8][9][16][17]
IC₅₀ (¹⁴C-aminopyrine accumulation) 9.0 nMHistamine-stimulated rabbit parietal cells[16]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antisecretory Potency of this compound Compared to Omeprazole (B731)

ModelAdministrationParameterThis compoundOmeprazoleReference(s)
Pentagastrin-stimulated gastric secretion (Rat) Intraduodenal (i.d.)ED₅₀ 2.1 mg/kg3.5 mg/kg[16]
Histamine-stimulated gastric pH (Anesthetized Rat) Intravenous (i.v.)ED₅₀ 1.2 mg/kg1.4 mg/kg[16]
Histamine-stimulated gastric pH (Anesthetized Rat) Intraduodenal (i.d.)ED₅₀ 3.9 mg/kg4.1 mg/kg[16]
Gastric acid secretion (Fistular Rat) Intraduodenal (i.d.)ED₅₀ 0.43 mg/kg0.68 mg/kg[16]

ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effect of this compound on H+/K+-ATPase activity.

This protocol is designed to directly measure the enzymatic activity of H+/K+-ATPase in isolated gastric microsomes and its inhibition by this compound.

Objective: To determine the IC₅₀ value of this compound for H+/K+-ATPase.

Materials:

  • Hog or rabbit gastric microsomes (rich in H+/K+-ATPase)

  • This compound

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • Valinomycin (B1682140)

  • Assay buffer (e.g., pH 6.1 for PPI activation)

  • Phosphate (B84403) determination reagent (e.g., Malachite green-based)

Procedure:

  • Preparation of Gastric Microsomes: Isolate gastric microsomes from homogenized hog or rabbit gastric mucosa through differential centrifugation. The final pellet, rich in H+/K+-ATPase, is resuspended in a suitable buffer.

  • Pre-incubation with this compound: Incubate the gastric microsomes with varying concentrations of this compound in an acidic assay buffer (e.g., pH 6.1) for a defined period (e.g., 30 minutes) at 37°C. This step is crucial for the acid-catalyzed activation of the prodrug.[18]

  • Initiation of ATPase Reaction: Initiate the enzymatic reaction by adding ATP and MgCl₂ to the pre-incubated mixture. The reaction is typically carried out at a neutral pH (e.g., 7.4) to measure the enzyme's hydrolytic activity.

  • Stimulation of Activity: Add KCl and a K+ ionophore like valinomycin to stimulate the K+-dependent ATPase activity.

  • Termination and Phosphate Measurement: Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a quenching solution like trichloroacetic acid.

  • Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Baginski method or a Malachite green assay.[19]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ATPase_Assay_Workflow start Start prep Prepare Gastric Microsomes start->prep preincubate Pre-incubate Microsomes with this compound (pH 6.1, 37°C) prep->preincubate initiate Initiate Reaction (Add ATP, MgCl₂ at pH 7.4) preincubate->initiate stimulate Stimulate Activity (Add KCl, Valinomycin) initiate->stimulate terminate Terminate Reaction (e.g., add TCA) stimulate->terminate measure Measure Inorganic Phosphate (Pi) Released terminate->measure analyze Calculate % Inhibition and Determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for an in vitro H+/K+-ATPase inhibition assay.

This assay provides an indirect measure of acid production in intact parietal cells. Aminopyrine (B3395922), a weak base, accumulates in acidic compartments.

Objective: To assess the effect of this compound on secretagogue-stimulated acid production in parietal cells.

Materials:

  • Isolated rabbit or human parietal cells[20]

  • [¹⁴C]-Aminopyrine (radiolabeled)

  • Histamine or other secretagogues (e.g., carbachol (B1668302), pentagastrin)

  • This compound

  • HEPES-buffered medium

  • Scintillation fluid and counter

Procedure:

  • Parietal Cell Isolation: Isolate parietal cells from gastric mucosa using enzymatic digestion (e.g., pronase, collagenase) followed by enrichment techniques like isopycnic centrifugation.[20][21]

  • Pre-treatment: Pre-incubate the isolated parietal cells with various concentrations of this compound for a specified duration.

  • Stimulation and Labeling: Add a secretagogue (e.g., 10⁻⁴ M histamine) to stimulate acid production, along with [¹⁴C]-aminopyrine.[20]

  • Incubation: Incubate the cell suspension at 37°C to allow for aminopyrine accumulation in the acidic canaliculi.

  • Separation: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

  • Lysis and Measurement: Lyse the cell pellet and measure the amount of accumulated [¹⁴C]-aminopyrine using liquid scintillation counting.

  • Data Analysis: The ratio of intracellular to extracellular aminopyrine concentration is calculated as an index of acid production. The inhibitory effect of this compound is determined by comparing the accumulation in treated cells to that in stimulated, untreated cells.

Conclusion

This compound is a potent, irreversible inhibitor of the gastric H+/K+-ATPase.[3][16] Its mechanism of action, which relies on accumulation and activation in the acidic environment of parietal cells, ensures target specificity.[1][10] Quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting acid secretion, with studies suggesting a more potent and sustained action compared to first-generation PPIs like omeprazole.[16][22] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel PPIs in drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Ilaprazole: A Preclinical Profile for Acid-Related Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a next-generation proton pump inhibitor (PPI) belonging to the substituted benzimidazole (B57391) class of molecules, structurally related to omeprazole (B731).[1] It is indicated for the treatment of acid-related disorders such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[2][3][4] Developed by Il-Yang Pharmaceutical Co., Ltd. in South Korea, this compound has demonstrated potent and sustained inhibition of gastric acid secretion in preclinical and clinical studies.[3][4] Its mechanism of action involves the irreversible blockade of the final step in gastric acid production.[4][5] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and data from various experimental models.

Mechanism of Action: Irreversible Proton Pump Inhibition

The primary mechanism of action for this compound is the inhibition of the H+/K+-ATPase enzyme, commonly known as the gastric proton pump.[3][4][5] This enzyme is located on the secretory surfaces of gastric parietal cells and is responsible for the final step in the secretion of gastric acid.[5][6] this compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[7]

Upon administration, this compound is absorbed and reaches the acidic canaliculi of the parietal cells. The acidic environment catalyzes the conversion of this compound into its active form, a sulfenamide (B3320178) intermediate.[8][9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inactivation.[8][10] By blocking this proton pump, this compound effectively suppresses the secretion of hydrogen ions into the gastric lumen, thereby reducing stomach acidity.[3][5]

cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Ilaprazole_inactive This compound (Inactive Prodrug) Ilaprazole_active Sulfenamide (Active Metabolite) Ilaprazole_inactive->Ilaprazole_active Acidic Environment (Canaliculus) Proton_Pump H+/K+-ATPase (Proton Pump) Ilaprazole_active->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ions H+ Ilaprazole_active->H_ions Blocks Proton_Pump->H_ions H+ Secretion H_ions_out H+ (Acid) K_ions K+ K_ions->Proton_Pump K+ Uptake

This compound's Mechanism of Action on the Gastric Proton Pump.

Pharmacodynamics

Preclinical studies have consistently demonstrated that this compound is a potent inhibitor of gastric acid secretion, with a longer duration of action compared to first-generation PPIs like omeprazole.[6] An experimental study in a rat model of reflux esophagitis showed that this compound had a much lower ED50 than omeprazole, indicating greater potency.[6] This enhanced and prolonged effect is attributed to its unique pharmacokinetic properties, particularly its longer half-life.[6][11]

Pharmacodynamic studies in healthy human volunteers have corroborated these preclinical findings. This compound, especially at doses of 10 mg and 20 mg, provides more powerful and longer-lasting acid suppression compared to 20 mg of omeprazole.[6] While esomeprazole (B1671258) showed better pH control in the initial hours after a single dose, this compound provided significantly better pH control over a 24-hour period, particularly during evening and overnight hours, after both single and multiple doses.[12]

Table 1: Comparative Pharmacodynamic Data

ParameterThis compoundOmeprazole/EsomeprazoleReference
Potency Higher potency, lower ED50 in rat modelsStandard PPI potency[6]
24-hr pH Control Superior, especially at nightLess sustained overnight control[11][12]
Dose Comparison 5 mg this compound comparable to 20 mg omeprazole20 mg is a standard dose[6]
Onset of Action Rapid onsetRapid onset[13]
Duration of Action Extended duration of acid inhibitionShorter duration of action[5][11]

Pharmacokinetics

The pharmacokinetic profile of this compound is a key differentiator from other PPIs. It exhibits a significantly longer plasma half-life, which contributes to its sustained pharmacodynamic effect.[4][6][11]

  • Metabolism: this compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2C19.[1][5] This metabolic profile is advantageous as its pharmacokinetics are not significantly influenced by CYP2C19 genetic polymorphisms, unlike many other PPIs.[4][11]

  • Half-Life: The half-life (t1/2) of this compound is noted to be substantially longer (4.7–5.3 hours) compared to first- and second-generation PPIs (0.5–2 hours).[4]

  • Linearity: Preclinical and early clinical data show that this compound exhibits linear pharmacokinetics over a range of doses, with dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC).[1][12][13]

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterValueNotesReference
Half-life (t1/2) 4.7–5.3 hoursSignificantly longer than other PPIs[4]
Primary Metabolism CYP3A4Less dependence on CYP2C19[1][5]
CYP2C19 Influence Not significantReduces variability due to genetic polymorphism[4][11]
Kinetics Linear over 5-20 mg dose rangePredictable plasma exposure with dose escalation[13]
Absolute Bioavailability (Oral) 55.2%Based on a study comparing IV and oral doses[13]

Preclinical Efficacy in Animal Models

This compound has been shown to be highly effective in various preclinical in vivo models of acid-related disorders.

  • Reflux Esophagitis: In surgically-induced rat models of reflux esophagitis, this compound was found to be significantly effective in preventing the development of esophageal lesions in a dose-dependent manner.[6][14]

  • Gastric and Duodenal Ulcers: While specific preclinical ulcer model data is not detailed in the provided results, its potent acid-suppressing activity is the basis for its efficacy in healing gastric and duodenal ulcers.[2][14] Various standard models, such as stress-induced, ethanol-induced, and pylorus-ligated ulcer models, are typically used to evaluate anti-ulcer activity.[15]

Preclinical Toxicology and Safety

Toxicology studies are fundamental to establishing the safety profile of a new drug candidate before human trials.[16] These studies assess potential adverse effects across multiple biological systems.[17] Preclinical research on this compound has indicated a safety profile comparable to that of omeprazole.[6] In healthy volunteers and patients, this compound has not been associated with clinically relevant changes in hematological or biochemical tests, nor has it produced significant treatment-related adverse symptoms.[11][18] Standard preclinical toxicology programs include acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine parameters like the No-Observed-Adverse-Effect Level (NOAEL).[19][20]

Experimental Protocols

Key Experiment: In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the direct inhibitory activity of a PPI on its target enzyme. The protocol measures the ATP hydrolytic activity of the proton pump, which is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP.[21][22]

Methodology:

  • Enzyme Preparation:

    • Gastric microsomes rich in H+/K+-ATPase are isolated from a suitable animal model, such as pig or goat stomachs.[21][22]

    • The tissue is homogenized, and the microsomal fraction is obtained through differential centrifugation.[23]

    • The protein concentration of the final preparation is determined using a standard method like the Bradford assay.[23]

  • Assay Procedure:

    • The reaction is typically conducted in a Tris-HCl buffer (pH 7.4) containing MgCl2 and the prepared enzyme (gastric microsomes).[22]

    • This compound (or a standard like omeprazole) at various concentrations is pre-incubated with the enzyme preparation for a set period (e.g., 30 minutes).[21][23] For benzimidazole PPIs, this pre-incubation may be done at an acidic pH (e.g., pH 6.1) to facilitate the activation of the prodrug.[21]

    • The enzymatic reaction is initiated by adding ATP.[22]

    • The mixture is incubated at 37°C for a defined time (e.g., 20 minutes).[22]

    • The reaction is terminated by adding an ice-cold solution, such as 10% trichloroacetic acid.[22]

  • Quantification and Data Analysis:

    • The amount of inorganic phosphate (Pi) released is measured colorimetrically, often using a malachite green procedure, with absorbance read on a spectrophotometer.[21][22]

    • The specific H+/K+-ATPase activity is calculated as the difference in activity observed in the presence and absence of a specific inhibitor like SCH28080.[21]

    • A dose-response curve is generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • The half-maximal inhibitory concentration (IC50) is calculated from this curve, representing the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.

cluster_prep 1. Enzyme Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis A Isolate Gastric Mucosa (e.g., from Pig Stomach) B Homogenize Tissue A->B C Differential Centrifugation B->C D Isolate Microsomal Fraction (Contains H+/K+-ATPase) C->D E Pre-incubate Microsomes with various [this compound] (30 min, pH 6.1-7.4) D->E F Initiate Reaction with ATP E->F G Incubate at 37°C (20 min) F->G H Terminate Reaction (e.g., Trichloroacetic Acid) G->H I Measure Inorganic Phosphate (Pi) (Colorimetric Assay) H->I J Plot % Inhibition vs. [this compound] I->J K Calculate IC50 Value J->K

References

Ilaprazole: A Third-Generation Proton Pump Inhibitor for Enhanced Gastric Acid Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilaprazole, a novel benzimidazole (B57391) derivative, represents a significant advancement in the class of proton pump inhibitors (PPIs). As a third-generation PPI, it exhibits a distinct pharmacological profile characterized by a prolonged plasma half-life and a primary metabolism pathway that is less dependent on the polymorphic CYP2C19 enzyme. These attributes translate into more potent and sustained gastric acid suppression compared to earlier-generation PPIs, offering potential clinical advantages in the management of acid-related disorders such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support its potential as a superior therapeutic option.

Introduction

Proton pump inhibitors have been the cornerstone of therapy for acid-related gastrointestinal disorders for decades. However, limitations such as nocturnal acid breakthrough and inter-individual variability in efficacy, largely due to CYP2C19 genetic polymorphisms, have driven the development of newer agents. This compound emerges as a promising third-generation PPI designed to overcome these challenges. Its unique chemical structure confers a longer duration of action and a metabolic pathway less influenced by CYP2C19, leading to more predictable and sustained acid control.[1]

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It selectively and irreversibly inhibits the gastric H+/K+-ATPase (proton pump) in the secretory canaliculi of parietal cells. This inhibition blocks the final step in the gastric acid secretion pathway, leading to a profound and long-lasting reduction in both basal and stimulated acid output.

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

The secretion of gastric acid is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These secretagogues stimulate the parietal cell, leading to the translocation and activation of H+/K+-ATPase at the apical membrane. This compound, upon activation to its sulfenamide (B3320178) form, covalently binds to cysteine residues on the alpha-subunit of the proton pump, rendering it inactive.

H2R H2 Receptor AC Adenylate Cyclase H2R->AC M3R M3 Receptor PLC Phospholipase C M3R->PLC CCK2R CCK2 Receptor CCK2R->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA Protein Kinase A cAMP->PKA Ca2 Ca²⁺ IP3->Ca2 PKC Protein Kinase C Ca2->PKC ProtonPump_inactive H⁺/K⁺-ATPase (Inactive) PKA->ProtonPump_inactive Activation PKC->ProtonPump_inactive Activation ProtonPump_active H⁺/K⁺-ATPase (Active) ProtonPump_inactive->ProtonPump_active Translocation H_ion H⁺ ProtonPump_active->H_ion H⁺ Secretion Ilaprazole_prodrug This compound (Prodrug) Ilaprazole_active Sulfenamide (Active) Ilaprazole_prodrug->Ilaprazole_active Acid Activation Ilaprazole_active->ProtonPump_active Irreversible Inhibition HCl HCl Cl_ion Cl⁻ Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R

Caption: Gastric Acid Secretion Pathway and this compound Inhibition.

Pharmacokinetics and Metabolism

This compound exhibits a favorable pharmacokinetic profile that contributes to its potent and sustained acid-suppressive effects.

Absorption, Distribution, and Elimination

This compound is administered orally as an enteric-coated tablet to protect it from premature activation in the acidic environment of the stomach. It is well-absorbed in the small intestine. The plasma concentration of this compound increases in a dose-proportional manner. A key distinguishing feature of this compound is its longer plasma half-life compared to other PPIs.

Metabolism

Unlike first and second-generation PPIs, which are primarily metabolized by the highly polymorphic CYP2C19 enzyme, this compound is mainly metabolized by CYP3A4 and to a lesser extent by CYP2C19.[1] This metabolic characteristic reduces the impact of CYP2C19 genetic polymorphisms on its pharmacokinetics, leading to more consistent plasma concentrations and clinical responses across different patient populations.

cluster_workflow CYP-Mediated Metabolism Study Workflow start Start: In Vitro Metabolism Assay microsomes Prepare Human Liver Microsomes (HLMs) start->microsomes incubation Incubate this compound with HLMs and NADPH-generating system microsomes->incubation sampling Collect samples at various time points incubation->sampling analysis Analyze samples using validated LC-MS/MS method sampling->analysis phenotyping Reaction Phenotyping with recombinant CYP isoforms (CYP3A4, CYP2C19) and chemical inhibitors analysis->phenotyping kinetics Enzyme kinetics analysis (Km, Vmax) analysis->kinetics end End: Determine metabolic pathways and enzyme contribution phenotyping->end kinetics->end cluster_workflow H⁺/K⁺-ATPase Inhibition Assay Workflow start Start: Isolate Gastric Microsomes prepare_vesicles Prepare H⁺/K⁺-ATPase Vesicles start->prepare_vesicles preincubation Pre-incubate Vesicles with this compound (Acidic pH for activation) prepare_vesicles->preincubation reaction_initiation Initiate ATPase reaction with ATP and K⁺ (Neutral pH) preincubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop reaction incubation->reaction_stop measurement Measure inorganic phosphate (B84403) (Pi) release reaction_stop->measurement analysis Calculate % inhibition and IC₅₀ measurement->analysis end End: Determine inhibitory potency analysis->end

References

A Technical Guide to the In Vitro Antibacterial Activity of Ilaprazole Against Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro antibacterial properties of ilaprazole, a novel proton pump inhibitor (PPI), against Helicobacter pylori. It synthesizes key quantitative data, details established experimental protocols, and illustrates relevant workflows and mechanisms.

Introduction

Helicobacter pylori is a pathogenic bacterium responsible for a spectrum of gastric diseases, including peptic ulcers and gastric cancer. Standard eradication therapies, typically combining a PPI with two or more antibiotics, are facing declining efficacy due to rising antibiotic resistance.[1][2][3] PPIs play a crucial role by suppressing gastric acid, which creates a more favorable environment for antibiotic action.[1][4] Beyond this primary function, several PPIs exhibit direct antibacterial activity against H. pylori.[1]

This compound is a new-generation PPI with a distinct metabolic profile, being primarily metabolized by CYP3A4 rather than the polymorphic CYP2C19, which leads to more consistent pharmacokinetics.[1] This guide focuses on its direct in vitro effects on H. pylori, highlighting its potential as a component in modern eradication regimens.[1][2][3][5]

Quantitative Antibacterial Activity

The in vitro efficacy of this compound has been quantified through various standard microbiological assays. The data presented below are compiled from studies assessing its activity against both reference strains and clinical isolates of H. pylori, including those resistant to common antibiotics.[1][2][3][5]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Helicobacter pylori

H. pylori StrainsThis compound MIC Range (μg/mL)This compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)NotesReference
25 strains (including antibiotic-resistant isolates)2 - 888Activity demonstrated against strains resistant to clarithromycin (B1669154), amoxicillin, levofloxacin, and/or metronidazole.[1][2][3][5]

MIC₅₀/MIC₉₀: The minimum concentration of a drug that inhibits the growth of 50% and 90% of bacterial isolates, respectively.

Table 2: Synergistic Effects of this compound with Antibiotics (Checkerboard Assay)

Antibiotic CombinationH. pylori StrainsInterpretation (FICI ≤ 0.5)Percentage of Strains Showing SynergyReference
This compound + Clarithromycin25 strainsSynergistic36%[1][2][3][5]
This compound + Amoxicillin25 strainsNo Synergy Observed0%[5]
This compound + Bismuth Potassium Citrate + Amoxicillin + ClarithromycinMultipleObvious Synergistic EffectNot specified[1][3][5]

Fractional Inhibitory Concentration Index (FICI) is a measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is typically defined as synergy.

Experimental Protocols

The following sections detail the standard methodologies used to generate the data on this compound's antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The agar (B569324) dilution method is the gold standard recommended by the Clinical and Laboratory Standards Institute (CLSI) for H. pylori susceptibility testing.[6]

Methodology:

  • Media Preparation: Mueller-Hinton agar or Brucella agar is supplemented with 5-10% defibrinated sheep or horse blood.[6][7][8] A series of agar plates are prepared, each containing a specific, twofold serial dilution of this compound (e.g., from 0.125 to 256 µg/mL).[6] A drug-free plate serves as a growth control.

  • Inoculum Preparation: H. pylori is cultured on blood agar plates for 48-72 hours in a microaerophilic environment.[8] Colonies are harvested and suspended in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 2.0-3.0 McFarland standard.[9] This suspension is then diluted to yield a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.[6]

  • Inoculation: The standardized bacterial suspension is applied to the surface of each agar plate using a multipoint inoculator.[6]

  • Incubation: Plates are incubated at 37°C for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).[7][8]

  • Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar surface.[6]

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare Agar Plates with Serial Dilutions of this compound E1 Inoculate Plates with Multipoint Inoculator P1->E1 P2 Culture H. pylori (72h, microaerophilic) P3 Prepare Standardized Inoculum (McFarland 2.0-3.0) P2->P3 P3->E1 E2 Incubate Plates (37°C, 72h, microaerophilic) E1->E2 A1 Read Plates for Visible Growth E2->A1 A2 Determine MIC: Lowest Concentration with No Growth A1->A2

Caption: Experimental workflow for MIC determination by agar dilution.
Time-Kill Curve Assay

This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.

Methodology:

  • Inoculum Preparation: A logarithmic-phase culture of H. pylori is prepared in a suitable broth (e.g., Brucella broth with fetal bovine serum) and adjusted to a starting concentration of approximately 10⁵-10⁶ CFU/mL.[7]

  • Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[10] A drug-free culture serves as a growth control.

  • Incubation and Sampling: The cultures are incubated at 37°C under microaerophilic conditions. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).[11][12][13]

  • Viable Cell Count: Each aliquot is serially diluted in broth or saline, plated onto blood agar, and incubated for 72 hours to determine the number of viable bacteria (CFU/mL).[10]

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare Log-Phase H. pylori Suspension P2 Add this compound at Multiples of MIC (1x, 4x, 8x) P1->P2 E1 Incubate Cultures (37°C, microaerophilic) P2->E1 E2 Collect Aliquots at Time Points (0, 4, 8, 24h...) E1->E2 A1 Perform Serial Dilutions and Plate for Viable Counts E2->A1 A2 Incubate Plates and Count CFUs A1->A2 A3 Plot log10 CFU/mL vs. Time A2->A3

Caption: Experimental workflow for the time-kill curve assay.
Synergy Testing (Checkerboard Assay)

This method is used to assess the interaction between two antimicrobial agents.

Methodology:

  • Plate Preparation: A 96-well microtiter plate is prepared. Along the x-axis, serial twofold dilutions of this compound are made. Along the y-axis, serial twofold dilutions of a second agent (e.g., clarithromycin) are made.[7] This creates a grid of wells containing unique concentration combinations of the two drugs.

  • Inoculation: All wells are inoculated with a standardized H. pylori suspension (e.g., 10⁵ CFU/well).[7]

  • Incubation: The plate is incubated at 37°C for 72 hours under microaerophilic conditions.

  • Result Interpretation: The MIC of each drug, both alone and in combination, is determined by visual inspection for turbidity or by using a viability indicator like resazurin.[7]

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Proposed Mechanism of Antibacterial Action

While the primary mechanism of PPIs in humans is the irreversible inhibition of the H⁺/K⁺-ATPase in gastric parietal cells, their direct antibacterial action against H. pylori is believed to involve different targets. The most cited mechanism is the inhibition of H. pylori's urease enzyme.

  • Urease Inhibition: Urease is critical for H. pylori survival in the acidic stomach. It hydrolyzes urea (B33335) to produce ammonia, which neutralizes gastric acid and creates a protective microenvironment around the bacterium. By inhibiting urease activity, this compound may disrupt this essential defense mechanism, rendering the bacterium susceptible to acidic conditions and compromising its viability.

Ilaprazole_Mechanism cluster_bacterium H. pylori Cell Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH₃) Urease->Ammonia Hydrolysis HP_Survival Acid Neutralization & Bacterial Survival Ammonia->HP_Survival This compound This compound This compound->Inhibition Inhibition->Urease Inhibition Disruption Disruption of pH Homeostasis Inhibition->Disruption Disruption->HP_Survival

Caption: Proposed mechanism of this compound's anti-H. pylori activity.

Discussion and Future Directions

The available in vitro data demonstrate that this compound possesses direct and potent antibacterial activity against a range of H. pylori strains, including those resistant to established antibiotics.[1][2][3][5] Its MIC₉₀ of 8 µg/mL indicates consistent activity.[1][2][3][5]

The synergistic effect observed when this compound is combined with clarithromycin is particularly noteworthy.[1][2][3][5] This suggests that this compound could help restore the efficacy of clarithromycin against strains that have developed resistance. The observation that a quadruple combination of this compound, amoxicillin, clarithromycin, and bismuth yields a significant synergistic effect further supports its inclusion in multi-drug regimens.[1][3][5] Importantly, studies have shown that repeated exposure to this compound does not induce resistance in H. pylori, a critical advantage for its potential long-term clinical use.[1][3][5]

Future research should aim to:

  • Elucidate the precise molecular interactions between this compound and its bacterial targets.

  • Expand synergy testing to include a broader range of antibiotics and a larger number of multidrug-resistant clinical isolates.

  • Investigate the impact of pH on the in vitro activity of this compound, as PPIs are known to be pH-dependent.

  • Correlate these in vitro findings with clinical outcomes in H. pylori eradication trials.

Conclusion

This compound exhibits significant direct in vitro antibacterial activity against H. pylori. Its ability to act synergistically with key antibiotics like clarithromycin and its high barrier to resistance development make it a promising component for enhancing the efficacy of H. pylori eradication therapies. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

Ilaprazole: A Comprehensive Technical Guide to a Potent and Selective Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole is a next-generation proton pump inhibitor (PPI) demonstrating potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key assays and structured data presentations are included to support further research and development in the field of acid-related gastrointestinal disorders.

Introduction

This compound (IY-81149) is a substituted benzimidazole (B57391) derivative that belongs to the class of proton pump inhibitors.[1] These agents act by selectively and irreversibly inhibiting the H+/K+-ATPase, the enzyme responsible for the final step of gastric acid secretion by parietal cells in the stomach.[2][3] this compound has shown a distinct pharmacological profile, including a longer plasma half-life compared to first-generation PPIs, which may contribute to more consistent and prolonged acid suppression.[4][5] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical and clinical evaluation of this compound.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[6] Upon systemic absorption, it accumulates in the acidic canaliculi of gastric parietal cells. Here, it is converted to its active form, a sulfenamide (B3320178) derivative, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[6][7] This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of hydrogen ions into the gastric lumen.[6]

Mechanism_of_Action cluster_blood Systemic Circulation cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Ilaprazole_prodrug This compound (Prodrug) Canaliculus Secretory Canaliculus (Acidic) Ilaprazole_prodrug->Canaliculus Accumulation Activated_this compound Sulfenamide (Active Form) Canaliculus->Activated_this compound Acid-catalyzed activation HK_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ (Acid) HK_ATPase->H_ion Proton Secretion (Blocked) K_ion_cell K+ HK_ATPase->K_ion_cell K+ influx Activated_this compound->HK_ATPase Covalent Binding (Irreversible Inhibition) K_ion_lumen K+ K_ion_lumen->HK_ATPase

Quantitative Data

In Vitro Potency
ParameterValueSpecies/SystemReference
IC50 (H+/K+-ATPase) 6.0 µMRabbit parietal cell preparation[8]
IC50 (¹⁴C-aminopyrine accumulation) 9 nMHistamine stimulated parietal cells[8]
Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in healthy subjects and patients. Key parameters from various studies are summarized below.

Table 3.2.1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Chinese Subjects

DoseCmax (ng/mL)Tmax (h)AUC₀₋t (µg·h/mL)t½ (h)
5 mg 823.5 ± 204.10.51.3 ± 0.32.9 ± 0.8
10 mg 1647.1 ± 399.70.52.6 ± 0.63.1 ± 0.7
20 mg 3294.2 ± 801.40.55.2 ± 1.23.4 ± 0.9

Data from a single ascending dose study.[9]

Table 3.2.2: Pharmacokinetic Parameters of Oral this compound

DoseCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t½ (h)
10 mg (Day 7) 236 - 2923.4 - 3.71766.6 - 2243.38.1 - 10.1

Data from a study with daily oral administration for 7 days.

Clinical Efficacy

Table 3.3.1: Duodenal Ulcer Healing Rates at Week 4

Treatment GroupHealing Rate (%)Study
This compound 5 mg 86.4
This compound 10 mg 93.1
This compound 20 mg 86.4
Omeprazole 20 mg 89.8
This compound 10 mg 93.0[6]
Omeprazole 20 mg 90.8[6]

Table 3.3.2: Reflux Esophagitis Healing Rates

Treatment Group4-Week Healing Rate (%)8-Week Healing Rate (%)Study
This compound 10 mg 81.3188.79[8]
This compound 15 mg 71.7085.85[8]
Esomeprazole 40 mg 71.4384.76[8]
This compound 10 mg Not Reported83.54[4]
Esomeprazole 40 mg Not Reported82.79[4]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity in isolated gastric vesicles.

4.1.1. Preparation of H+/K+-ATPase-Rich Gastric Vesicles

  • Gastric mucosa from rabbit stomachs is scraped and homogenized in a buffered sucrose (B13894) solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

  • The microsomal suspension is then layered onto a discontinuous sucrose gradient and centrifuged to separate the H+/K+-ATPase-rich vesicles.

  • The vesicle preparation is washed and resuspended in a suitable buffer, and the protein concentration is determined.

4.1.2. H+/K+-ATPase Activity Assay

  • The H+/K+-ATPase-rich vesicles are pre-incubated with varying concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of ATP in the presence of K+ ions.

  • The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

  • The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

H_K_ATPase_Inhibition_Assay Start Start Prep_Vesicles Prepare H+/K+-ATPase-rich gastric vesicles Start->Prep_Vesicles Pre_incubation Pre-incubate vesicles with varying concentrations of this compound Prep_Vesicles->Pre_incubation Initiate_Reaction Initiate reaction with ATP and K+ Pre_incubation->Initiate_Reaction Measure_Pi Measure inorganic phosphate (Pi) released Initiate_Reaction->Measure_Pi Calculate_Inhibition Calculate % inhibition vs. control Measure_Pi->Calculate_Inhibition Plot_Curve Plot % inhibition vs. log[this compound] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 End End Determine_IC50->End

Clinical Trial Protocol for Duodenal Ulcer Treatment

The following is a generalized protocol based on randomized, double-blind, multicenter clinical trials conducted for this compound in the treatment of duodenal ulcers.[6]

4.2.1. Study Design

  • Design: Randomized, double-blind, active-controlled, multicenter, parallel-group study.

  • Patient Population: Adult patients with at least one endoscopically confirmed active duodenal ulcer.

  • Intervention:

    • This compound (e.g., 10 mg once daily)

    • Active Comparator (e.g., Omeprazole 20 mg once daily)

  • Duration: 4 weeks of treatment.

4.2.2. Procedures

  • Screening and Enrollment: Patients meeting the inclusion criteria are enrolled after providing informed consent.

  • Randomization: Patients are randomly assigned to a treatment group.

  • Treatment: Patients receive the assigned study medication for the duration of the trial.

  • Efficacy Assessment:

    • Primary Endpoint: Endoscopic assessment of ulcer healing at week 4.

    • Secondary Endpoints: Assessment of symptom relief (e.g., abdominal pain, heartburn) at specified intervals.

  • Safety Assessment: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.

  • Data Analysis: Statistical analysis of healing rates and safety data between the treatment groups.

Drug Development Process

The development of this compound followed a typical pharmaceutical pipeline, from discovery and preclinical studies to extensive clinical evaluation.

Drug_Development_Process cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Drug Discovery (Compound Synthesis) In_Vitro In Vitro Studies (H+/K+-ATPase Inhibition) Discovery->In_Vitro In_Vivo In Vivo Animal Studies (Efficacy & Toxicology) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Pharmacokinetics) In_Vivo->Phase_I Phase_II Phase II Trials (Dose-ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Review Regulatory Review & Approval Phase_III->Regulatory_Review Post_Marketing Post-Marketing Surveillance (Phase IV) Regulatory_Review->Post_Marketing

Conclusion

This compound is a potent and selective proton pump inhibitor with a favorable pharmacokinetic profile that translates into effective and sustained gastric acid suppression. Clinical data have demonstrated its efficacy and safety in the treatment of duodenal ulcers and reflux esophagitis, positioning it as a valuable therapeutic option in the management of acid-related disorders. The detailed data and protocols provided in this guide are intended to facilitate further investigation and understanding of this important therapeutic agent.

References

An In-depth Technical Guide to Ilaprazole: Therapeutic Benefits and Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders.[1] Developed by Il-Yang Pharmaceutical Co., Ltd., it is marketed under trade names including Noltec and Yilaisi.[1][2] Like other PPIs, this compound is indicated for the treatment of conditions such as dyspepsia, peptic ulcer disease (PUD), duodenal ulcers, and gastroesophageal reflux disease (GERD).[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, tailored for researchers and drug development professionals.

Mechanism of Action

This compound exerts its acid-suppressing effect by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the gastric proton pump, located on the secretory surfaces of gastric parietal cells.[1][5] This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen.[6]

This compound is administered as a prodrug.[7] Following oral administration and absorption, it is transported to the acidic environment of the parietal cell canaliculus, where it is converted into its active sulfenamide (B3320178) form.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to irreversible inactivation of the pump.[6][7] This targeted action results in a potent and sustained reduction of gastric acid secretion, which in turn alleviates symptoms of acid-related conditions and promotes the healing of mucosal damage.[7] Clinical studies have demonstrated that this compound has a more prolonged half-life and provides a higher suppression of gastric acid compared to first-generation PPIs like omeprazole (B731).[5][8]

cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell cluster_lumen Stomach Lumen Ilaprazole_Prodrug This compound (Prodrug) Parietal_Cell Parietal Cell Membrane Ilaprazole_Prodrug->Parietal_Cell Absorption Acidic_Env Acidic Canaliculus (H+) Parietal_Cell->Acidic_Env Active_Form Active Sulfenamide Metabolite Acidic_Env->Active_Form Protonation Pump H+/K+ ATPase (Proton Pump) Active_Form->Pump Covalent Bonding Inhibition Irreversible Inhibition Pump->Inhibition H_ion H+ (Acid) Pump->H_ion Efflux Reduced_Acid Reduced H+ Secretion Inhibition->Reduced_Acid K_ion K+ K_ion->Pump Influx

Caption: Mechanism of this compound at the Gastric Parietal Cell.

Beyond its primary function, preclinical research suggests this compound may have off-target effects, notably the inhibition of T-LAK cell-originated protein kinase (TOPK). This inhibition was found to suppress tumor growth in vivo and reduce the phosphorylation of histone H3, indicating a potential role in oncology that warrants further investigation.[9]

This compound This compound TOPK TOPK Kinase This compound->TOPK Inhibits (IC50 = 111 μM) PhosphoH3 Phosphorylated Histone H3 TOPK->PhosphoH3 Phosphorylates HistoneH3 Histone H3 (Ser10) TumorGrowth Tumor Growth PhosphoH3->TumorGrowth Promotes

Caption: this compound's Off-Target Inhibition of the TOPK Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

This compound exhibits several pharmacokinetic advantages over earlier-generation PPIs, including a longer plasma half-life and metabolism that is not significantly influenced by CYP2C19 genetic polymorphisms.[10][11] This leads to more consistent inter-individual therapeutic effects, particularly in Asian populations.[11][12]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Oral Dose (10 mg) Intravenous Dose Value Reference(s)
IC₅₀ (H+/K+-ATPase) - - 6.0 μM [9]
t½ (elimination half-life) Steady State - 8.1 - 10.1 hours [10]
Single Dose - ~3.5 hours [13]
Cmax (peak concentration) Steady State - 236 - 292 ng/mL [10]
Single Dose - ~347.9 ng/mL [13]
tmax (time to peak) Steady State - 3.4 - 3.7 hours [10]
AUC₀₋₂₄ (Area Under Curve) Steady State - 1766.6 - 2243.7 ng·h/mL [10]
Absolute Bioavailability Single Dose - 55.2% [13][14]

| Pharmacokinetics | - | 5 - 20 mg | Linear |[14][15] |

The pharmacodynamic effect of this compound is a dose-dependent, rapid, and sustained elevation of intragastric pH. Studies show that intravenous this compound provides a faster onset of action compared to oral administration.[13]

Table 2: Pharmacodynamic Effects of this compound on Intragastric pH

Administration Dose Mean % Time Intragastric pH > 6 (over 24h) Reference(s)
Intravenous this compound 5 mg 47.3% [13][14]
10 mg 52.8% [13][14]
20 mg 68.2% [13][14]
30 mg 63.6% [15]
Oral this compound 10 mg 47.5% [13][14]

| Intravenous Esomeprazole (B1671258) | 80 mg | 51.7% |[15] |

Therapeutic Benefits and Clinical Efficacy

Clinical trials have established the efficacy and safety of this compound in treating duodenal ulcers and reflux esophagitis, with performance comparable or superior to older PPIs.

Duodenal Ulcer

Multiple randomized controlled trials have demonstrated that this compound is as effective as omeprazole for healing duodenal ulcers. A dose of 10 mg/day of this compound was shown to be comparable to 20 mg/day of omeprazole.[16][17] A meta-analysis confirmed no significant difference in 4-week healing rates between this compound and other PPIs.[12][18]

Table 3: Clinical Efficacy of this compound in Duodenal Ulcer Healing (4-Week Treatment)

Study This compound Arm Comparator Arm 4-Week Healing Rate (this compound) 4-Week Healing Rate (Comparator) p-value Reference
Multicenter Trial 10 mg/day Omeprazole 20 mg/day 93.1% 89.8% 0.59 [16]
Phase III Trial 10 mg/day Omeprazole 20 mg/day 93.0% 90.8% N/A [17]

| Meta-Analysis | Various | Other PPIs | 89.7% | 87.0% | 0.32 |[12][18] |

Reflux Esophagitis

In the treatment of reflux esophagitis, 10 mg of this compound was found to have similar efficacy and safety to 40 mg of esomeprazole over an 8-week period.[19] The healing rates at both 4 and 8 weeks were comparable across treatment groups.[19]

Table 4: Clinical Efficacy of this compound in Reflux Esophagitis Healing

Treatment Arm 4-Week Healing Rate 8-Week Healing Rate Reference
This compound 10 mg/day 81.31% 88.79% [19]
This compound 15 mg/day 71.70% 85.85% [19]

| Esomeprazole 40 mg/day | 71.43% | 84.76% |[19] |

Side Effects and Safety Profile

This compound is generally well-tolerated, with a side effect profile similar to other PPIs.[16][20] Most adverse events are mild and transient.[20]

Table 5: Common and Potential Long-Term Side Effects of this compound

Type Side Effect Reference(s)
Common Headache, Dizziness [2][20][21]
Diarrhea, Constipation [20][21]
Nausea, Vomiting [20][22]
Abdominal Pain, Flatulence [2][21]
Flu-like symptoms, Back pain [20]
Potential Long-Term Hypomagnesemia (low magnesium) [20][22]
Vitamin B12 deficiency [20][22]

| | Increased risk of bone fractures |[20][22][23] |

Long-term use should be medically supervised due to the potential for mineral and vitamin deficiencies and an increased risk of bone fractures.[22][23]

Cited Experimental Methodologies

The data presented in this guide are derived from robust clinical and preclinical studies. The methodologies employed are summarized below.

  • Duodenal Ulcer Phase III Clinical Trial Protocol: A multicenter, randomized, double-blind, active-controlled trial was conducted to compare this compound (10 mg/day) with omeprazole (20 mg/day) over a 4-week treatment period.[17] The primary endpoint was the endoscopically confirmed ulcer healing rate at week 4. Secondary endpoints included symptom relief. Safety assessments and CYP2C19 genotyping were also performed.[17]

Start Enroll Patients with Active Duodenal Ulcer Randomize Randomization (2:1 ratio) Double-Blind Start->Randomize GroupI Treatment Group: This compound (10 mg/day) Randomize->GroupI This compound GroupO Control Group: Omeprazole (20 mg/day) Randomize->GroupO Omeprazole Treatment 4-Week Treatment Period GroupI->Treatment GroupO->Treatment Endpoint Primary Endpoint Assessment: Endoscopy at Week 4 Treatment->Endpoint Analysis Compare Ulcer Healing Rates Assess Symptom Relief & Safety Endpoint->Analysis

Caption: Workflow for a Phase III Duodenal Ulcer Clinical Trial.
  • Pharmacokinetic Study Protocol: An open-label, single-dose, randomized, four-period crossover study was conducted in healthy volunteers.[13][14] Participants received single intravenous doses of this compound (5, 10, or 20 mg) or a single oral dose (10 mg). Serial blood and urine samples were collected over 24 hours to determine pharmacokinetic parameters using non-compartmental analysis. Intragastric pH was continuously monitored to assess pharmacodynamic effects.[13][14]

  • Meta-Analysis Protocol: A systematic review and meta-analysis were performed to compare the efficacy of this compound with other PPIs.[18] Electronic databases (e.g., Medline, Embase, PubMed) were searched for relevant randomized controlled trials. The Mantel-Haenszel or DerSimonian and Laird methods were used to pool data, and the relative risk (RR) with a 95% confidence interval (CI) was calculated. Heterogeneity was assessed using χ² and I² tests.[5][18]

  • In Vitro H+/K+-ATPase Inhibition Assay: The inhibitory activity of this compound on the proton pump was determined using an in vitro preparation of rabbit parietal cells. The concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity (IC₅₀) was measured.[9]

Conclusion

This compound is a potent, third-generation proton pump inhibitor with a favorable pharmacokinetic profile, including a long half-life and metabolism independent of CYP2C19 status.[8][10] Clinical evidence robustly supports its efficacy and safety for the treatment of duodenal ulcers and reflux esophagitis, where it demonstrates therapeutic effects comparable or superior to older PPIs at lower equivalent doses.[16][19] Its consistent performance and well-tolerated nature make it a valuable therapeutic option in the management of acid-related disorders. Further research into its potential anti-tumor activities via TOPK inhibition may open new avenues for its clinical application.[9]

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for CYP2C19 Inhibition by Ilaprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a next-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders. Unlike first-generation PPIs, which are primarily metabolized by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme, this compound is predominantly metabolized by CYP3A4 and CYP3A5.[1][2][3][4] This metabolic profile suggests a lower potential for drug-drug interactions (DDIs) mediated by CYP2C19 inhibition. This document provides detailed application notes and protocols for an in vitro fluorometric assay to determine the inhibitory potential of this compound on CYP2C19, comparing it with other conventional PPIs. In silico assessments also predict a low probability of CYP2C19 inhibition by this compound.[4][5][6][7][8]

Quantitative Data Summary

The inhibitory potential of this compound and other PPIs on CYP2C19 activity can be quantified by determining the half-maximal inhibitory concentration (IC50) and the unbound inhibition constant (Ki,u). The following table summarizes these values from a comparative in vitro study. A higher IC50 and Ki,u value indicates weaker inhibition. The risk of clinical DDIs is considered low if the ratio of unbound maximum plasma concentration (Cmax,u) to Ki,u is below the regulatory cutoff. For omeprazole, this ratio exceeds the threshold, indicating a higher likelihood of clinically significant inhibition, whereas for this compound and other tested PPIs, the values remain below the cutoff.[9][10]

CompoundIC50 (µM)[9]IC50,u (µM)[9]Ki,u (µM)[9]Cmax,u (µM)[9]Cmax,u/Ki,u[9]
This compound 6.62 ± 1.34 331 165.5 0.0123 0.00224
Omeprazole1.41 ± 0.9670.535.250.03240.0288
Lansoprazole1.65 ± 1.3782.541.250.03110.00332
Pantoprazole3.52 ± 1.47176880.06520.00124
Rabeprazole6.43 ± 1.09321.5160.750.01730.000635

Table 1: Comparative Inhibition of CYP2C19 by this compound and Conventional PPIs.

Based on the IC50 and Ki,u values, the order of CYP2C19 inhibition potency is: Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > this compound.[9][10][11]

Experimental Protocol: High-Throughput Fluorometric CYP2C19 Inhibition Assay

This protocol is based on the use of a commercially available fluorometric screening kit, such as the Vivid™ CYP2C19 Blue Screening Kit, which provides a simple "mix-and-read" format suitable for high-throughput screening.[9][12][13][14]

Principle

The assay utilizes recombinant human CYP2C19 and a fluorogenic substrate. The enzyme metabolizes the substrate, leading to the production of a highly fluorescent product. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, resulting in a decrease in fluorescence intensity. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.

Materials and Reagents
  • Vivid™ CYP2C19 Blue Screening Kit (or equivalent) containing:

    • Recombinant Human CYP2C19 enzyme

    • Vivid™ EOMCC Substrate

    • Vivid™ CYP450 Reaction Buffer

    • NADP+

    • NADPH Regeneration System (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase)

  • This compound and other PPIs (Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole)

  • Ticlopidine (as a positive control inhibitor)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~406/468 nm for some kits)[11]

  • Multichannel pipettes

  • Incubator (37°C)

Reagent Preparation
  • CYP2C19 Enzyme/NADP+ Master Mix: Prepare a master mix containing the recombinant CYP2C19 enzyme and NADP+ in the reaction buffer according to the kit manufacturer's instructions.

  • Test Compounds (Inhibitors):

    • Prepare stock solutions of this compound and other PPIs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations to be tested (e.g., eight different concentrations ranging from 0.8 to 6.4 µg/mL).[12]

    • Prepare a working solution of the positive control inhibitor (e.g., ticlopidine).

  • Substrate/NADPH Regeneration System Mix: Prepare a mixture of the fluorogenic substrate and the NADPH regeneration system in the reaction buffer as per the kit's protocol.

Assay Procedure
  • Dispense Inhibitors: Add the serially diluted test compounds (this compound and other PPIs), positive control, and solvent control (vehicle) to the wells of the 96-well plate in duplicate.

  • Add Enzyme Mix: Add the CYP2C19 Enzyme/NADP+ Master Mix to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the Substrate/NADPH Regeneration System Mix to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Stop Reaction (Optional): The reaction can be stopped by adding a stop solution (e.g., 0.5 M Tris base) as per the kit's instructions, or the fluorescence can be read immediately.

  • Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis
  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of Solvent Control)] x 100

  • Determine IC50 Values:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.

Diagrams

CYP2C19_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Serial Dilutions of this compound & other PPIs dispense_inhibitors Dispense Inhibitors into 96-well Plate enzyme_mix Prepare CYP2C19 Enzyme/NADP+ Master Mix add_enzyme Add Enzyme Mix substrate_mix Prepare Substrate/ NADPH Regeneration Mix initiate_reaction Initiate Reaction with Substrate Mix dispense_inhibitors->add_enzyme 1. pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate 2. pre_incubate->initiate_reaction 3. incubate Incubate at 37°C initiate_reaction->incubate 4. read_fluorescence Read Fluorescence incubate->read_fluorescence 5. calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition 6. det_ic50 Determine IC50 Values calc_inhibition->det_ic50 7.

Caption: Workflow for the in vitro CYP2C19 inhibition assay.

Signaling_Pathway CYP2C19 CYP2C19 Enzyme Product Metabolite (Fluorescent) CYP2C19->Product Metabolism Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->CYP2C19 This compound This compound (Inhibitor) This compound->CYP2C19 Inhibition

Caption: Mechanism of CYP2C19 inhibition by this compound.

References

Application Notes and Protocols for Studying Ilaprazole in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the efficacy of ilaprazole in the treatment of Gastroesophageal Reflux Disease (GERD). Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of preclinical studies.

Introduction to this compound in GERD

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in some cases, esophageal damage. Proton pump inhibitors (PPIs) are the cornerstone of GERD treatment. This compound (also known as IY-81149) is a novel PPI that has demonstrated potent and sustained inhibition of gastric acid secretion.[1][2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound and establishing its therapeutic potential for GERD.[3][4]

Animal Models for GERD Research

The most common animal model for studying GERD is the surgically-induced reflux esophagitis model in rats. This model mimics the chronic acid exposure and resulting inflammation seen in human GERD.

Surgically-Induced Reflux Esophagitis in Rats

This model involves a surgical procedure to induce the reflux of gastric contents into the esophagus. A commonly used method involves ligation of the pyloric sphincter and the limiting ridge between the forestomach and the corpus of the stomach. This procedure leads to the accumulation of gastric acid and its subsequent reflux into the esophagus, causing inflammation and mucosal damage.

Experimental Protocols

Induction of Reflux Esophagitis in Rats

Objective: To create a consistent and reproducible model of GERD in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

Procedure:

  • Anesthetize the rats following approved institutional animal care and use committee (IACUC) protocols.

  • Make a midline laparotomy incision to expose the stomach.

  • Carefully ligate the pyloric sphincter with a silk suture.

  • Identify the limiting ridge, the transitional region between the forestomach and the glandular portion of the stomach, and ligate it with a silk suture.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • The development of esophagitis typically occurs over several hours to days. The experimental endpoint will depend on the specific study design.

Evaluation of Esophageal Lesions

Objective: To macroscopically and histopathologically assess the severity of esophagitis.

Procedure:

  • At the end of the experimental period, euthanize the rats.

  • Carefully dissect the esophagus and stomach.

  • Open the esophagus longitudinally to expose the mucosal surface.

  • Macroscopic Evaluation: Score the severity of the esophageal lesions based on a predefined scale (e.g., 0-5, where 0 = no lesion, 1 = hyperemia, 2 = isolated small erosions, 3 = linear erosions, 4 = confluent erosions, 5 = ulceration and/or perforation).

  • Histopathological Evaluation:

    • Fix esophageal tissue samples in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope and score for histopathological changes such as basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.

Measurement of Gastric Acid Secretion

Objective: To quantify the effect of this compound on gastric acid output.

Procedure (Pylorus-Ligated Model):

  • Fast rats for 18-24 hours with free access to water.

  • Administer this compound or vehicle control at the desired doses and route.

  • After a specified time (e.g., 1 hour), anesthetize the rats and ligate the pyloric sphincter.

  • Allow gastric secretions to accumulate for a set period (e.g., 4 hours).

  • Euthanize the animals and collect the gastric contents.

  • Centrifuge the gastric contents to remove any solid debris.

  • Measure the volume of the gastric juice.

  • Titrate an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

Quantitative Data

The following tables summarize the dose-dependent efficacy of this compound in a surgically-induced reflux esophagitis model in rats, with omeprazole (B731) as a comparator.[1]

Table 1: Dose-Dependent Inhibition of Reflux Esophagitis

TreatmentDose (µmol/kg)Inhibition of Esophagitis (%)ED₅₀ (µmol/kg)
This compound335.25.7
1068.4
3089.1
Omeprazole1025.814.2
3055.3
10082.6

Table 2: Dose-Dependent Inhibition of Gastric Secretion Volume

TreatmentDose (µmol/kg)Inhibition of Gastric Secretion Volume (%)ED₅₀ (µmol/kg)
This compound328.915.3
1045.1
3065.7
Omeprazole1019.524.0
3040.2
10061.8

Table 3: Dose-Dependent Inhibition of Gastric Acid Output

TreatmentDose (µmol/kg)Inhibition of Gastric Acid Output (%)ED₅₀ (µmol/kg)
This compound342.56.8
1075.3
3092.8
Omeprazole1031.620.8
3058.9
10085.4

Signaling Pathways and Visualizations

The pathogenesis of GERD involves complex inflammatory signaling cascades. This compound, by reducing gastric acid, indirectly mitigates the activation of these pathways.

Experimental Workflow for Evaluating this compound in a Rat GERD Model

experimental_workflow cluster_setup Model Induction and Dosing cluster_evaluation Efficacy Evaluation animal_prep Sprague-Dawley Rats surgery Surgical Induction of Reflux Esophagitis animal_prep->surgery dosing This compound or Vehicle Administration surgery->dosing euthanasia Euthanasia and Tissue Collection dosing->euthanasia Post-treatment Period macro_eval Macroscopic Lesion Scoring euthanasia->macro_eval histo_eval Histopathological Analysis euthanasia->histo_eval acid_eval Gastric Acid Secretion Measurement euthanasia->acid_eval

Caption: Workflow for evaluating this compound in a rat GERD model.

Signaling Pathway of Inflammation in GERD and the Role of this compound

gerd_inflammation_pathway cluster_stimulus Initiating Stimulus cluster_cellular Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention reflux Gastric Acid Reflux epithelial_cells Esophageal Epithelial Cells reflux->epithelial_cells nf_kb NF-κB Activation epithelial_cells->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) nf_kb->cytokines inflammation Inflammatory Cell Infiltration cytokines->inflammation esophagitis Esophagitis & Mucosal Damage inflammation->esophagitis This compound This compound acid_inhibition Inhibition of Gastric Acid Secretion This compound->acid_inhibition acid_inhibition->reflux Reduces

Caption: Inflammatory signaling in GERD and this compound's role.

Conclusion

The surgically-induced reflux esophagitis model in rats is a valuable tool for the preclinical evaluation of this compound. The data presented demonstrates the dose-dependent efficacy of this compound in reducing esophageal lesions and inhibiting gastric acid secretion, with greater potency than omeprazole. These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this compound for GERD.

References

Application Notes and Protocols for Intravenous Ilaprazole Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the intravenous (IV) administration of ilaprazole, a novel proton pump inhibitor (PPI), in a research setting. The information is compiled from various clinical studies to guide researchers in designing and executing experiments involving IV this compound.

Introduction to Intravenous this compound

This compound is a third-generation PPI that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Intravenous administration is crucial for patients who cannot take oral medication or in situations requiring a rapid onset of action, such as in the management of upper gastrointestinal bleeding.[2][3] Research has shown that intravenous this compound provides a rapid, dose-dependent, and sustained inhibition of gastric acid.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on intravenous this compound.

Table 1: Pharmacokinetics of Single Ascending Doses of Intravenous this compound in Healthy Subjects [4][5]

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
5453.3 ± 103.40.8 ± 0.21053.8 ± 204.62.9 ± 0.5
10987.1 ± 201.50.8 ± 0.22251.9 ± 468.13.2 ± 0.6
201956.7 ± 412.80.8 ± 0.24893.6 ± 1021.53.4 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Pharmacodynamics of Single Ascending Doses of Intravenous this compound in Healthy Subjects [4]

Dose (mg)Mean Percentage of Time with Intragastric pH > 4 (%)Mean Percentage of Time with Intragastric pH > 6 (%)
565.4 ± 15.247.3 ± 18.9
1071.2 ± 12.852.8 ± 16.4
2080.1 ± 9.568.2 ± 11.7

Data are presented as mean ± standard deviation.

Table 3: Comparison of Intravenous this compound and Esomeprazole (B1671258) in Healthy Subjects [2][6]

TreatmentMean Percentage of Time with Intragastric pH > 6 (%)Time to First Reach pH > 6 (hours)
This compound 30 mg63.60.8
Esomeprazole 80 mg51.71.1

Experimental Protocols

Protocol for Single Ascending Dose Study of Intravenous this compound

This protocol is based on studies investigating the pharmacokinetics and pharmacodynamics of single intravenous doses of this compound in healthy subjects.[4][5]

3.1.1. Materials

  • This compound for injection (lyophilized powder)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile syringes and needles

  • Infusion pump

  • Intravenous catheter

3.1.2. Preparation of Intravenous Solution

  • This compound lyophilized powder is freshly reconstituted with 0.9% saline.[2]

  • To achieve a final concentration of 0.1 mg/mL for a 10 mg dose, the reconstituted drug is diluted in a final volume of 100 mL of 0.9% saline.[2]

  • For a 20 mg dose, a final concentration of 0.1 mg/mL is achieved by diluting the reconstituted drug in a final volume of 200 mL of 0.9% saline.[2]

  • For a 30 mg dose, a final concentration of 0.15 mg/mL is achieved by diluting the reconstituted drug in a final volume of 200 mL of 0.9% saline.[2]

3.1.3. Administration

  • Administer the prepared this compound solution as an intravenous infusion over 45 minutes using a calibrated infusion pump.[2]

  • Subjects should be in a fasting state overnight prior to drug administration.[4]

3.1.4. Sample Collection and Analysis

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-infusion) to analyze the pharmacokinetic profile of this compound.[4]

  • Continuously monitor intragastric pH for 24 hours to assess the pharmacodynamic effect.[4]

Protocol for Multiple-Dose Study of Intravenous this compound

This protocol is based on a study evaluating a loading dose followed by maintenance doses of intravenous this compound.[2][6]

3.2.1. Dosing Regimen

  • Day 1: Administer a loading dose of 20 mg of this compound intravenously.[2][6]

  • Day 2 and 3: Administer a maintenance dose of 10 mg of this compound intravenously once daily.[2][6]

3.2.2. Preparation and Administration

  • Follow the preparation and administration procedures outlined in the single-dose protocol (Section 3.1.2 and 3.1.3), adjusting the dose and volume as per the daily regimen.

Signaling Pathways and Workflows

Mechanism of Action of this compound

This compound, like other PPIs, inhibits the final step in gastric acid production. The following diagram illustrates this pathway.

G cluster_parietal_cell Gastric Parietal Cell This compound This compound (prodrug) Activated_this compound Activated this compound (Sulfenamide) This compound->Activated_this compound Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_this compound->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Pumps into Gastric Lumen Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Enters Parietal Cell

Mechanism of action of this compound.

Experimental Workflow for a Single-Dose IV this compound Study

The following diagram outlines the logical flow of a typical single-dose intravenous this compound clinical research study.

G Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Study Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Measurements (Blood, pH monitoring) Enrollment->Baseline Randomization Randomization to Dose Group Baseline->Randomization Preparation IV this compound Solution Preparation Randomization->Preparation Administration Intravenous Infusion (45 minutes) Preparation->Administration PK_PD_Monitoring Pharmacokinetic & Pharmacodynamic Monitoring (24 hours) Administration->PK_PD_Monitoring Data_Analysis Data Analysis (PK/PD parameters) PK_PD_Monitoring->Data_Analysis Follow_up Safety Follow-up Data_Analysis->Follow_up

Workflow of a single-dose IV this compound study.

References

Application Notes and Protocols for Developing a Population Pharmacokinetic Model of Ilaprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a population pharmacokinetic (PPK) model for ilaprazole, a novel proton pump inhibitor. The protocols outlined below are based on established methodologies and published literature, offering a framework for characterizing the pharmacokinetic properties of this compound and identifying sources of variability in a target population.

Introduction to this compound and Population Pharmacokinetics

This compound is a proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders such as duodenal ulcers and reflux esophagitis.[1][2][3][4] It functions by irreversibly blocking the H+/K+ ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion.[2][5] this compound exhibits a longer plasma half-life compared to many other PPIs, which may contribute to more sustained acid inhibition.[6][7][8] Unlike some other PPIs, this compound's metabolism is not significantly influenced by CYP2C19 genetic polymorphism, which may result in less inter-individual variability in its pharmacokinetic profile.[6][7][9] The primary metabolic pathway for this compound is through the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][10][11]

Population pharmacokinetics (PPK) is a powerful analytical approach used to quantify the pharmacokinetic properties of a drug and identify the sources of variability in a population.[12] By employing nonlinear mixed-effects modeling, PPK analysis can evaluate the influence of various factors (covariates) such as age, body weight, sex, and disease state on drug exposure.[12] A well-developed PPK model can be instrumental in optimizing dosing regimens and informing individualized therapy.

Data Requirements and Study Design

The development of a robust PPK model for this compound requires pharmacokinetic data from well-designed clinical trials.

Table 1: Summary of Data for this compound PPK Model Development

Data TypeDescriptionExample Source
Demographic Data Basic patient information.Age, sex, body weight, height, race.
Clinical Characteristics Patient health status and relevant medical history.Disease state (e.g., healthy volunteer, duodenal ulcer patient), smoking status, alcohol consumption.
Biochemical Indicators Laboratory values that may influence drug metabolism and elimination.Liver function tests (e.g., ALT, AST), renal function tests (e.g., creatinine (B1669602) clearance).
Dosing Information Detailed record of this compound administration.Dose amount, route of administration (oral, intravenous), dosing frequency, and timing.
Plasma Concentration Data Measured concentrations of this compound in plasma at various time points.A time series of plasma concentrations post-dose.

A pivotal study for developing a PPK model for this compound in the Chinese population utilized data from four phase I clinical trials and one phase IIa clinical trial, encompassing 58 subjects (48 healthy and 10 with duodenal ulcers) and a total of 1,560 plasma concentration points.[6]

Experimental Protocols

Clinical Study Protocol

A representative clinical study design for collecting this compound pharmacokinetic data would involve the following steps:

  • Subject Recruitment: Enroll a cohort of healthy volunteers and/or patients with the target indication (e.g., duodenal ulcer).

  • Dosing Regimen: Administer a single or multiple doses of this compound. Doses can range from 5 mg to 40 mg for oral administration.[2][13][14]

  • Blood Sampling: Collect serial blood samples at predefined time points post-dosing to characterize the concentration-time profile. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

Bioanalytical Method Protocol

Quantification of this compound in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Perform a liquid-liquid extraction of this compound from the plasma matrix.

  • Chromatographic Separation: Utilize a C18 column for chromatographic separation. A common mobile phase consists of a mixture of methanol (B129727) and water with a pH adjusted to 3.0.[15]

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for detection and quantification.

  • Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.[16] The lower limit of quantification (LLOQ) for this compound has been reported to be as low as 0.13 µg/ml.[15]

Population Pharmacokinetic Modeling Workflow

The development of a PPK model is an iterative process involving model building and evaluation.

PPK_Workflow cluster_data Data Preparation cluster_model Model Development cluster_eval Model Evaluation Data Collect PK Data: - Demographics - Dosing - Concentrations Base_Model Develop Base Structural Model (e.g., one- or two-compartment) Data->Base_Model Input Statistical_Model Define Statistical Model: - Inter-individual variability - Residual variability Base_Model->Statistical_Model Covariate_Model Covariate Analysis: - Identify significant covariates (e.g., body weight, sex) Statistical_Model->Covariate_Model Final_Model Establish Final PPK Model Covariate_Model->Final_Model GOF Goodness-of-Fit Plots Final_Model->GOF Bootstrap Bootstrap Analysis Final_Model->Bootstrap VPC Visual Predictive Check (VPC) Final_Model->VPC Validation Model Validation GOF->Validation Bootstrap->Validation VPC->Validation

Caption: Workflow for developing a population pharmacokinetic model.

Software

Nonlinear mixed-effects modeling software such as Phoenix NLME, NONMEM, or R packages are commonly used for PPK analysis.[6][12]

Model Development Steps
  • Structural Model Selection: Start by fitting basic structural models (e.g., one-compartment, two-compartment) to the concentration-time data to describe the typical pharmacokinetic profile. For this compound, a two-compartment model with first-order elimination has been shown to successfully describe its pharmacokinetics.[6][13]

  • Statistical Model Development: Define the random effects model to account for inter-individual variability (IIV) in the pharmacokinetic parameters. An exponential error model is commonly used. Also, define the residual error model to account for unexplained variability.

  • Covariate Analysis: Systematically evaluate the influence of potential covariates on the pharmacokinetic parameters. This is often done using a stepwise forward addition and backward elimination approach. For this compound, significant covariates have been identified:

    • Body weight on the volume of the peripheral compartment (Vp).[6][17]

    • Sex on the clearance of the central compartment (CL).[6][17]

    • Disease status (healthy vs. duodenal ulcer) on both CL and Vp.[6][17]

Covariate_Relationships cluster_covariates Covariates cluster_params Pharmacokinetic Parameters BW Body Weight Vp Volume of Peripheral Compartment (Vp) BW->Vp Sex Sex CL Clearance (CL) Sex->CL Disease Disease Status Disease->CL Disease->Vp

Caption: Significant covariate effects on this compound pharmacokinetic parameters.

Model Evaluation and Validation

The final PPK model must be rigorously evaluated to ensure its robustness and predictive performance.

  • Goodness-of-Fit (GOF) Plots: Visual inspection of plots such as observed vs. predicted concentrations and conditional weighted residuals vs. time helps to assess model fit.

  • Bootstrap Analysis: A bootstrap analysis (e.g., running the model on 1000 resampled datasets) is used to assess the stability and robustness of the parameter estimates.

  • Visual Predictive Check (VPC): A VPC graphically compares the observed data with simulated data from the final model to evaluate its predictive performance. The majority of observed data points should fall within the 95% prediction interval of the simulated data.

Data Presentation of a Final PPK Model

The results of the PPK analysis should be summarized in clear and concise tables.

Table 2: Population Pharmacokinetic Parameter Estimates for this compound

ParameterDescriptionUnitsPopulation MeanInter-Individual Variability (%CV)
CL Clearance from the central compartmentL/hValueValue
Vc Volume of the central compartmentLValueValue
Q Inter-compartmental clearanceL/hValueValue
Vp Volume of the peripheral compartmentLValueValue
ka Absorption rate constant1/hValueValue
Note: The actual values would be obtained from the final model output.

Table 3: Influence of Covariates on this compound Pharmacokinetic Parameters

CovariateParameterEffect
Body WeightVpVp increases with increasing body weight.
SexCLFemales have lower CL compared to males.
Disease StatusCL, VpDuodenal ulcer patients have higher CL and Vp compared to healthy subjects.

Conclusion

The development of a population pharmacokinetic model for this compound provides valuable insights into its disposition in the target population and allows for the identification of key factors influencing drug exposure. A validated PPK model, as described in these application notes, can be a critical tool for dose optimization, supporting further clinical development, and informing regulatory submissions. This is the first population pharmacokinetics study of this compound in the Chinese population, and the developed model is expected to be beneficial for future research on this compound.[6][17][18]

References

Application Notes and Protocols for High-Throughput Fluorometric Assay of Ilaprazole's CYP2C19 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs.[1] Inhibition of CYP2C19 can lead to drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. Ilaprazole, a newer generation proton pump inhibitor (PPI), has been investigated for its potential to inhibit CYP2C19, particularly in comparison to other PPIs known to be significant inhibitors.[2][3][4] In silico and in vitro studies have suggested that this compound has a lower inhibitory potential on CYP2C19 compared to other conventional PPIs.[3][4] This is primarily because this compound is predominantly metabolized by CYP3A4 and CYP3A5, with minimal involvement of CYP2C19.[5][6][7][8]

These application notes provide a detailed protocol for a high-throughput fluorometric assay to determine the inhibitory potential of this compound on CYP2C19. Fluorometric assays are well-suited for high-throughput screening due to their sensitivity, speed, and cost-effectiveness in the early stages of drug development.[2][9] This method relies on a fluorogenic substrate that is converted into a highly fluorescent product by CYP2C19, allowing for the real-time measurement of enzyme activity.[10]

Principle of the Assay

The high-throughput fluorometric assay for CYP2C19 inhibition utilizes a specific, non-fluorescent substrate that is metabolized by CYP2C19 into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of product formation, and thus the fluorescence signal, will decrease. By measuring the fluorescence at various concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined. This value provides a quantitative measure of the inhibitor's potency. Commercially available kits, such as the Vivid™ CYP2C19 Blue Screening Kit or similar kits from other suppliers, provide the necessary reagents for this assay, including recombinant human CYP2C19, a fluorogenic substrate, and a NADPH regeneration system to ensure a sustained supply of the necessary cofactor for the enzymatic reaction.[2][10]

Data Presentation

The inhibitory potential of this compound and other PPIs on CYP2C19 activity can be summarized by their IC50 values. A higher IC50 value indicates weaker inhibition. The following table presents a summary of comparative in vitro assessment of CYP2C19 inhibition by this compound and other conventional PPIs.

CompoundIC50 (µM)Relative Inhibition Potency
Omeprazole4.5Strongest
Lansoprazole25.6Strong
Pantoprazole64.2Moderate
Rabeprazole160.75Weak
This compound 165.5 Weakest
Ticlopidine (Positive Control)1.8Very Strong

Table 1: Comparative IC50 values of various proton pump inhibitors on CYP2C19 activity as determined by a high-throughput fluorometric assay. Data adapted from a comparative in vitro assessment study.[2]

Experimental Protocols

Materials and Reagents
  • Recombinant human CYP2C19 enzyme (e.g., from baculovirus-infected insect cells)[11]

  • Fluorogenic CYP2C19 substrate (e.g., a derivative of beetle luciferin (B1168401) or other suitable probe)[11]

  • NADPH regeneration system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound and other test compounds (e.g., other PPIs for comparison)

  • Positive control inhibitor (e.g., Ticlopidine)[2]

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 406/468 nm for certain substrates)[10]

  • Multichannel pipettes and other standard laboratory equipment

Assay Workflow

The following diagram illustrates the general workflow for the high-throughput CYP2C19 inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - CYP2C19 Enzyme Dilution - Substrate Solution - NADPH System - Test Compounds (this compound) Plate_Layout Design Plate Layout: - Blanks - No Inhibitor Control - Positive Control - Test Compound Dilutions Add_Inhibitor Add Test Compounds & Controls to Plate Plate_Layout->Add_Inhibitor Pre_Incubate_Inhibitor Pre-incubate with CYP2C19 (optional, for time-dependent inhibition) Add_Inhibitor->Pre_Incubate_Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate and NADPH System Pre_Incubate_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Read_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubate->Read_Fluorescence Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Values Read_Fluorescence->Data_Analysis

Caption: High-throughput CYP2C19 inhibition assay workflow.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Prepare the working solutions of the recombinant CYP2C19 enzyme, fluorogenic substrate, and NADPH regeneration system according to the manufacturer's instructions. Keep all reagents on ice.

  • Assay Procedure:

    • Add a defined volume of the test compound dilutions, positive control, or vehicle (for the no-inhibitor control) to the wells of a black microplate.

    • Add the diluted recombinant CYP2C19 enzyme solution to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regeneration system to all wells.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • The measurement can be performed in either kinetic mode (reading fluorescence at regular intervals over a period of time) or endpoint mode (a single reading after a fixed incubation time). Kinetic measurements are generally preferred as they provide more information about the reaction rate.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of no-inhibitor control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

Mechanism of CYP2C19 Inhibition

The following diagram illustrates the general mechanism of competitive inhibition of CYP2C19, which is a common mode of action for many drug inhibitors.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway CYP2C19 CYP2C19 Enzyme ES_Complex Enzyme-Substrate Complex CYP2C19->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) CYP2C19->EI_Complex + Inhibitor Substrate Fluorogenic Substrate (Non-fluorescent) Product Fluorescent Product Readout Fluorescence Signal Product->Readout Inhibitor This compound ES_Complex->CYP2C19 ES_Complex->Product Metabolism EI_Complex->CYP2C19 Reversible Binding No_Reaction No Product Formation EI_Complex->No_Reaction

Caption: Mechanism of competitive CYP2C19 inhibition.

Conclusion

The high-throughput fluorometric assay is a robust and efficient method for evaluating the inhibitory potential of compounds like this compound on CYP2C19. The available data indicates that this compound is a weak inhibitor of CYP2C19 in vitro, suggesting a lower likelihood of clinically significant drug-drug interactions mediated by this enzyme compared to other PPIs.[2] This characteristic, along with its primary metabolism by CYP3A4, makes this compound a potentially safer option in polypharmacy regimens involving CYP2C19 substrates.[6][7] Nevertheless, further in vivo studies are warranted to fully confirm these in vitro findings.

References

Ilaprazole in the Management of Non-Variceal Upper Gastrointestinal Bleeding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-variceal upper gastrointestinal bleeding (NVUGIB) is a common and potentially life-threatening condition requiring prompt and effective management. A critical component of treatment is the suppression of gastric acid to promote hemostasis and prevent re-bleeding. Ilaprazole, a third-generation proton pump inhibitor (PPI), has emerged as a promising therapeutic agent in this setting. This document provides detailed application notes, experimental protocols derived from clinical trials, and a summary of the available quantitative data regarding the use of this compound for the treatment of NVUGIB.

This compound exhibits a longer plasma half-life and more potent acid suppression compared to earlier generation PPIs.[1] Its metabolism is less influenced by CYP2C19 polymorphisms, leading to more predictable clinical outcomes across different patient populations.[2] Intravenous formulations of this compound have been developed for emergent situations like NVUGIB where rapid onset of action is crucial.[2]

Mechanism of Action

This compound, like other PPIs, is a prodrug that is activated in the acidic environment of the gastric parietal cells. The activated form covalently binds to and irreversibly inhibits the H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway. This leads to a profound and sustained reduction in gastric acid output, raising the intragastric pH. An elevated intragastric pH is crucial in the management of NVUGIB as it stabilizes the clot, prevents its premature dissolution by pepsin, and facilitates platelet aggregation, all of which contribute to achieving and maintaining hemostasis.

cluster_parietal_cell Gastric Parietal Cell Ilaprazole_inactive This compound (Inactive Prodrug) Ilaprazole_active Activated Sulfenamide Form Ilaprazole_inactive->Ilaprazole_active Acidic Canaliculi Proton_Pump H+/K+-ATPase (Proton Pump) Ilaprazole_active->Proton_Pump Irreversible Inhibition Gastric_Lumen Gastric Lumen (Acidic Environment) Proton_Pump->Gastric_Lumen H+ Secretion H_plus_out H+ K_plus_in K+ K_plus_in->Proton_Pump Gastric_Lumen->H_plus_out

Caption: Mechanism of action of this compound in gastric parietal cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies evaluating this compound in the context of acid-related disorders and non-variceal upper gastrointestinal bleeding.

Table 1: Efficacy of Intravenous this compound vs. Esomeprazole (B1671258) for Prevention of Re-bleeding in Peptic Ulcer Bleeding After Endoscopic Hemostasis [3]

Outcome MeasureThis compound Sodium (Intermittent Infusion)Esomeprazole Sodium (Continuous Infusion)
Re-bleeding rate within 72 hours 0% (0/72)2.67% (2/75)
Re-bleeding rate within 7 days 1.39% (1/72)2.67% (2/75)
Endoscopic retreatment or surgery due to re-bleeding within 72 hours 0% (0/72)2.67% (2/75)

Table 2: Pharmacodynamic Effect of Intravenous this compound vs. Esomeprazole in Healthy Subjects and Patients with Duodenal Ulcers [2][4]

ParameterThis compound (30 mg IV, Healthy Subjects)Esomeprazole (80 mg IV, Healthy Subjects)This compound (20 mg loading, 10 mg maintenance IV, DU Patients)Esomeprazole (40 mg IV BID, DU Patients)
Mean percentage of time with intragastric pH > 6 63.6%51.7%Comparable to EsomeprazoleComparable to this compound

Table 3: Ulcer Healing Rates with Oral this compound in Duodenal and Gastric Ulcers (4 weeks of treatment) [1][5]

IndicationThis compound (5 mg/day)This compound (10 mg/day)Omeprazole (B731) (20 mg/day)
Duodenal Ulcer Healing Rate 83.65%78.57%78.85%
Gastric Ulcer Healing Rate 67.14%63.89%64.29%

Experimental Protocols

Protocol 1: Comparative Efficacy of Intravenous this compound and Esomeprazole in Preventing Peptic Ulcer Re-bleeding

This protocol is based on a multi-center, randomized, double-blind, double-dummy, parallel-controlled study.[3]

1. Patient Population:

  • Inclusion Criteria:

    • Age 18-75 years.

    • Diagnosed with peptic ulcer bleeding and underwent successful endoscopic hemostasis.

    • High risk of re-bleeding.

  • Exclusion Criteria:

    • Bleeding from non-peptic ulcer causes (e.g., varices, malignancy).

    • Severe comorbidities.

    • Contraindications to PPIs.

2. Study Design:

  • Patients are randomly assigned to one of two treatment groups.

  • Trial Group: Intermittent intravenous infusion of this compound sodium.

    • Day 1: 20 mg administered as a 60-minute intravenous infusion.

    • Days 2 and 3: 10 mg administered as a 30-minute intravenous infusion once daily.

  • Control Group: Continuous intravenous infusion of esomeprazole sodium.

    • Initial dose of 80 mg in the first 30 minutes.

    • Followed by a continuous infusion of 8 mg per hour for 71.5 hours.

  • Following the intravenous treatment, all patients receive oral this compound enteric-coated tablets (10 mg once daily) for 4 days.

3. Endpoints:

  • Primary Endpoint: Re-bleeding rate within 72 hours of treatment.

  • Secondary Endpoints:

    • Re-bleeding rate within 7 days.

    • Proportion of patients requiring endoscopic retreatment or surgery due to re-bleeding within 72 hours.

    • Incidence of adverse events.

4. Monitoring:

  • Clinical monitoring for signs of re-bleeding (hematemesis, melena, hemodynamic instability).

  • Endoscopic evaluation if re-bleeding is suspected.

  • Safety monitoring including vital signs, laboratory tests, and recording of adverse events.

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Peptic Ulcer Bleeding) Endoscopic_Hemostasis Successful Endoscopic Hemostasis Patient_Screening->Endoscopic_Hemostasis Randomization Randomization Endoscopic_Hemostasis->Randomization Ilaprazole_Arm This compound Arm (Intermittent IV Infusion) Randomization->Ilaprazole_Arm Esomeprazole_Arm Esomeprazole Arm (Continuous IV Infusion) Randomization->Esomeprazole_Arm Follow_up_72h 72-hour Follow-up (Primary Endpoint: Re-bleeding) Ilaprazole_Arm->Follow_up_72h Esomeprazole_Arm->Follow_up_72h Oral_this compound Oral this compound (4 days) Follow_up_72h->Oral_this compound Follow_up_7d 7-day Follow-up (Secondary Endpoints) Oral_this compound->Follow_up_7d

Caption: Workflow for a comparative clinical trial of this compound.

Protocol 2: Pharmacokinetic and Pharmacodynamic Assessment of Intravenous this compound

This protocol is based on studies investigating the pharmacokinetic and pharmacodynamic profiles of intravenous this compound.[2][4][6]

1. Study Population:

  • Healthy volunteers or patients with duodenal ulcers.

2. Study Design:

  • Open-label, single or multiple-dose, randomized, crossover or parallel-group design.

  • Treatment Arms may include:

    • Single ascending intravenous doses of this compound (e.g., 5 mg, 10 mg, 20 mg).

    • Multiple intravenous doses of this compound (e.g., 20 mg loading dose followed by 10 mg daily).

    • A positive control arm (e.g., intravenous esomeprazole).

    • An oral this compound arm to determine absolute bioavailability.

3. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters to be calculated include: Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

4. Pharmacodynamic Assessment:

  • Continuous 24-hour intragastric pH monitoring is performed at baseline and after drug administration.

  • Key pharmacodynamic endpoints include:

    • Mean percentage of time with intragastric pH > 4 and > 6.

    • Mean 24-hour intragastric pH.

    • Time to reach and maintain a target pH.

5. Safety Assessment:

  • Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

cluster_pkpd_workflow Pharmacokinetic/Pharmacodynamic Study Workflow Subject_Enrollment Subject Enrollment (Healthy Volunteers or Patients) Baseline_pH Baseline 24-hour pH Monitoring Subject_Enrollment->Baseline_pH Drug_Administration IV/Oral this compound or Comparator Administration Baseline_pH->Drug_Administration PK_Sampling Serial Blood Sampling for PK Analysis Drug_Administration->PK_Sampling Post_Dose_pH Post-Dose 24-hour pH Monitoring Drug_Administration->Post_Dose_pH Data_Analysis Data Analysis (PK Parameters and PD Endpoints) PK_Sampling->Data_Analysis Post_Dose_pH->Data_Analysis

Caption: Workflow for a pharmacokinetic and pharmacodynamic study of this compound.

Conclusion

The available data suggest that intravenous this compound is a highly effective and safe option for the management of non-variceal upper gastrointestinal bleeding. Its potent and sustained acid-suppressing effect, coupled with a favorable pharmacokinetic profile, makes it a valuable tool for achieving hemostasis and preventing re-bleeding. The intermittent dosing regimen of intravenous this compound may offer a more convenient and potentially cost-effective alternative to continuous infusion of other PPIs. Further large-scale clinical trials are warranted to fully elucidate its role in comparison to other standard-of-care treatments in diverse patient populations.

References

Application Notes and Protocols: Ilaprazole in Cancer Cell Growth Suppression Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ilaprazole, a proton pump inhibitor (PPI), has emerged as a promising agent in cancer research for its ability to suppress tumor growth.[1][2][3] Unlike its traditional application in acid-related gastrointestinal disorders, its anti-cancer activity is attributed to a distinct, proton pump-independent mechanism.[1] These application notes provide a comprehensive overview of the use of this compound in cancer cell growth suppression research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound has been identified as a potent inhibitor of T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is frequently overexpressed in a variety of cancers and plays a critical role in mitosis.[1][2][3] The inhibition of TOPK by this compound leads to a cascade of downstream effects that collectively suppress cancer cell proliferation and induce apoptosis.

The primary mechanism involves the direct binding of this compound to TOPK, inhibiting its kinase activity.[1][4] This leads to a reduction in the phosphorylation of downstream targets of TOPK, most notably histone H3.[1][5] The decreased phosphorylation of histone H3 disrupts mitotic progression, leading to cell cycle arrest. Furthermore, this compound treatment has been shown to induce apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly-(ADP-ribose) polymerase (PARP), a key protein in DNA repair.[1][4]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of this compound in suppressing cancer cell growth.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
Binding Affinity (Kd) TOPK111.0 ± 2.3 μM[6]
IC50 H+/K+-ATPase6.0 μM[4]
Apoptosis Induction HCT116 (Colon)32.03% at 50 μM[1]
ES-2 (Ovarian)7.62% at 50 μM[1]

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupTumor Weight (g)Tumor Volume ReductionReference
Vehicle Control 1.45 ± 0.33-[5]
This compound (75 mg/kg) 0.67 ± 0.21Significant[5][6]
This compound (150 mg/kg) 0.52 ± 0.11Significant[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Ilaprazole_Mechanism_of_Action This compound This compound TOPK TOPK This compound->TOPK Inhibits Caspase3 Caspase-3 This compound->Caspase3 Activates p_Histone_H3 Phospho-Histone H3 TOPK->p_Histone_H3 Phosphorylates Mitosis Mitosis p_Histone_H3->Mitosis Promotes Cancer_Growth Cancer Cell Growth Suppression Mitosis->Cancer_Growth PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces Apoptosis->Cancer_Growth Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., HCT116, ES-2) Ilaprazole_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Ilaprazole_Treatment Cell_Viability Cell Viability Assay (MTT) Ilaprazole_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Ilaprazole_Treatment->Apoptosis_Assay Western_Blot Western Blot (TOPK, p-Histone H3, Caspase-3) Ilaprazole_Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model (e.g., HCT116 cells) Ilaprazole_Admin This compound Administration (Gavage) Xenograft_Model->Ilaprazole_Admin Tumor_Measurement Tumor Growth Monitoring Ilaprazole_Admin->Tumor_Measurement IHC Immunohistochemistry (p-Histone H3) Tumor_Measurement->IHC

References

Application Notes and Protocols: Ilaprazole in Triple Therapy for First-Line H. pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ilaprazole, a novel proton pump inhibitor (PPI), in triple therapy regimens for the first-line eradication of Helicobacter pylori. The information is compiled from recent clinical studies and pharmacological data to guide research and development efforts.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of peptic ulcers, gastritis, and an increased risk of gastric cancer. Eradication of H. pylori is crucial for the management of these conditions. Standard first-line therapy has traditionally involved a triple regimen of a proton pump inhibitor (PPI) and two antibiotics, typically clarithromycin (B1669154) and amoxicillin (B794) or metronidazole. However, the efficacy of these regimens has been compromised by increasing antibiotic resistance.

This compound is a new-generation PPI that offers potent and sustained gastric acid suppression.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] Notably, some in vitro studies suggest that this compound may also possess direct antibacterial activity against H. pylori and exhibit synergistic effects when combined with antibiotics like clarithromycin.[4][5]

Quantitative Data Summary

The following tables summarize the efficacy and safety of this compound-based triple therapy from key clinical trials.

Table 1: Efficacy of this compound-Based Triple Therapy for First-Line H. pylori Eradication
Study (Year)RegimenDurationNEradication Rate (ITT)Eradication Rate (PP)
Park et al. (2020)[6]This compound (10 mg bid) + Amoxicillin (1000 mg bid) + Clarithromycin (500 mg bid)7 days12765.4%70.3%
Park et al. (2020)[6]This compound (10 mg bid) + Amoxicillin (1000 mg bid) + Clarithromycin (500 mg bid)10 days12774.8%82.6%
Ahn et al. (2017)[7]This compound (10 mg bid) + Amoxicillin (1000 mg bid) + Levofloxacin (B1675101) (500 mg bid)10 days8484.5%88.8%

ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis; bid: twice daily.

Table 2: Adverse Events Associated with this compound-Based Triple Therapy
Study (Year)RegimenDurationMost Common Adverse EventsIncidence of Adverse Events
Park et al. (2020)[6]This compound + Amoxicillin + Clarithromycin7 & 10 daysDiarrhea, Dysgeusia, Nausea, Abdominal painNot specified in detail
Ahn et al. (2017)[7]This compound + Amoxicillin + Levofloxacin10 daysNot specified in detail7.5% (6/80 patients)

Experimental Protocols

The following are detailed methodologies from cited clinical trials for the use of this compound in first-line triple therapy for H. pylori eradication.

Protocol 1: this compound, Amoxicillin, and Clarithromycin Triple Therapy (based on Park et al., 2020)[6]

Objective: To compare the efficacy of 7-day versus 10-day this compound-based standard triple therapy for H. pylori eradication.

Study Design: A prospective, randomized, controlled trial.

Inclusion Criteria:

  • Patients with confirmed H. pylori infection.

  • Age ≥ 20 years.

  • No prior history of H. pylori eradication therapy.

  • Provision of informed consent.

Exclusion Criteria:

  • Known hypersensitivity to any of the study medications.

  • Use of PPIs, H2-receptor antagonists, or antibiotics within the past 4 weeks.

  • Previous gastric surgery.

  • Pregnancy or lactation.

  • Severe concurrent illness.

Treatment Regimen:

  • Group 1 (7-day therapy): this compound 10 mg twice daily, Amoxicillin 1000 mg twice daily, and Clarithromycin 500 mg twice daily for 7 consecutive days.

  • Group 2 (10-day therapy): this compound 10 mg twice daily, Amoxicillin 1000 mg twice daily, and Clarithromycin 500 mg twice daily for 10 consecutive days.

Assessment of Eradication:

  • H. pylori eradication was confirmed by a ¹³C-urea breath test (UBT) performed at least 4 weeks after the completion of therapy.

Safety Assessment:

  • Adverse events were monitored throughout the study period.

Protocol 2: this compound, Amoxicillin, and Levofloxacin Triple Therapy (based on Ahn et al., 2017)[7]

Objective: To evaluate the efficacy and safety of a 10-day triple therapy with this compound, amoxicillin, and levofloxacin for first-line H. pylori eradication.

Study Design: A prospective, open-label, single-center study.

Inclusion Criteria:

  • Patients with gastric ulcer, duodenal ulcer, or gastritis with confirmed H. pylori infection.

  • Age ≥ 18 years.

  • No prior history of H. pylori eradication therapy.

  • Provision of informed consent.

Exclusion Criteria:

  • Known allergy to any of the study drugs.

  • Use of PPIs or antibiotics within the previous 4 weeks.

  • Previous gastric surgery.

  • Pregnancy or lactation.

  • Severe systemic disease.

Treatment Regimen:

  • This compound 10 mg twice daily, Amoxicillin 1000 mg twice daily, and Levofloxacin 500 mg twice daily for 10 consecutive days.

Assessment of Eradication:

  • Eradication of H. pylori was assessed by a ¹³C-urea breath test performed 6 to 8 weeks after the end of treatment.

Safety Assessment:

  • Adverse events were recorded and graded. Laboratory tests were performed before and after treatment.

Visualizations

Mechanism of Action of this compound

cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Ilaprazole_inactive This compound (prodrug) Ilaprazole_active Active Sulfenamide Ilaprazole_inactive->Ilaprazole_active Acidic Environment ProtonPump H+/K+ ATPase (Proton Pump) Ilaprazole_active->ProtonPump Irreversible Inhibition H_ion H+ ProtonPump->H_ion Secretion StomachAcid Reduced Gastric Acid K_ion K+ K_ion->ProtonPump Uptake

Caption: this compound's mechanism of action in a gastric parietal cell.

Experimental Workflow for a Clinical Trial of this compound Triple Therapy

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) HP_Diagnosis H. pylori Diagnosis (e.g., UBT, Biopsy) Patient_Screening->HP_Diagnosis Informed_Consent Informed Consent HP_Diagnosis->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A This compound Triple Therapy (e.g., 10 days) Randomization->Group_A Arm 1 Group_B Control/Comparator (e.g., Standard Triple Therapy) Randomization->Group_B Arm 2 Adverse_Events Monitor Adverse Events Group_A->Adverse_Events Group_B->Adverse_Events Eradication_Test Test of Cure (UBT, ≥4 weeks post-treatment) Adverse_Events->Eradication_Test Data_Analysis Data Analysis (ITT & PP) Eradication_Test->Data_Analysis

Caption: A typical experimental workflow for an H. pylori eradication trial.

Signaling Pathway: H. pylori, Gastric Acid, and PPI Intervention

HPylori H. pylori Infection Gastrin Gastrin Release HPylori->Gastrin Stimulates ParietalCell Gastric Parietal Cell Gastrin->ParietalCell Stimulates ProtonPump H+/K+ ATPase (Proton Pump) Acid Gastric Acid (HCl) ProtonPump->Acid Produces MucosalDamage Mucosal Damage (Ulcers, Gastritis) Acid->MucosalDamage Causes This compound This compound This compound->ProtonPump Inhibits Antibiotics Antibiotics (Amoxicillin, Clarithromycin) Antibiotics->HPylori Eradicates

Caption: H. pylori pathogenesis and therapeutic intervention points.

Discussion and Future Directions

The available data suggests that this compound-based triple therapy can be an effective and safe option for the first-line eradication of H. pylori. A 10-day regimen appears to be more effective than a 7-day course.[6] The choice of the second antibiotic (clarithromycin vs. levofloxacin) may influence eradication rates, and local antibiotic resistance patterns should be a key consideration in regimen selection.

Recent guidelines, such as the 2024 American College of Gastroenterology (ACG) guidelines, have moved away from recommending clarithromycin-based triple therapies as a universal first-line treatment in regions with high clarithromycin resistance.[8] Instead, bismuth quadruple therapy is often preferred. This highlights the need for further research on this compound-based triple therapies with alternative antibiotics or as part of quadruple therapy regimens.

Future research should focus on:

  • Large-scale, multicenter, randomized controlled trials comparing this compound-based triple therapy with current standard-of-care first-line regimens, including bismuth quadruple therapy.

  • Evaluation of this compound in triple therapy with other antibiotics, such as metronidazole, in regions with known resistance patterns.

  • Pharmacogenomic studies to determine if CYP2C19 polymorphisms affect the efficacy of this compound-based therapies, although current evidence suggests a lesser impact compared to older PPIs.

  • Further investigation into the direct antimicrobial and synergistic effects of this compound in a clinical setting.

These application notes and protocols provide a foundation for researchers and drug development professionals working on novel treatments for H. pylori infection. The potent acid suppression and favorable pharmacokinetic profile of this compound make it a promising component of eradication therapies that warrant further investigation to optimize patient outcomes.

References

Illuminating the Impact of Ilaprazole: Methods for Assessing Intragastric pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed to assess the pharmacodynamic effect of ilaprazole on intragastric pH. The primary method detailed is 24-hour ambulatory intragastric pH monitoring, the gold standard for evaluating the efficacy of acid-suppressing medications. This document includes comprehensive experimental protocols, comparative data, and visual representations of key pathways and workflows.

Introduction to this compound and Intragastric pH Assessment

This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] The assessment of its effect on intragastric pH is crucial for determining its efficacy in treating acid-related disorders. The key parameter measured is the duration for which the intragastric pH is maintained above specific thresholds, most notably a pH of 4, which is considered critical for the healing of acid-related mucosal damage.

Data Presentation: this compound's Effect on Intragastric pH

The following tables summarize quantitative data from various clinical studies, comparing the effect of different doses of this compound on intragastric pH with other commonly used PPIs.

Table 1: Percentage of Time with Intragastric pH > 4 over a 24-Hour Period

MedicationDosagePatient PopulationMean Percentage of Time pH > 4 (%)Citation(s)
This compound10 mg/dayHealthy VolunteersNot specified, but significantly better than esomeprazole (B1671258) over 24h[2]
This compound20 mg/dayHealthy VolunteersNot specified, but significantly better than esomeprazole over 24h[2]
This compound40 mg/dayHealthy VolunteersNot specified, but significantly better than esomeprazole over 24h[2]
This compound (IV)20 mg (Day 1)Healthy Subjects80.2[3]
This compound (IV)10 mg (Day 2)Healthy Subjects98.9[3]
Esomeprazole40 mg/dayHealthy VolunteersNot specified[2]
Omeprazole20 mg/dayDuodenal Ulcer PatientsNo significant difference compared to this compound[4]
Pantoprazole40 mg/dayGERD Patients41.8[5]
Lansoprazole30 mg/dayGERD Patients48.8[5]

Table 2: Percentage of Time with Intragastric pH > 5 over a 24-Hour Period

MedicationDosagePatient PopulationMean Percentage of Time pH > 5 (%)Citation(s)
This compound5 mg/dayDuodenal Ulcer Patients67.17 ± 30.16[4]
This compound10 mg/dayDuodenal Ulcer Patients87.96 ± 12.29[4]
This compound20 mg/dayDuodenal Ulcer Patients89.86 ± 15.18[4]
This compound (IV)20 mg (Day 1)Healthy Subjects78.6[3]
This compound (IV)10 mg (Day 2)Healthy Subjects96.1[3]
Omeprazole20 mg/dayDuodenal Ulcer Patients76.14 ± 16.75[4]

Table 3: Percentage of Time with Intragastric pH > 6 over a 24-Hour Period

MedicationDosagePatient PopulationMean Percentage of Time pH > 6 (%)Citation(s)
This compound (IV)5 mgHealthy Chinese Subjects47.3[6]
This compound (IV)10 mgHealthy Chinese Subjects52.8[6]
This compound (IV)20 mgHealthy Chinese Subjects68.2[6]
This compound (oral)10 mgHealthy Chinese Subjects47.5[6]
This compound (infusion)30 mgHealthy Subjects63.6[3]
This compound (IV)20 mg (Day 1)Healthy Subjects69.1[3]
This compound (IV)10 mg (Day 2)Healthy Subjects88.6[3]
Esomeprazole (infusion)80 mgHealthy Subjects51.7[3]

Experimental Protocols

Protocol for 24-Hour Ambulatory Intragastric pH Monitoring

This protocol outlines the steps for conducting a 24-hour ambulatory intragastric pH monitoring study to assess the effect of this compound.

3.1.1. Patient Preparation

  • Medication Washout: Instruct patients to discontinue all acid-suppressing medications, including other PPIs and H2-receptor antagonists, for a specified period before the study (typically 7-14 days).[7] Antacids should be stopped at least 24 hours prior to the study.[7]

  • Fasting: Patients should fast for at least 4-6 hours before the scheduled appointment to ensure an empty stomach.[8]

  • Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential discomforts, and risks.

3.1.2. Equipment

  • Ambulatory pH monitoring system (including a portable data logger and pH catheter with a sensor).

  • Calibration solutions (pH 7.0 and pH 1.0).

  • Topical anesthetic (e.g., lidocaine (B1675312) spray or gel).

  • Lubricant.

  • Tape for securing the catheter.

  • Patient diary.

3.1.3. Procedure

  • Catheter Calibration: Calibrate the pH probe according to the manufacturer's instructions using the pH 7.0 and pH 1.0 buffer solutions.

  • Anesthesia: Apply a topical anesthetic to the patient's chosen nostril to minimize discomfort during catheter insertion.

  • Catheter Insertion: Gently insert the lubricated pH catheter through the anesthetized nostril, advancing it down the esophagus as the patient swallows sips of water. The tip of the probe should be positioned in the stomach, typically 10 cm below the lower esophageal sphincter (LES), which can be localized using manometry or by observing the pH drop as the probe enters the stomach.

  • Catheter Securing: Secure the catheter to the side of the patient's face with tape to prevent displacement.

  • Data Logger Connection: Connect the external end of the catheter to the portable data logger.

  • Patient Instructions: Instruct the patient on how to use the data logger to record events such as meals, supine periods, and symptoms (e.g., heartburn, regurgitation). Provide the patient with a diary to log these events with corresponding times.[9]

  • Monitoring Period: The patient is sent home to continue their normal daily activities for the next 24 hours. They should be advised to avoid showering or bathing to prevent damage to the equipment.[8]

  • Catheter Removal: After 24 hours, the patient returns to the clinic, and the catheter is gently removed.

  • Data Analysis: Download the data from the logger to a computer for analysis. The primary endpoints to be analyzed include:

    • Mean 24-hour intragastric pH.

    • Percentage of time the intragastric pH is above 3, 4, 5, and 6.[4]

    • Median diurnal and nocturnal pH values.[4]

Visualizations

Signaling Pathway of this compound

Ilaprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Ilaprazole_inactive This compound (Inactive Prodrug) Ilaprazole_active Activated Sulfenamide Form Ilaprazole_inactive->Ilaprazole_active Acidic Environment (Secretory Canaliculi) ProtonPump H+/K+ ATPase (Proton Pump) Ilaprazole_active->ProtonPump Covalent Binding to Cysteine Residues InhibitedPump Inhibited Proton Pump H_ion_secretion H+ Secretion (Acid Production) ProtonPump->H_ion_secretion Pumps H+ out Reduced_H_ion Reduced H+ Secretion InhibitedPump->Reduced_H_ion Blocks H+ Bloodstream Bloodstream Bloodstream->Ilaprazole_inactive Absorption

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental Workflow for 24-Hour Intragastric pH Monitoring

Experimental_Workflow Patient_Prep Patient Preparation (Fasting, Medication Washout) Catheter_Insert Catheter Insertion (Nasal, Anesthesia) Patient_Prep->Catheter_Insert Catheter_Cal Catheter Calibration (pH 7.0 & 1.0) Catheter_Cal->Catheter_Insert Data_Logger_Connect Connect to Data Logger Catheter_Insert->Data_Logger_Connect Monitoring 24-Hour Ambulatory Monitoring (Patient Diary) Data_Logger_Connect->Monitoring Catheter_Removal Catheter Removal Monitoring->Catheter_Removal Data_Analysis Data Download & Analysis (pH metrics) Catheter_Removal->Data_Analysis

Caption: Workflow for 24-hour ambulatory intragastric pH monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ilaprazole Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for challenges related to ilaprazole solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound? A1: this compound is a lipophilic compound that is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethyl formamide (B127407) (DMF), and ethanol.[1][3][4] Due to its chemical nature as a weak base, its solubility is highly dependent on pH.[3][4][5]

Q2: How does pH influence the solubility of this compound? A2: As a weak base, this compound's solubility increases in acidic environments.[5][6] It accumulates in the acidic compartments of gastric parietal cells, which is central to its mechanism of action.[4][5][6] Conversely, it is poorly soluble in neutral or alkaline aqueous solutions, such as standard cell culture media (typically pH 7.2-7.4).

Q3: Why does my this compound precipitate when I add it to my cell culture medium? A3: Precipitation in cell culture medium is a common issue. It occurs when a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous, neutral pH environment of the medium.[7] The final concentration of this compound may exceed its solubility limit in the aqueous buffer, causing it to crystallize or precipitate out of solution.[7]

Q4: What is the recommended solvent for preparing this compound stock solutions? A4: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2] It can dissolve this compound at high concentrations, is miscible with water and cell culture media, and is suitable for long-term storage of stock solutions at low temperatures.[8]

Q5: How stable is this compound in solution? A5: this compound is unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments.[9] The compound is particularly susceptible to degradation in acidic conditions and under photolytic stress.[2][10] Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in dry DMSO should be stored in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3][4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon dilution in media/buffer The final concentration of this compound exceeds its solubility limit at the neutral pH of the aqueous medium.First, dissolve this compound in 100% DMSO to create a high-concentration stock solution. Then, perform serial dilutions in the cell culture medium to achieve the final desired concentration. This gradual dilution helps maintain solubility.[1] Ensure the final DMSO concentration remains low (<0.5%).
Inconsistent or non-reproducible experimental results Incomplete dissolution of the compound, leading to inaccurate dosing. Degradation of this compound in the stock or working solution.Ensure the this compound powder is completely dissolved in the stock solution by vortexing or brief sonication. Prepare fresh working solutions from your frozen stock for each experiment.[9] Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[3][4]
Observed cytotoxicity or off-target effects in cell-based assays The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or toxicity.Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v). Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of this compound.[11]

Quantitative Data: this compound Solubility

SolventSolubility (mg/mL)Source(s)
DMSO 15 - 73[1][2][3][4]
Dimethyl Formamide (DMF) 10[1][3][4]
Ethanol 0.3 - 14[1][2][3][4]
Methanol Higher than Ethanol, 2-Propanol, n-Butanol[12]
1:7 DMSO:PBS (pH 7.2) 0.12[1][3][4]
Water Insoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of solid this compound powder (Molecular Weight: 366.44 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, add 273.6 µL of DMSO to 1 mg of this compound.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use tubes to avoid contamination and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2][3][4]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Thaw Stock: Rapidly thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed, sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Use the intermediate dilution (or the stock solution for very low final concentrations) to prepare the final working concentrations in the cell culture plates. For instance, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells. For the example above, this would be 0.1% DMSO.

  • Application: Add the prepared working solutions to your cells immediately. Do not store aqueous working solutions.[1]

Mandatory Visualizations

experimental_workflow cluster_stock 1. Stock Solution Preparation cluster_working 2. Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to 10 mM weigh->dissolve Add Solvent store Aliquot & Store at -80°C dissolve->store Vortex/Sonicate thaw Thaw Stock Aliquot store->thaw For each experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells Immediately dilute->apply

Caption: Recommended workflow for preparing this compound solutions.

ph_solubility_relationship ph_scale pH Scale acidic Acidic (e.g., Parietal Cell) neutral Neutral (e.g., Cell Culture Media) solubility_high Higher Solubility (Activation) acidic->solubility_high Favors Dissolution solubility_low Lower Solubility (Precipitation Risk) neutral->solubility_low Limits Dissolution

Caption: The effect of pH on this compound solubility.

mechanism_of_action cluster_parietal_cell Gastric Parietal Cell ilaprazole_prodrug This compound (Prodrug) Enters Cell acidic_space Acidic Canaliculus ilaprazole_prodrug->acidic_space sulfenamide Active Sulfenamide acidic_space->sulfenamide Acid-catalyzed conversion pump H+/K+ ATPase (Proton Pump) sulfenamide->pump Binds to Cysteine Residues inhibition Irreversible Inhibition of Proton Pump pump->inhibition no_acid Decreased Acid Secretion inhibition->no_acid

Caption: Mechanism of action of this compound as a proton pump inhibitor.

References

stability of ilaprazole in different solvent and buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of ilaprazole in various solvents and buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized stability data to assist in your research and development endeavors.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the experimental analysis of this compound stability.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing rapid degradation of this compound in my supposedly neutral buffer? The pH of the "neutral" buffer may have shifted, or the buffer components themselves might be interacting with this compound. Proton pump inhibitors like this compound are known to be unstable in acidic conditions.Regularly verify the pH of your buffer solutions. Consider using a different buffer system. For instance, if using a phosphate (B84403) buffer, ensure its pH is maintained above 7.
My this compound peak is tailing or showing poor shape in HPLC analysis. This could be due to an inappropriate mobile phase pH, column degradation, or interaction with silanol (B1196071) groups on the column.Adjust the mobile phase pH; a slightly acidic pH around 3.2 has been shown to provide good peak shape.[1] Use a high-quality, end-capped C18 column. Ensure proper column washing and regeneration.
I am observing multiple degradation peaks that are difficult to resolve. The mobile phase composition may not be optimal for separating all degradation products. A gradient elution might be necessary.Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile) to buffer.[1] Consider implementing a gradient elution method to improve the separation of closely eluting peaks.[2][3]
How can I confirm the identity of the degradation products? Identification requires advanced analytical techniques that can provide structural information.Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing molecular weight and fragmentation data.[4][5]
Is it necessary to neutralize acidic or basic samples before HPLC injection? Yes, injecting highly acidic or basic samples can damage the HPLC column and affect chromatographic performance.Neutralize the samples to a pH compatible with your mobile phase and column. For example, after acid hydrolysis with HCl, an equivalent amount of NaOH can be added.[4]
What is the expected stability of this compound in solid form? This compound is generally stable in its solid form under dry heat conditions.Studies have shown that this compound is stable when exposed to dry heat at 70°C for up to 48 hours and at 80°C for 8 days.[4][5] However, long-term storage at room temperature may lead to degradation.

Quantitative Stability Data

The stability of this compound is highly dependent on the solvent system, pH, and presence of oxidizing agents. The following tables summarize the degradation of this compound under various stress conditions.

Table 1: Stability of this compound in Aqueous Systems (Forced Degradation Studies)
Stress ConditionReagent/SolventTemperatureDurationDegradation (%)Reference(s)
Acid Hydrolysis 0.1 N HClRoom Temperature1 hour7.15[4][5]
0.1 N HClRoom Temperature24 hours27.28[4][5]
0.001 M HCl80°C15 minutes5-30[1]
Base Hydrolysis 0.1 N NaOHRoom Temperature1 hour6.58[4][5]
0.1 N NaOHRoom Temperature24 hours23.28[4][5]
0.05 M NaOH80°C5 minutes5-30[1]
Neutral Hydrolysis Water80°C30 minutes5-30[1]
Oxidative Degradation 3% H₂O₂Room Temperature1 hour5.12[4][5]
3% H₂O₂Room Temperature24 hours22.57[4][5]
Table 2: Solubility of this compound in Organic Solvents
SolventSolubilityReference(s)
Ethanol~0.3 mg/mL[6]
DMSO~15 mg/mL[6]
Dimethylformamide (DMF)~10 mg/mL[6]
Methanol (B129727)Soluble[7][8]
2-PropanolSoluble[7][8]
n-ButanolSoluble[7][8]

Note: While solubility data is available, comprehensive stability studies of this compound in these organic solvents over time are not extensively reported in the cited literature. It is recommended to prepare fresh solutions in organic solvents and use them promptly.

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound based on established research.

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for specified durations (e.g., 1, 3, 6, 24, 48 hours). After each time point, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.[4]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for specified durations. Neutralize with an equivalent amount of 0.1 N HCl and dilute with the mobile phase for analysis.[4]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for specified durations and then dilute with the mobile phase for analysis.[4]

  • Thermal Degradation: Place the solid drug substance in an oven at a specified temperature (e.g., 70°C or 80°C) for a defined period (e.g., 12, 24, 48 hours).[4][5] After exposure, prepare a solution of the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a UV chamber for a specified duration (e.g., 7 days).[4] Prepare a solution of the exposed sample in the mobile phase for analysis.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of a buffer and an organic solvent is commonly used. For example, a mobile phase consisting of 10 mM Ammonium (B1175870) Acetate (B1210297) in water (pH adjusted to 5.0) and a diluent (methanol and acetonitrile mixture) in a 45:55 ratio.[5] Another reported mobile phase is a mixture of ammonium acetate buffer (pH 3.2) and acetonitrile (55:45, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 303 nm.[1]

  • Injection Volume: 20 µL.

  • Analysis: Inject the prepared samples and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂) start->oxidative thermal Thermal Degradation (e.g., 70°C) start->thermal photo Photolytic Degradation (UV light) start->photo neutralize Neutralize (if applicable) acid->neutralize Neutralize with base base->neutralize Neutralize with acid dilute Dilute with Mobile Phase oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for conducting forced degradation studies of this compound.

This compound Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products This compound This compound acid_deg 2-((4-methoxy-3-methylpyridin-2-yl)methylthio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole This compound->acid_deg Acidic Hydrolysis alkali_deg1 2-((4-methoxy-3-methylpyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole This compound->alkali_deg1 Alkali Hydrolysis alkali_deg2 2-((4-methoxy-3-methylpyridin-2-yl)methylthio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole This compound->alkali_deg2 Alkali Hydrolysis ox_deg1 2-((4-methoxy-3-methylpyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole This compound->ox_deg1 Oxidation ox_deg2 2-((3,4-dimethylpyridin-2-yl)methylthio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole This compound->ox_deg2 Oxidation ox_deg3 2-((4-methoxy-3-methylpyridin-2-yl)methylsulfonyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole This compound->ox_deg3 Oxidation

Caption: Identified degradation products of this compound under different stress conditions.

References

Technical Support Center: Optimizing Ilaprazole Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ilaprazole in in vivo animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, administration protocols, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+-ATPase (proton pump) in the gastric parietal cells of the stomach.[1] This inhibition is the final step in the pathway of gastric acid secretion, and by blocking it, this compound significantly reduces the production of stomach acid.[1] It is a prodrug that is activated in the acidic environment of the parietal cells.[1]

Q2: What are the reported effective dosages of this compound in rats?

A2: In a rat model of indomethacin- or stress-induced gastric lesions, intravenous (IV) administration of this compound at a dose of 3 mg/kg was shown to be as effective as 20 mg/kg of esomeprazole.[2] For a postoperative ileus rat model, oral doses of 1, 3, and 10 mg/kg were used, with the 10 mg/kg dose showing the most significant improvement in gastrointestinal motility and reduction in inflammation and oxidative stress.[3][4]

Q3: What are the potential side effects of long-term this compound administration in animal models?

A3: While specific long-term studies on this compound in animal models are limited, long-term administration of proton pump inhibitors (PPIs) in general has been associated with potential side effects. In rats, long-term PPI use has been linked to changes in the gut microbiome (dysbiosis) and, in some older studies with other PPIs, the development of gastric neuroendocrine tumors with accompanying hypergastrinemia in rodents. It is important to carefully consider the duration of your study and monitor for any potential adverse effects.

Q4: What are suitable vehicles for preparing this compound for oral and intravenous administration in rodents?

A4: For oral administration (gavage) in rodents, this compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[3][4] Other common vehicles for oral gavage include water, saline, or a mixture of DMSO, PEG300, Tween-80, and saline, though specific formulations for this compound in these vehicles are not widely published and may require optimization.[5] For intravenous administration, this compound is typically dissolved in a sterile saline solution. The exact formulation for IV use in preclinical studies is not always detailed in publications, so it is recommended to consult with a pharmacist or toxicologist for the preparation of a sterile, injectable solution.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the administration of this compound in in vivo animal studies.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected efficacy after oral administration. Improper gavage technique: Incorrect placement of the gavage needle can lead to the deposition of the compound in the esophagus or trachea instead of the stomach.Review and refine your oral gavage technique. Ensure the gavage needle is measured to the correct length (from the mouth to the last rib). The animal should swallow as the tube is gently passed. If resistance is met, do not force the tube.
Degradation of this compound: this compound, like other PPIs, is acid-labile and can be degraded by the acidic environment of the stomach if not properly formulated.For oral administration, consider using an enteric-coated formulation if possible, or administer the suspension in a vehicle that offers some protection, such as 0.5% CMC-Na. Administering the compound quickly after preparation is also recommended.
Animal distress or injury during oral gavage. Improper restraint: Incorrect or excessive restraint can cause stress and injury to the animal.Ensure proper and gentle restraint techniques. For mice, scruffing is common. For rats, various restraint devices are available. Acclimatize the animals to handling and the restraint procedure before the actual experiment.
Incorrect gavage needle size: Using a gavage needle that is too large or has a sharp tip can cause trauma to the esophagus.Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
Precipitation of this compound in the formulation. Poor solubility in the chosen vehicle: this compound may not be fully soluble in all vehicles, especially at higher concentrations.For oral suspensions, ensure vigorous and consistent mixing before each administration. For intravenous solutions, if precipitation occurs, the formulation needs to be re-optimized. Consider adjusting the pH or using a different co-solvent system, but be mindful of the potential toxicity of the vehicle itself. Always visually inspect the solution for precipitates before administration.
Difficulty with intravenous tail vein injection in mice or rats. Vasoconstriction of the tail veins: The tail veins can constrict due to stress or cold temperatures, making them difficult to visualize and access.Warm the animal's tail using a heat lamp or warm water bath before the injection to promote vasodilation.
Incorrect needle placement: The needle may be inserted too deep, not deep enough, or has gone through the vein.Use a small gauge needle (e.g., 27-30G for mice, 25-27G for rats). Insert the needle bevel-up at a shallow angle. A "flash" of blood in the needle hub can indicate correct placement. If swelling occurs at the injection site, the needle is not in the vein.

Quantitative Data Summary

Table 1: Reported Effective Dosages of this compound in Rodent Models

Animal ModelAdministration RouteDosageComparator and DoseObserved EffectReference
Rat (Indomethacin/Stress-induced gastric lesions)Intravenous (IV)3 mg/kgEsomeprazole 20 mg/kgSimilar reduction in ulcer number and index.[2]
Rat (Postoperative ileus)Oral Gavage1 mg/kg-Dose-dependent increase in gastric emptying.[3][4]
Rat (Postoperative ileus)Oral Gavage3 mg/kg-Dose-dependent increase in gastric emptying.[3][4]
Rat (Postoperative ileus)Oral Gavage10 mg/kg-Significant improvement in gastric emptying and gastrointestinal transit; reduction in inflammatory cytokines and oxidative stress.[3][4]

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage in Mice

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Appropriately sized gavage needles (20-22 gauge, flexible with ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize mice to handling and the experimental room for at least 3-5 days before the study. Weigh each mouse on the day of dosing to calculate the exact volume to be administered.

  • Formulation Preparation (Suspension):

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring continuously until fully dissolved.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired concentration. Ensure the suspension is homogenous.

  • Administration:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow as the tube passes.

    • Once the needle is at the predetermined depth, administer the suspension slowly and steadily.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the mouse for at least 15-30 minutes for any signs of distress, such as labored breathing, coughing, or lethargy.

Protocol 2: Intravenous Administration of this compound via Tail Vein in Rats

Materials:

  • This compound powder (sterile if available, otherwise filter-sterilize the final solution)

  • Sterile saline for injection (0.9% NaCl)

  • Analytical balance

  • Sterile vials

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • Rat restrainer

  • Heat lamp or warm water bath

  • 70% ethanol (B145695) swabs

Procedure:

  • Animal Preparation: Acclimatize rats to the restraint procedure for several days before the experiment. Weigh each rat on the day of dosing.

  • Formulation Preparation (Solution):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired final concentration. Ensure the powder is completely dissolved.

    • If the initial powder was not sterile, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • Place the rat in a suitable restrainer.

    • Warm the rat's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.

    • Clean the tail with a 70% ethanol swab.

    • Draw the calculated volume of the this compound solution into the syringe and remove any air bubbles.

    • Occlude the vein by applying gentle pressure at the base of the tail.

    • Insert the needle (bevel up) into one of the lateral tail veins, advancing it slowly and parallel to the vein.

    • A "flash" of blood in the hub of the needle indicates successful cannulation.

    • Release the pressure at the base of the tail and inject the solution slowly.

    • If swelling appears, withdraw the needle immediately as this indicates a subcutaneous injection.

  • Post-Administration Monitoring: After removing the needle, apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the rat for any adverse reactions.

Visualizations

G cluster_0 Mechanism of Action of this compound ParietalCell Gastric Parietal Cell Ilaprazole_active Activated this compound ParietalCell->Ilaprazole_active Acidic Environment Activation ProtonPump H+/K+-ATPase (Proton Pump) Acid H+ (Acid) ProtonPump->Acid Pumps H+ into StomachLumen Stomach Lumen Acid->StomachLumen Ilaprazole_inactive This compound (Inactive Prodrug) Ilaprazole_inactive->ParietalCell Absorption Ilaprazole_active->ProtonPump Irreversible Inhibition

Caption: Mechanism of action of this compound in gastric parietal cells.

G cluster_1 Experimental Workflow for this compound Dosage Optimization start Start: Define Experimental Model and Objectives lit_review Literature Review for Starting Dose Range start->lit_review dose_range Select Preliminary Dose Range (e.g., 1, 3, 10 mg/kg) lit_review->dose_range formulation Prepare this compound Formulation (Oral or IV) dose_range->formulation administration Administer this compound to Animal Groups formulation->administration efficacy Assess Efficacy Endpoint (e.g., Ulcer Index, Gastric pH) administration->efficacy toxicity Monitor for Adverse Effects administration->toxicity data_analysis Analyze Data and Determine Optimal Dose efficacy->data_analysis toxicity->data_analysis end End: Optimized Dose Identified data_analysis->end

Caption: A typical workflow for optimizing this compound dosage in vivo.

References

potential side effects of ilaprazole in long-term research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential long-term side effects of ilaprazole in research models.

Frequently Asked Questions (FAQs)

Q1: What are the primary long-term side effects observed with proton pump inhibitors (PPIs) like this compound in preclinical models?

While specific long-term preclinical data for this compound is not extensively published, studies on other PPIs, such as omeprazole (B731), have identified several areas of concern in animal models. These are generally considered class effects and may be relevant for long-term this compound studies.

  • Gastric Enterochromaffin-like (ECL) Cell Hyperplasia and Carcinoids: Chronic administration of high doses of omeprazole in rats has been shown to cause dose-related ECL cell hyperplasia and, in some cases, carcinoid tumors. This is believed to be a secondary effect of sustained hypergastrinemia resulting from profound acid suppression. Antrectomy (removal of the gastrin-producing antrum) prevents this effect in rats, supporting the role of gastrin.

  • Bone Metabolism: Some animal studies on PPIs like pantoprazole (B1678409) and omeprazole have suggested a potential for decreased bone mineral density (BMD) with long-term use.[1][2][3] For instance, a study in young male rats treated with pantoprazole for 12 weeks showed a decrease in femoral BMD.[1] Another study reported that daily intake of 300 μmol/kg/day of omeprazole for 90 days decreased the BMD of the femur in adult rats.[2] The proposed mechanisms include reduced calcium absorption due to decreased gastric acidity.

  • Organ-Specific Toxicities: Intravenous toxicity studies of another pharmaceutical in rats identified potential target organs at high doses, including the thymus, urinary system, and male reproductive system. While not specific to this compound, this highlights the importance of comprehensive histopathological evaluation in long-term studies.

Q2: What is the mechanism of action of this compound, and how might it relate to long-term side effects?

This compound is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[8][9][10] This is the final step in gastric acid secretion.

  • Primary Pharmacodynamic Effect: The intended effect is a profound and long-lasting reduction of gastric acid. This very mechanism, however, can lead to the long-term side effects mentioned above, such as hypergastrinemia and potential malabsorption of nutrients requiring an acidic environment.

  • Off-Target Effects: Some research suggests that this compound may have off-target effects. For example, it has been shown to inhibit T-cell-originated protein kinase (TOPK), which may contribute to its observed anti-tumor effects in some preclinical models. The long-term consequences of TOPK inhibition in non-cancer models are not well-characterized.

Q3: Are there known issues with drug-drug interactions in animal models?

This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[11] Unlike some other PPIs, it has minimal interaction with CYP2C19. This is an important consideration when co-administering other drugs in your research models.

  • Potential for Interaction: If your experimental design includes other compounds that are strong inducers or inhibitors of CYP3A4/5, you may observe altered pharmacokinetics of this compound, potentially leading to unexpected efficacy or toxicity.

  • Troubleshooting Unexpected Results: If you observe inconsistent results or unexpected side effects in your long-term studies, consider the potential for drug-drug interactions with other administered substances. A review of the metabolic pathways of all co-administered compounds is recommended.

Troubleshooting Guides

Issue 1: Unexpected Mortality or Severe Morbidity in Long-Term Studies
Potential Cause Troubleshooting Steps
Dose-Related Toxicity 1. Review your dose selection. Was it based on a thorough dose-range finding study? 2. Consider that the maximum tolerated dose (MTD) in short-term studies may not be appropriate for chronic administration. 3. If mortality is observed at the highest dose, consider reducing the dose or adding an intermediate dose group in subsequent studies.
Off-Target Toxicity 1. Conduct comprehensive histopathology on all major organs from affected animals to identify potential target organs of toxicity. 2. Analyze clinical chemistry and hematology data for clues about organ dysfunction.
Compounding Vehicle Toxicity 1. If using a vehicle for administration, ensure its long-term safety at the administered volume and concentration. 2. Run a vehicle-only control group for the full duration of the study.
Animal Husbandry Issues 1. Review animal housing, diet, and environmental conditions to rule out confounding factors. 2. Consult with veterinary staff to investigate potential underlying health issues in the colony.
Issue 2: Inconsistent or Unexpected Pharmacodynamic Effects (e.g., Gastric pH)
Potential Cause Troubleshooting Steps
Incorrect Dosing or Formulation 1. Verify the stability and homogeneity of your dosing formulation over the study period. 2. Ensure accurate dose administration for each animal. For oral dosing, check for regurgitation.
Biological Variability 1. Increase the number of animals per group to improve statistical power. 2. Consider the influence of factors like the gut microbiome and diet on gastric pH.[12]
Timing of Measurement 1. The timing of gastric pH measurement relative to the last dose of this compound is critical. Standardize this timing across all animals and groups. 2. For a comprehensive understanding, consider continuous pH monitoring if feasible in your model.
Drug-Drug Interactions 1. If co-administering other drugs, check for potential interactions that could alter this compound's metabolism and efficacy.

Data Presentation

Table 1: Summary of Potential Long-Term Side Effects of PPIs in Research Models (Primarily based on Omeprazole and other PPIs)

Side Effect Animal Model Key Findings Potential Mechanism
Gastric ECL Cell Hyperplasia/Carcinoids RatDose-dependent increase in ECL cell proliferation with chronic high-dose administration.Sustained hypergastrinemia secondary to acid suppression.
Decreased Bone Mineral Density RatReduced femoral BMD after long-term (weeks to months) administration.[1][2]Impaired calcium absorption due to decreased gastric acidity.
Vitamin B12 Malabsorption Human studies suggest this risk; specific long-term animal data for this compound is limited.Reduced absorption of dietary vitamin B12.[4][6][7]Decreased release of B12 from food proteins in a non-acidic environment.

Experimental Protocols

Key Experiment: Measurement of Gastric pH in a Rat Model

This protocol is adapted from a study by Sima et al. (2019) and can be used to assess the pharmacodynamic effect of this compound.[13][14][15][16]

Materials:

  • Wistar rats (or other appropriate strain)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic agents (e.g., ketamine and xylazine)

  • Calibrated pH meter with a micro-probe

  • Surgical instruments for laparotomy

Procedure:

  • Animal Preparation:

    • House animals under standard conditions with a 12-hour light-dark cycle.

    • Fast animals for 12-18 hours before the experiment with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle orally or via the desired route at a predetermined time before pH measurement (e.g., 2 hours).

  • Anesthesia and Surgery:

    • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

    • Perform a midline laparotomy to expose the stomach.

  • Gastric pH Measurement:

    • Carefully make a small incision in the stomach wall.

    • Insert the calibrated pH micro-probe into the gastric lumen to measure the pH of the gastric contents.

    • Record the stable pH reading.

  • Data Analysis:

    • Compare the mean gastric pH between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Troubleshooting for this Protocol:

  • High Variability in pH Readings: Ensure consistent fasting times for all animals. The presence of food can significantly alter gastric pH.[12]

  • Animal Distress: Use appropriate anesthesia and surgical techniques to minimize animal discomfort.

  • Inaccurate pH Readings: Calibrate the pH meter with standard buffer solutions immediately before each set of measurements.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Ilaprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_bloodstream Bloodstream Ilaprazole_inactive This compound (prodrug) Ilaprazole_active Activated this compound (Sulfenamide) Ilaprazole_inactive->Ilaprazole_active Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Ilaprazole_active->Proton_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion Pumps Out Lumen Gastric Lumen (Stomach Acid) H_ion->Lumen K_ion K+ K_ion->Proton_Pump Pumps In Ilaprazole_blood This compound Ilaprazole_blood->Ilaprazole_inactive Oral_Admin Oral Administration Oral_Admin->Ilaprazole_blood Absorption

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental Workflow for Investigating Long-Term this compound Effects

Ilaprazole_Long_Term_Study_Workflow cluster_analyses Endpoints start Study Initiation dose_range Dose-Range Finding Study (e.g., 28-day) start->dose_range chronic_study Chronic Toxicity Study (e.g., 6-12 months) dose_range->chronic_study Select Doses interim_analysis Interim Analyses (e.g., 3 months) chronic_study->interim_analysis terminal_analysis Terminal Analyses chronic_study->terminal_analysis clinical_obs Clinical Observations chronic_study->clinical_obs body_weight Body Weight & Food Consumption chronic_study->body_weight interim_analysis->chronic_study Continue Study clin_path Clinical Pathology (Hematology, Chemistry) interim_analysis->clin_path data_interpretation Data Interpretation & Reporting terminal_analysis->data_interpretation histopath Histopathology terminal_analysis->histopath end Study Conclusion data_interpretation->end

Caption: General workflow for a long-term preclinical toxicity study of this compound.

References

challenges and solutions in the chemical synthesis of ilaprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of ilaprazole.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in thioether formation (coupling reaction) Incomplete reaction; side reactions.- Ensure complete dissolution of 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole in the basic solution before adding the pyridine (B92270) hydrochloride derivative. - Consider adding a catalyst, such as potassium iodide, which can reduce reaction time from 3-5 hours to about 1 hour and increase yield.[1] - Optimize the base and solvent system. Sodium hydroxide (B78521) in acetone (B3395972) or methanol (B129727) is commonly used.[1][2]
Formation of dialkylation impurities Use of excess alkylating agent (2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride).- Carefully control the stoichiometry. Using one equivalent of the alkylating agent can achieve a 90% yield of the desired sulfide (B99878) while minimizing dialkylated products to around 1%. - Monitor the reaction closely using TLC or HPLC to avoid over-reaction.
Low yield and/or formation of sulfone (over-oxidation) impurity during oxidation step Harsh oxidizing conditions (e.g., excess m-CPBA); poor temperature control.- Use a milder oxidizing agent like sodium hypochlorite (B82951) solution instead of m-chloroperoxybenzoic acid (m-CPBA) to prevent over-oxidation.[2][3] - Maintain a controlled low temperature. Newer methods have raised the temperature from a harsh -40°C to a more manageable -5°C to 10°C.[1][2][4] - The reaction with m-CPBA can yield the sulfone at 45.5% if not properly controlled.[5]
Formation of reddish-brown by-product solid A known issue in certain synthetic routes, which can entrap the product and complicate purification.- Adjusting the pH to 7-8 after the reaction can help in the work-up process.[6] - An efficient extraction and washing procedure with dichloromethane (B109758) and brine is crucial.[6]
Difficult purification of the final product Presence of closely related impurities; inefficient crystallization.- Employ a multi-solvent system for purification. Dissolving the crude product in a solvent like dichloromethane, acetone, or ethyl acetate (B1210297) followed by the addition of an anti-solvent like diisopropyl ether can facilitate precipitation of the pure product.[7] - Column chromatography can be used for purification but may not be ideal for large-scale production.[5]
Use of hazardous solvents like chloroform (B151607) Traditional protocols for the oxidation step specified chloroform as the solvent.[4][8]- Replace chloroform with more environmentally friendly and less toxic solvents. The oxidation using sodium hypochlorite can be performed in a biphasic system of an organic solvent (like acetonitrile (B52724) or THF) and water.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main steps in the chemical synthesis of this compound?

A1: The most common synthetic route involves two key steps:

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 5-(1H-pyrrol-1-yl)-2- mercaptobenzimidazole C Thioether Intermediate A->C Base (e.g., NaOH) Solvent (e.g., Acetone) B 2-(chloromethyl)-4-methoxy- 3-methylpyridine HCl B->C D Thioether Intermediate E This compound D->E Oxidizing Agent (e.g., NaOCl, m-CPBA)

Caption: General two-step synthesis workflow for this compound.

Q2: What are the common impurities I should be aware of?

A2: During the synthesis of this compound, several process-related impurities can form. Key impurities include:

  • This compound Desoxy Impurity (Thioether): The unreacted starting material from the oxidation step.[9]

  • This compound Sulfone: An over-oxidation product where the sulfoxide is further oxidized to a sulfone.[5]

  • Dialkylation Products: Formed when the alkylating agent reacts at multiple sites on the benzimidazole (B57391) core.

  • Chloro this compound: A halogenated impurity that has been identified.

Q3: Can I avoid using m-CPBA for the oxidation step? What are the alternatives?

A3: Yes, using m-CPBA often requires very low temperatures (-40°C to -20°C) and can lead to the formation of the sulfone impurity.[4] A more practical and scalable alternative is using a sodium hypochlorite (bleach) solution as the oxidizing agent.[2][3] This method can be performed at a milder temperature range of -5°C to 10°C and minimizes the risk of over-oxidation.[1][2]

G Start Thioether Intermediate Decision Choose Oxidizing Agent Start->Decision mCPBA m-CPBA Decision->mCPBA Traditional NaOCl Sodium Hypochlorite Decision->NaOCl Optimized Conditions_mCPBA Low Temp (-40°C to -20°C) Solvent: Chloroform mCPBA->Conditions_mCPBA Conditions_NaOCl Mild Temp (-5°C to 10°C) Solvent: Acetonitrile/Water NaOCl->Conditions_NaOCl Outcome_mCPBA Risk of Sulfone Impurity Conditions_mCPBA->Outcome_mCPBA Outcome_NaOCl Minimized Byproducts Environmentally Friendlier Conditions_NaOCl->Outcome_NaOCl

Caption: Decision logic for selecting an oxidizing agent.

Q4: How can I improve the reaction time for the thioether formation?

A4: The reaction time for the condensation step, which can typically take 3 to 5 hours, can be significantly reduced. The introduction of a catalyst, such as potassium iodide or sodium iodide, can shorten the reaction time to approximately one hour.[1][2] This also tends to improve the yield and purity of the intermediate thioether.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for this compound, allowing for easy comparison of different methodologies.

Table 1: Thioether Intermediate Synthesis

Base Solvent Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Reference
NaOHMethanolNone50 - 60380.598.0[1][2]
NaOHAcetoneKIReflux195.099.7[1]
NaOHMethanolNoneReflux10 - 15~90 (of desired sulfide)N/A

Table 2: this compound Synthesis (Oxidation Step)

Oxidizing Agent Solvent Temp (°C) Yield (%) Purity (%) Reference
m-CPBAChloroform-40 to -20<80 (often lower)N/A[4]
Sodium Hypochlorite (10%)Acetonitrile/Water-5 to 10>90 (in some optimized procedures)>99[1][2]
Hydrogen PeroxideN/AN/A45Low[1]
Sodium Hypochlorite (10%)Acetonitrile/WaterRoom TempN/AN/A

Table 3: Final Product Purification

Solvent System Purity by HPLC (%) Reference
Dichloromethane / Diisopropyl ether98.5[7]
Ethyl acetate / Diisopropyl ether98.8[7]
Acetone / Diisopropyl ether98.5[7]
Methyl ethyl ketone / Diisopropyl ether98.0[7]

Experimental Protocols

Protocol 1: Optimized Synthesis of Thioether Intermediate[1]
  • Preparation: To a reaction vessel, add 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole (0.40 mol), sodium hydroxide (0.80 mol), and acetone (2121 ml).

  • Cooling: Cool the mixture in an ice-water bath with stirring.

  • Addition: Slowly add 3-methyl-4-methoxy-2-chloromethylpyridine hydrochloride (0.41 mol) and potassium iodide (0.02 mol).

  • Reaction: Slowly warm the mixture to reflux and maintain for approximately 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove part of the solvent under reduced pressure.

  • Isolation: Add purified water to the residue to precipitate a white solid. Filter and dry the solid to obtain the this compound intermediate thioether. (Expected Yield: ~95%, Purity: ~99.7%).

Protocol 2: Optimized Oxidation to this compound[1][2]
  • Preparation: Dissolve the thioether intermediate from Protocol 1 in a mixture of an organic solvent (e.g., acetonitrile) and water. Add an inorganic base solution (e.g., sodium hydroxide solution).

  • Cooling: Cool the reaction mixture to between 0°C and 5°C.

  • Oxidation: Slowly add a 10% sodium hypochlorite solution as the oxidizing agent while maintaining the temperature between -5°C and 10°C.

  • Reaction: Stir the reaction until completion, monitored by TLC or HPLC.

  • Work-up: Separate the organic layer. In some procedures, the pH is adjusted to 6.5-7.5 with an acid like HCl or acetic acid.[3]

  • Isolation: The organic layer is treated with a drying agent (e.g., magnesium sulfate), filtered, and concentrated. The crude product is then crystallized from an appropriate solvent system (e.g., ethyl acetate) to yield pure this compound.[3]

References

mitigating ilaprazole degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of ilaprazole during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing rapid degradation after preparation. What are the likely causes?

A1: Rapid degradation of this compound in solution is most commonly due to exposure to acidic conditions, light, or oxidizing agents. This compound is known to be highly susceptible to degradation under hydrolytic and photolytic conditions[1]. Even neutral aqueous solutions can lead to hydrolysis, especially with prolonged storage or elevated temperatures[1].

Troubleshooting Steps:

  • pH Verification: Immediately check the pH of your solvent or buffer. This compound is a proton pump inhibitor and is inherently unstable in acidic environments.

  • Light Exposure: Ensure your experiments are conducted with protection from light. Use amber-colored vials or cover your glassware with aluminum foil. Significant degradation can occur after just 30 minutes of exposure to UV or fluorescent light[1].

  • Solvent Purity: Use high-purity solvents and freshly prepared buffers. Contaminants can act as catalysts for degradation.

  • Temperature Control: Prepare and store this compound solutions at low temperatures (e.g., 2-8°C) to minimize thermal degradation, although it is more stable to dry heat[1][2]. For dissolved samples, storage at 5°C has been shown to maintain stability for 24 hours[3].

Q2: I am observing an unexpected peak in my HPLC chromatogram when analyzing this compound. What could it be?

A2: An unexpected peak is likely a degradation product of this compound. The most common degradants are formed through hydrolysis, oxidation, and photolysis[1][2]. The primary metabolite and a common degradant in biological systems is this compound sulfone, formed via oxidation[4]. Under forced degradation conditions, other byproducts such as this compound sulfur ether may also be observed[3].

Troubleshooting Steps:

  • Review Stress Conditions: Analyze the conditions your sample was exposed to (pH, light, air, temperature) to identify the likely degradation pathway.

  • Mass Spectrometry (MS) Analysis: If available, LC-MS analysis can help identify the molecular weight of the unknown peak and aid in its structural elucidation[2].

  • Forced Degradation Study: To confirm, you can perform a controlled forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times with the unexpected peak.

Q3: How can I prepare a stable stock solution of this compound for my experiments?

A3: To prepare a relatively stable stock solution, dissolve this compound in a suitable organic solvent or an alkaline buffer and protect it from light.

Recommended Procedure:

  • Use a high-purity organic solvent like acetonitrile (B52724) or methanol (B129727) for the initial dissolution.

  • For aqueous-based assays, prepare buffers with a pH in the alkaline range (e.g., pH > 8). The stability of proton pump inhibitors generally increases with higher pH[5][6].

  • Prepare solutions fresh whenever possible. If storage is necessary, store in amber-colored vials at 2-8°C for no longer than 24 hours[3].

  • Before use, allow the solution to equilibrate to the experimental temperature.

Q4: My this compound sample is in solid form. What are the optimal storage conditions?

A4: In its solid state, this compound is relatively stable, especially against thermal degradation[1][2]. However, to ensure long-term stability, it should be protected from light and moisture. Store solid this compound in a tightly sealed container, in a desiccator, at controlled room temperature or refrigerated, and protected from light.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.

Table 1: Degradation of this compound under Forced Hydrolysis and Oxidation

Stress ConditionDurationTemperatureDegradation (%)Reference
0.1 N HCl1 hourNot Specified7.15%[2][7]
0.1 N HCl24 hoursNot Specified27.28%[2][7]
0.1 N NaOH1 hourNot Specified6.58%[2][7]
0.1 N NaOH24 hoursNot Specified23.28%[2][7]
3% H₂O₂1 hourNot Specified5.12%[2][7]
3% H₂O₂24 hoursNot Specified22.57%[2][7]
0.001 M HCl15 min80°C5-30%[1]
0.05 M NaOH5 min80°C5-30%[1]
Neutral (Water)30 min80°C5-30%[1]

Table 2: Stability of this compound and this compound/Xylitol Cocrystal

SampleStorage ConditionDurationPurity ChangeImpurity B IncreaseReference
This compound25°C, 65% RH3 months99.8% to ~90% (predicted)0.032% to 2.28% (predicted)[3]
Ila/Xyl Cocrystal25°C, 65% RH3 months99.75% to 99.8%Maintained at ~0.03%[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and assess stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at room temperature for 1 hour and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 1 hour and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 1 hour and 24 hours.

    • Withdraw aliquots at specified times and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to UV light (254 nm) for a defined period (e.g., 7 days)[2].

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dilute both samples appropriately for analysis.

  • Thermal Degradation:

    • Place solid this compound powder in an oven at 70°C for 48 hours[2][7].

    • At various time points (e.g., 12, 24, 48 hours), take samples, dissolve in a suitable solvent, and dilute for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see below).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is suitable for separating this compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2].

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 3.2-5.0) and acetonitrile in varying ratios (e.g., 55:45 v/v)[1][7].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 303 nm or 305 nm[1][8][9].

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (from the forced degradation study or experimental samples).

    • Record the chromatograms and determine the retention time of this compound and any degradation products. Calculate the percentage of degradation.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under common experimental stressors.

This compound Degradation Pathways This compound This compound Acid Acidic Conditions (Hydrolysis) This compound->Acid Highly Susceptible Base Basic Conditions (Hydrolysis) This compound->Base Susceptible Oxidation Oxidizing Agents (e.g., H₂O₂) This compound->Oxidation Less Susceptible Light UV/Fluorescent Light (Photolysis) This compound->Light Highly Susceptible Metabolism CYP3A4/5 Metabolism This compound->Metabolism Degradation_Products Various Degradation Products Acid->Degradation_Products Base->Degradation_Products Ilaprazole_Sulfone This compound Sulfone Oxidation->Ilaprazole_Sulfone Light->Degradation_Products Metabolism->Ilaprazole_Sulfone

Caption: Key environmental factors leading to the degradation of this compound.

Experimental Workflow for Mitigating Degradation

This workflow outlines the key steps to minimize this compound degradation during experimental procedures.

Workflow for this compound Stability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Solvent Use Alkaline Buffer (pH>8) or High-Purity Organic Solvent Prep_Light Use Amber Vials or Foil Prep_Solvent->Prep_Light Prep_Temp Prepare Solutions Fresh or Store at 2-8°C Prep_Light->Prep_Temp Exp_Control Maintain Controlled pH and Temperature Prep_Temp->Exp_Control Exp_Light Protect from Direct Light Exp_Control->Exp_Light Exp_Duration Minimize Experiment Duration Exp_Light->Exp_Duration Analyze_Promptly Analyze Samples Promptly Exp_Duration->Analyze_Promptly Stability_Check Use Stability-Indicating HPLC Method Analyze_Promptly->Stability_Check End Stable Results Stability_Check->End Start Start Start->Prep_Solvent

Caption: Best practices for handling this compound to ensure stability.

References

Technical Support Center: Troubleshooting Ilaprazole Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ilaprazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the inherent instability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound, like other proton pump inhibitors (PPIs), is inherently unstable in aqueous solutions, particularly under acidic and neutral conditions. Its degradation is primarily driven by hydrolysis. The drug is known to be very susceptible to acid hydrolysis; for instance, significant degradation (5-30%) can be observed in as little as 15 minutes in 0.001 M HCl at 80°C[1]. Even in neutral water, degradation can occur within 30 minutes at elevated temperatures[1]. Therefore, if you are observing rapid degradation, it is likely due to the pH of your aqueous solution.

Q2: What are the main factors that influence the stability of this compound in a solution?

A2: The primary factors influencing this compound stability in aqueous solutions are:

  • pH: this compound is most stable in alkaline conditions (pH > 8) and degrades rapidly in acidic and neutral environments[2].

  • Temperature: Higher temperatures accelerate the rate of degradation[1]. For storage of the solid form, refrigeration at 5°C is often recommended to maintain stability[3].

  • Time: The extent of degradation increases with the duration of exposure to destabilizing conditions[4].

  • Oxidizing Agents: this compound is susceptible to oxidative degradation[4]. The presence of oxidizing agents, such as hydrogen peroxide, will lead to the formation of degradation products[4].

Q3: What are the common degradation products of this compound?

A3: Under forced degradation conditions, this compound can degrade into several products. The most commonly identified degradation products include this compound sulfone and this compound sulfide (B99878) (this compound sulfur ether)[4]. The specific degradation products formed can vary depending on the stress conditions (acidic, basic, or oxidative)[4].

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH Adjustment: Prepare your aqueous solutions using an alkaline buffer (pH 8 or higher).

  • Temperature Control: Conduct your experiments at controlled, low temperatures whenever possible. If heating is necessary, minimize the duration.

  • Fresh Preparation: Prepare your this compound solutions immediately before use.

  • Avoid Contaminants: Ensure your solvents and reagents are free from acidic impurities and oxidizing agents.

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Q5: My this compound solution has changed color. What does this indicate?

A5: Color change in an this compound solution is a common indicator of degradation and the formation of impurities[3]. If you observe a color change, it is recommended to discard the solution and prepare a fresh one under stabilizing conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability assays.

  • Possible Cause: Variability in the pH of the aqueous medium between experiments.

  • Solution: Use a calibrated pH meter to ensure the pH of your buffer is consistent for each experiment. Prepare fresh buffer solutions regularly.

  • Possible Cause: Fluctuation in ambient temperature.

  • Solution: Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment.

  • Possible Cause: Inconsistent timing of sample analysis after preparation.

  • Solution: Standardize the time between solution preparation and analysis for all samples.

Issue 2: Complete or near-complete degradation of this compound observed.

  • Possible Cause: The stress conditions (e.g., acid concentration, temperature) are too harsh.

  • Solution: Reduce the concentration of the acid or base, lower the temperature, or decrease the exposure time. The goal of a forced degradation study is typically to achieve 5-20% degradation to allow for the identification of degradation products without completely consuming the parent drug.

Issue 3: Unexpected peaks in chromatography.

  • Possible Cause: Formation of unknown degradation products.

  • Solution: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures. Compare the retention times with known this compound impurities if standards are available.

  • Possible Cause: Contamination of the solvent or glassware.

  • Solution: Use high-purity solvents and thoroughly clean all glassware. Running a blank (solvent without this compound) can help identify peaks originating from contamination.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionTimePercentage DegradationReference
0.1 N HCl1 hour7.15%[4]
0.1 N HCl24 hours27.28%[4]
0.1 N NaOH1 hour6.58%[4]
0.1 N NaOH24 hours23.28%[4]
3% H₂O₂1 hour5.12%[4]
3% H₂O₂24 hours22.57%[4]
0.001 M HCl (80°C)15 min5-30%[1]
0.05 M NaOH (80°C)5 min5-30%[1]
Water (80°C)30 min5-30%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to investigate its stability under various stress conditions.

Materials:

  • This compound pure drug

  • Hydrochloric acid (HCl), 0.1 N and 0.001 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.05 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Water bath or oven

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.

  • Acid Hydrolysis:

    • To a known volume of the this compound stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time intervals (e.g., 1, 6, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To a known volume of the this compound stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of the this compound stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time intervals.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24, 48 hours).

    • After the specified time, dissolve a known amount of the heat-treated drug in a suitable solvent and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the prepared samples using a validated stability-indicating HPLC method.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Visualizations

This compound This compound Degradation_Products Degradation Products (e.g., this compound Sulfide, This compound Sulfone) This compound->Degradation_Products Hydrolysis Acid Acidic Conditions (e.g., HCl) Acid->Degradation_Products Base Basic Conditions (e.g., NaOH) Base->Degradation_Products Oxidant Oxidative Stress (e.g., H₂O₂) Oxidant->Degradation_Products

Caption: Factors leading to the degradation of this compound in aqueous solutions.

start Start: this compound Instability Observed check_ph Check pH of the Solution start->check_ph check_temp Check Temperature check_ph->check_temp pH is alkaline adjust_ph Adjust to pH > 8 check_ph->adjust_ph pH is acidic/neutral check_time Check Age of Solution check_temp->check_time Temp is controlled lower_temp Lower Temperature check_temp->lower_temp Temp is elevated prepare_fresh Prepare Fresh Solution check_time->prepare_fresh Solution is old end End: Stability Improved check_time->end Solution is fresh reanalyze Re-analyze Sample adjust_ph->reanalyze lower_temp->reanalyze prepare_fresh->reanalyze reanalyze->end cluster_conditions Stress Conditions cluster_outcomes Degradation Pathway Acidic pH Acidic pH Intermediates Active Sulfenamide Intermediates Acidic pH->Intermediates Elevated Temperature Elevated Temperature Elevated Temperature->Intermediates Oxidizing Agents Oxidizing Agents Degradation_Products Degradation Products This compound Sulfide This compound Sulfone Oxidizing Agents->Degradation_Products This compound This compound C₁₉H₁₈N₄O₂S This compound->Intermediates Intermediates->Degradation_Products

References

Technical Support Center: Optimizing Ilaprazole Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing ilaprazole in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively determine the optimal concentration of this compound for their specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work at a cellular level?

A1: this compound is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2][3][4][5] It is a prodrug that becomes activated in acidic environments.[1][2] In the context of general cell culture, PPIs like this compound can also inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining pH homeostasis in various cellular compartments, including lysosomes.[6][7][8] This disruption of pH can trigger various downstream effects, including apoptosis and inhibition of proliferation in cancer cells.[6][8][9]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For a novel compound like this compound with unknown effects on a specific cell line, it is recommended to start with a broad logarithmic dilution series. A common starting range is from 0.01 µM to 100 µM.[10][11] This wide range helps to identify an approximate effective concentration, which can then be narrowed down in subsequent experiments for more precise IC50 (half-maximal inhibitory concentration) determination.[10][12]

Q3: this compound is a prodrug activated by acid. Does my standard cell culture medium (pH ~7.4) need to be acidified?

A3: While this compound's activation is enhanced in acidic conditions, studies on other PPIs have shown effects in standard, buffered cell culture media (pH ~7.2-7.4).[7] However, the effective concentration might be lower in unbuffered or slightly acidic media.[7][9] Some studies suggest that PPIs can also be activated by protein-bound zinc, independent of an acidic environment.[13] It is recommended to test your experimental conditions, but acidification is not always necessary.

Q4: What cellular signaling pathways are known to be affected by proton pump inhibitors like this compound?

A4: Proton pump inhibitors have been shown to modulate several signaling pathways, particularly in cancer cells. These can include the PI3K/AKT, Wnt/β-catenin, and STAT3 signaling pathways.[14][15] By inhibiting V-ATPases, PPIs can alter the tumor microenvironment's acidity, which can, in turn, affect cancer cell invasion, proliferation, and drug resistance.[6][14]

Q5: What is the IC50 of this compound for inhibiting H+/K+-ATPase?

A5: In rabbit parietal cell preparations, this compound was found to inhibit H+/K+-ATPase with an IC50 of 6.0 µM.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.- Ensure a homogeneous cell suspension before seeding.- Use a calibrated multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.[10]
This compound shows no effect, even at high concentrations. - The chosen cell line may be resistant.- The compound may have low solubility or has degraded in the medium.- Insufficient incubation time.- Confirm the compound's stability and solubility in your culture medium.- Test a wider range of concentrations or different, potentially more sensitive, cell lines.[11]- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time.[10]
Excessive cell death observed even at the lowest concentrations. - The starting concentration is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity.- Expand the dilution series to include much lower concentrations.- Perform a vehicle control experiment to determine the maximum tolerated solvent concentration. The final DMSO concentration should typically be below 0.5%.[11]
Inconsistent results between experiments. - Variation in cell passage number or confluency.- Inconsistent incubation times or conditions.- Use cells within a consistent range of passage numbers.- Ensure cells are in the logarithmic growth phase when seeding.[10][17]- Standardize all incubation times and conditions (temperature, CO2, humidity).
Summary of this compound and Other PPI Concentrations in In Vitro Studies
CompoundCell Line/SystemConcentration RangeObserved Effect
This compoundRabbit Parietal CellsNot specifiedIC50 of 6.0 µM for H+/K+-ATPase inhibition[16]
This compoundHelicobacter pylori2 - 8 µg/mLAntibacterial activity (MIC50 and MIC90 of 8 µg/mL)[18][19]
OmeprazoleHuman B-cell lines~57-86 µmol/L50% reduction in cell proliferation[7]
EsomeprazoleEsophageal Adenocarcinoma Cells100 - 200 µMInhibition of proliferation and invasion; induction of apoptosis[8]
Pantoprazole (PPZ)Gastric Cancer Cells (MKN-45)0.5 mmol/LInduced apoptotic cell death[9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound Using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on an adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target adherent cell line

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in complete culture medium to an optimal seeding density (typically 5,000-10,000 cells/well, this should be optimized for your cell line).[10]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as blank controls.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[10]

  • This compound Treatment:

    • Prepare a 2X working stock of the highest concentration of this compound in complete culture medium.

    • Perform serial dilutions to prepare a range of 2X concentrations. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.[10][11]

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Also, include untreated and vehicle control wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action.

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]

    • Normalize the data to your controls (untreated cells as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[10][20]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential PPI-Affected Signaling Pathways PPI Proton Pump Inhibitors (e.g., this compound) VATPase V-ATPase Inhibition PPI->VATPase pH_disruption Disruption of pH Homeostasis VATPase->pH_disruption PI3K_AKT PI3K/AKT Pathway pH_disruption->PI3K_AKT Modulation Wnt Wnt/β-catenin Pathway pH_disruption->Wnt Modulation STAT3 STAT3 Pathway pH_disruption->STAT3 Modulation Cell_Effects Altered Cell Proliferation, Invasion, and Apoptosis PI3K_AKT->Cell_Effects Wnt->Cell_Effects STAT3->Cell_Effects

Caption: Potential signaling pathways modulated by Proton Pump Inhibitors (PPIs).

G cluster_1 Workflow for IC50 Determination start Seed cells in 96-well plate overnight Incubate overnight for cell attachment start->overnight treatment Treat with serial dilutions of this compound overnight->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay read Read absorbance with plate reader assay->read analyze Normalize data and plot dose-response curve read->analyze end Calculate IC50 value analyze->end G cluster_2 Troubleshooting Logic no_effect No significant cell death at high concentrations check_sol Check compound solubility and stability no_effect->check_sol check_time Increase incubation time no_effect->check_time check_cells Test on more sensitive cell lines no_effect->check_cells high_var High variability between replicates check_seeding Ensure homogenous cell suspension high_var->check_seeding check_pipette Verify pipette calibration and technique high_var->check_pipette

References

addressing ilaprazole precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with ilaprazole, particularly concerning its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For most in vitro applications, a common starting point is to dissolve this compound in DMSO.[1][2]

Q2: My this compound precipitated after diluting the DMSO stock solution with an aqueous buffer. Why did this happen?

A2: This is a common issue and typically occurs due to this compound's low solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into a buffer, the this compound may crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. This compound's stability is also pH-dependent; it is unstable in acidic and even neutral conditions (pH ≤ 7.0), which can lead to degradation and precipitation.[3]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound in solid form should be stored at -20°C for long-term stability.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to a year and at -20°C for up to one month.[2] It is not recommended to store aqueous solutions for more than one day.[1] Some studies also indicate that this compound is not stable during storage and handling at room temperature, necessitating storage at 5°C.[4][5][6]

Q4: Can I use heat or sonication to dissolve this compound?

A4: Yes, if precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[7] However, it is crucial to monitor for any degradation, as this compound can be sensitive to heat.[3]

Q5: Is this compound stable in acidic conditions?

A5: No, this compound is highly susceptible to degradation in acidic conditions.[8][9] It is a proton pump inhibitor that is activated in acidic environments, leading to its chemical transformation and subsequent loss of activity.[10]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving this compound precipitation in your stock and working solutions.

Problem: Precipitate forms immediately upon dissolving this compound in a solvent.
Potential Cause Troubleshooting Step Expected Outcome
Solvent is not appropriate or of poor quality. Use a fresh, high-purity organic solvent like DMSO, ethanol, or DMF.[1] Ensure the solvent is not hydrated, as moisture can affect solubility and stability.[2][3]This compound dissolves completely to form a clear solution.
Concentration is too high for the chosen solvent. Consult the solubility data to ensure you are not exceeding the solubility limit. If necessary, prepare a more dilute stock solution.A clear solution is obtained at the adjusted concentration.
Problem: Precipitate forms after diluting a DMSO stock solution with an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
This compound concentration exceeds its solubility in the final aqueous solution. Decrease the final concentration of this compound in the working solution. Perform a serial dilution of your DMSO stock into the aqueous buffer to find the highest stable concentration.A clear working solution is achieved at a lower, stable concentration.
The pH of the aqueous buffer is too low, causing degradation and precipitation. Ensure the pH of your aqueous buffer is above 7.0. An alkaline buffer (e.g., pH 8.0 phosphate (B84403) buffer) is recommended to improve stability.[3]The solution remains clear and stable in the buffered environment.
Inadequate mixing during dilution. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.A homogeneous and clear solution is formed without any visible precipitate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
DMSO15 - 73[1][2]
Dimethyl Formamide (DMF)10[1]
Ethanol0.3 - 14[1][2]
MethanolMaximum solubility among tested alcohols[11][12]
2-Propanol-[11][12]
n-ButanolMinimum solubility among tested alcohols[11][12]
WaterInsoluble[2]
1:7 solution of DMSO:PBS (pH 7.2)~ 0.12[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of this compound. The molecular weight of this compound is 366.44 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.66 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound solid.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Aqueous buffer of choice (pH > 7.0, e.g., PBS pH 7.4)

    • Sterile dilution tubes

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the DMSO stock solution needed. It is recommended that the final concentration of DMSO in the aqueous working solution be kept low (typically <0.5%) to avoid solvent effects on cells or assays.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.

    • Use the freshly prepared aqueous working solution immediately, as this compound is not stable in aqueous solutions for extended periods.[1]

Visualizations

Troubleshooting_Ilaprazole_Precipitation start Precipitation Observed in This compound Stock Solution check_solvent Is the solvent appropriate and of high quality? (e.g., anhydrous DMSO) start->check_solvent check_concentration Is the concentration within the solubility limit? check_solvent->check_concentration Yes use_fresh_solvent Use fresh, anhydrous solvent (e.g., DMSO) check_solvent->use_fresh_solvent No check_dilution Did precipitation occur after dilution in aqueous buffer? check_concentration->check_dilution Yes lower_concentration Prepare a more dilute stock solution check_concentration->lower_concentration No check_ph Is the pH of the aqueous buffer > 7.0? check_dilution->check_ph Yes solution_stable Stable Solution Achieved check_dilution->solution_stable No optimize_dilution Optimize dilution: - Add stock to buffer slowly - Vortex during addition check_ph->optimize_dilution Yes adjust_ph Use a buffer with pH > 7.0 (e.g., PBS pH 7.4) check_ph->adjust_ph No use_fresh_solvent->solution_stable lower_concentration->solution_stable optimize_dilution->solution_stable adjust_ph->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Proton_Pump_Inhibition_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen ilaprazole_inactive This compound (Inactive Prodrug) acidic_canaliculus Acidic Secretory Canaliculus ilaprazole_inactive->acidic_canaliculus Accumulation ilaprazole_active Activated Sulfenamide acidic_canaliculus->ilaprazole_active Acid-catalyzed conversion proton_pump H+/K+ ATPase (Proton Pump) ilaprazole_active->proton_pump Covalent Binding inhibition Inhibition proton_pump->inhibition H_ion H+ (Acid) Secretion proton_pump->H_ion Pumps H+ out

Caption: Mechanism of action of this compound as a proton pump inhibitor.

References

ilaprazole assay interference from metabolites or other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ilaprazole assays. It specifically addresses potential interference from metabolites and other compounds that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that could interfere with its quantification?

A1: The two primary metabolites of this compound are this compound sulfone and this compound sulfide (B99878) (also known as this compound thiol ether).[1][2] this compound is metabolized into this compound sulfone mainly through oxidation by cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4] Conversely, this compound sulfide is formed via a reduction pathway.[5][6] Due to their structural similarity to the parent drug, these metabolites are the most common sources of potential interference in bioanalytical assays. A recent study also identified twelve in vivo metabolites in rat plasma, including various hydroxylated and oxidative derivatives, which could also theoretically interfere depending on the assay's specificity.[7]

Q2: My chromatogram shows an unexpected peak close to the this compound peak. What could it be and how can I confirm its identity?

A2: An unexpected peak eluting near this compound is likely one of its major metabolites, this compound sulfone or this compound sulfide. To confirm its identity, you should use a mass spectrometer (MS) detector. By analyzing the mass-to-charge ratio (m/z) of the peak and its fragmentation pattern, you can definitively identify the compound. Comparing the retention time and mass spectrum to that of a certified reference standard for each metabolite is the gold standard for confirmation.

Q3: How can I avoid interference from metabolites in my assay?

A3: To mitigate interference, optimization of the analytical method is crucial.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for its high specificity and sensitivity.[1][8] Use unique Multiple Reaction Monitoring (MRM) transitions for the parent drug and each metabolite to ensure that you are measuring only the compound of interest.[2]

  • For High-Performance Liquid Chromatography (HPLC) with UV detection: Achieving complete chromatographic separation is critical. You may need to optimize the mobile phase composition, gradient, column type (e.g., C18), and temperature to resolve the this compound peak from its metabolite peaks.[9][10]

Q4: What are the typical mass transitions (m/z) for this compound and its key metabolites for an LC-MS/MS assay?

A4: Published literature provides validated MRM transitions for these compounds. These values are essential for setting up a specific and sensitive LC-MS/MS method. Please see the data summary table below for specific values.

Data Summary: LC-MS/MS Parameters

The following table summarizes typical mass-to-charge ratios used for the quantification of this compound and its primary metabolites in positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Reference
This compound367.2184.0[2]
This compound Sulfone383.3184.1[2]
This compound Sulfide351.2168.1[2]
Omeprazole (Internal Standard)346.2198.0[2]

Troubleshooting Guide: Assay Interference

If you suspect interference in your this compound assay, follow this troubleshooting workflow.

// LC-MS/MS Path ms_path [label="Check MRM Transitions\nAre they unique for each analyte?", fillcolor="#F1F3F4"]; ms_path_yes [label="Check for Isobaric Interference\n(compounds with same mass)", shape=diamond, style="filled", fillcolor="#F1F3F4"]; ms_path_yes_2 [label="Optimize Chromatography\n(gradient, column) to separate isobars", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_path_no [label="Select Unique Precursor/Product\nIon Pairs for this compound & Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// HPLC-UV Path hplc_path [label="Review Chromatogram\nIs there peak co-elution?", shape=diamond, style="filled", fillcolor="#F1F3F4"]; hplc_path_yes [label="Optimize Chromatographic Separation:\n- Adjust mobile phase ratio\n- Modify gradient slope\n- Try a different column chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_path_no [label="Consider Matrix Effects or\nOther Contaminants.\nReview sample prep.", fillcolor="#FBBC05"];

// Resolution solution [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_method; check_method -> ms_path [label=" Yes "]; check_method -> hplc_path [label=" No (e.g., HPLC-UV) "];

ms_path -> ms_path_no [label=" No "]; ms_path_no -> solution; ms_path -> ms_path_yes [label=" Yes "]; ms_path_yes -> ms_path_yes_2 [label=" Yes "]; ms_path_yes_2 -> solution; ms_path_yes -> hplc_path_no [label=" No "];

hplc_path -> hplc_path_yes [label=" Yes "]; hplc_path_yes -> solution; hplc_path -> hplc_path_no [label=" No "]; } } Caption: Troubleshooting decision tree for this compound assay interference.

Metabolic Pathway of this compound

This compound is primarily converted to its sulfone and sulfide metabolites through oxidation and reduction, respectively. Understanding this pathway helps in anticipating potential interferences.

Experimental Protocols

Representative LC-MS/MS Method for this compound and Metabolites in Human Plasma

This protocol is based on methodologies described in the scientific literature for the simultaneous determination of this compound, this compound sulfone, and this compound sulfide.[1][2][8]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add an internal standard (e.g., omeprazole).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column, such as a Thermo HyPURITY C18 (150x2.1 mm, 5 µm), is commonly used.[2]

  • Mobile Phase: A common mobile phase consists of an isocratic mixture of an aqueous component and an organic solvent. For example, 10 mmol/L ammonium (B1175870) formate (B1220265) in water and acetonitrile (50:50, v/v).[2]

  • Flow Rate: A typical flow rate is 0.25 mL/min.[2]

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 25°C).

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Use the specific precursor-to-product ion transitions as listed in the data summary table above.

  • Instrument Tuning: Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity for each analyte.

Bioanalytical Workflow and Potential Interference Points

This diagram illustrates a standard workflow for bioanalytical sample processing and highlights where interference can be introduced or should be addressed.

References

Technical Support Center: Method Validation for Ilaprazole Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of stability-indicating assays for ilaprazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: According to ICH guidelines, forced degradation studies for this compound are typically conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][3]

Q2: What are the common degradation pathways for this compound?

A2: this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][3][4] It is generally found to be more stable under thermal and photolytic stress.[1][2] Common degradants are formed through processes like oxidation of the sulfinyl group to a sulfone and hydrolysis of the benzimidazole (B57391) moiety.[1]

Q3: How can I achieve good separation between this compound and its degradation products?

A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used. A C18 column is frequently employed with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2][4][5] Gradient elution can be beneficial in resolving all degradation products from the parent drug.[2]

Q4: What are the key validation parameters for a stability-indicating assay of this compound?

A4: As per ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound. - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Use a new column or a column with a different packing material. - Reduce the injection volume or sample concentration.
Inadequate separation of degradation products from the main peak. - Mobile phase composition is not optimal. - Inappropriate column chemistry.- Modify the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). - Use a column with a different stationary phase (e.g., C8) or a longer column for better resolution.[7] - Implement a gradient elution program.[2]
Baseline drift or noise. - Contaminated mobile phase or column. - Detector lamp aging. - Inadequate system equilibration.- Prepare fresh mobile phase and flush the system thoroughly. - Replace the detector lamp if it has exceeded its lifetime. - Ensure the system is fully equilibrated with the mobile phase before injection.
Inconsistent retention times. - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction.- Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the pump for leaks and ensure proper functioning.
Low recovery in accuracy studies. - Incomplete extraction of this compound from the dosage form. - Degradation of the sample during preparation.- Optimize the extraction procedure (e.g., sonication time, solvent). - Prepare samples in a diluent that ensures the stability of this compound and protect from light if necessary.

Experimental Protocols

Forced Degradation Studies

This protocol outlines the typical stress conditions applied to this compound to generate its degradation products.

G cluster_forced_degradation Forced Degradation Workflow Start Start Ilaprazole_Stock Prepare this compound Stock Solution Start->Ilaprazole_Stock Acid Acid Hydrolysis (e.g., 0.1 N HCl) Ilaprazole_Stock->Acid Base Alkaline Hydrolysis (e.g., 0.1 N NaOH) Ilaprazole_Stock->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Ilaprazole_Stock->Oxidation Thermal Thermal Degradation (e.g., 70°C) Ilaprazole_Stock->Thermal Photo Photolytic Degradation (e.g., UV light at 254 nm) Ilaprazole_Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze End End Analyze->End

Caption: Workflow for Forced Degradation Studies of this compound.

  • Acid Degradation: To 1.0 mL of this compound stock solution, add 1.0 mL of 0.1 N Hydrochloric Acid. After a specified time (e.g., 1 hour), neutralize the solution with 1.0 mL of 0.1 N NaOH and dilute with the mobile phase to the desired concentration.[1]

  • Alkaline Degradation: To 1.0 mL of this compound stock solution, add 1.0 mL of 0.1 N Sodium Hydroxide. After a specified time (e.g., 1 hour), neutralize the solution with 1.0 mL of 0.1 N HCl and dilute with the mobile phase.[1]

  • Oxidative Degradation: To 1.0 mL of this compound stock solution, add 1.0 mL of 3% Hydrogen Peroxide. Dilute the resulting solution with the mobile phase to the required concentration.[1]

  • Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 70-80°C) for a defined period (e.g., 24-48 hours).[1][4] Then, dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., at 254 nm) in a UV chamber for a specified duration (e.g., 7 days).[1] Subsequently, dissolve and dilute to the final concentration.

HPLC Method Validation Workflow

This diagram illustrates the logical flow of validating a stability-indicating HPLC method for this compound.

G cluster_validation HPLC Method Validation Method_Development Method Development & Optimization Specificity Specificity (Forced Degradation) Method_Development->Specificity System_Suitability System Suitability Specificity->System_Suitability Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method System_Suitability->Linearity

Caption: Logical Workflow for HPLC Method Validation.

Quantitative Data Summary

The following tables summarize typical validation parameters for a stability-indicating HPLC method for this compound, compiled from various studies.

Table 1: Chromatographic Conditions
ParameterCondition 1Condition 2Condition 3
Column Kinetex C18 (250x4.6 mm, 5µm)[2]Zodiac CN C18 (250x4.6 mm, 5µm)[1]ODS ECLIPSE XDB-C8 (250x4.6 mm, 5µm)[7]
Mobile Phase Acetonitrile:Water (gradient)[2]Isocratic elution (details not specified)[1]Acetonitrile:Buffer:Methanol (40:46:14, v/v)[7]
Flow Rate 1.0 mL/min[2]Not specified1.5 mL/min[7]
Detection Wavelength 305 nm[2]Not specifiedNot specified
Injection Volume 20 µL[2]20 µL[1]Not specified
Retention Time of this compound ~5.21 min (with Levosulpiride)[8]Varies with conditions[1]Not specified
Table 2: Method Validation Parameters
ParameterResultReference
Linearity Range 2.5–250 µg/mL[4]
1-20 µg/mL[8]
5-15 µg/mL[5]
Correlation Coefficient (R²) 0.996 - 0.997[4]
> 0.998[8]
0.999[5]
Accuracy (% Recovery) 99.2–100.2%[4]
99.78% (mean)[2]
101.40 ± 0.14%[7]
Precision (%RSD) < 1.5%[7]
Table 3: Summary of Forced Degradation Results
Stress Condition (Duration)% DegradationReference
0.1 N HCl (1 hour) 7.15%[1]
0.1 N HCl (24 hours) 27.28%[1]
0.1 N NaOH (1 hour) 6.58%[1]
0.1 N NaOH (24 hours) 23.28%[1]
3% H₂O₂ (1 hour) 5.12%[1]
3% H₂O₂ (24 hours) 22.57%[1]
Thermal & Photolytic No significant degradation[1]

References

Validation & Comparative

Comparative Efficacy of Ilaprazole and Omeprazole in Duodenal Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that ilaprazole is a potent and effective proton pump inhibitor (PPI) for the treatment of duodenal ulcers, demonstrating comparable efficacy to the widely used omeprazole (B731).[1][2] Clinical trials consistently show that this compound achieves high rates of ulcer healing, often at a lower dosage than omeprazole, with a similar safety profile.[3][4]

Mechanism of Action: Targeting the Gastric Proton Pump

Both this compound and omeprazole belong to the benzimidazole (B57391) class of PPIs and share a common mechanism of action.[4][5] They work by irreversibly inhibiting the H+/K+ ATPase enzyme system, also known as the gastric proton pump, located in the secretory membranes of gastric parietal cells.[6][7][8] This pump represents the final step in the secretion of gastric acid. By blocking this enzyme, PPIs profoundly reduce the production of stomach acid, which in turn protects the damaged duodenal lining from further erosion and promotes healing.[7]

These drugs are administered as inactive prodrugs.[8][9] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, they are converted to their active form, a sulfenamide (B3320178) derivative.[6][9] This active form then creates a covalent bond with cysteine residues on the proton pump, leading to its irreversible inactivation.[6][8] Gastric acid secretion can only resume once new H+/K+ ATPase pumps are synthesized by the parietal cells, a process that explains the prolonged duration of action of these drugs despite their relatively short plasma half-lives.[6]

Caption: Mechanism of Proton Pump Inhibitor (PPI) Action.

Quantitative Data Summary

Multiple randomized controlled trials have compared the efficacy of this compound and omeprazole in healing duodenal ulcers. The data consistently demonstrates that this compound at a 10 mg daily dose is as effective as omeprazole at a 20 mg daily dose.[1][2]

Drug Regimen4-Week Healing Rate (%)Study
This compound (5 mg/day)86.4%Wang L, et al. (2011)[2][4]
This compound (10 mg/day)93.1%Wang L, et al. (2011)[2][4]
This compound (20 mg/day)86.4%Wang L, et al. (2011)[2][4]
Omeprazole (20 mg/day)89.8%Wang L, et al. (2011)[2][4]
This compound (10 mg/day)93.0%Lu et al. (2011)[1]
Omeprazole (20 mg/day)90.8%Lu et al. (2011)[1]
This compound (5 mg/day)83.65%Ho KY, et al. (2009)[3]
This compound (10 mg/day)78.57%Ho KY, et al. (2009)[3]
Omeprazole (20 mg/day)78.85%Ho KY, et al. (2009)[3]

Note: Healing rates can vary based on patient populations and study protocols. The presented data is from intention-to-treat (ITT) or per-protocol (PP) analyses as reported in the respective studies.

A meta-analysis of five randomized controlled trials involving 1481 patients found no significant difference in the 4-week healing rate between this compound and other PPIs (including omeprazole), with rates of 89.7% for this compound and 87.0% for control PPIs.[10][11]

Experimental Protocols

The clinical trials cited in this guide generally followed a multicenter, randomized, double-blind, parallel-group design.[1][2][3]

  • Patient Population: Eligible participants were typically adults (e.g., aged 18 years and above) with at least one endoscopically confirmed active, non-malignant duodenal ulcer.[1][3]

  • Treatment Regimen: Patients were randomly assigned to receive daily oral doses of either this compound (at varying doses such as 5 mg, 10 mg, or 20 mg) or omeprazole (typically 20 mg) for a duration of 4 weeks.[1][2]

  • Primary Efficacy Endpoint: The main outcome measured was the complete healing of the duodenal ulcer, defined as its resolution from an active to a scarring stage, as confirmed by a follow-up endoscopy at the end of the 4-week treatment period.[1][3]

  • Secondary Endpoints: Symptom relief, evaluated using graded scores, and safety assessments (monitoring of adverse events) were common secondary endpoints.[1][3]

Clinical_Trial_Workflow node_start Patient Screening (Endoscopically confirmed active DU) node_random Randomization node_start->node_random node_groupA Group A: This compound (e.g., 10 mg/day) node_random->node_groupA 1:1 or 2:1 Ratio node_groupB Group B: Omeprazole (e.g., 20 mg/day) node_random->node_groupB node_treatA 4-Week Treatment Period node_groupA->node_treatA node_treatB 4-Week Treatment Period node_groupB->node_treatB node_assessA Week 4 Assessment: - Endoscopy for Ulcer Healing - Symptom Relief Score - Adverse Event Monitoring node_treatA->node_assessA node_assessB Week 4 Assessment: - Endoscopy for Ulcer Healing - Symptom Relief Score - Adverse Event Monitoring node_treatB->node_assessB node_end Data Analysis & Comparison of Efficacy/Safety node_assessA->node_end node_assessB->node_end

Caption: Typical workflow for a comparative duodenal ulcer clinical trial.

Safety and Tolerability

Across the reviewed studies, both this compound and omeprazole were well-tolerated. The incidence of adverse drug reactions was similar between the treatment groups.[1][2] A meta-analysis suggested that the rate of adverse effects in the this compound group might be slightly lower than in control groups, although the difference was not statistically significant (9.7% vs. 13.0%).[10]

Conclusion

The available clinical evidence strongly supports that this compound is as safe and effective as omeprazole for the treatment of duodenal ulcers.[2] Notably, this compound demonstrates comparable, and in some cases slightly higher, 4-week healing rates at a 10 mg dose compared to a 20 mg dose of omeprazole.[1][2] This suggests that this compound is a potent alternative in the clinical management of acid-related disorders like duodenal ulcers.[10] Furthermore, some evidence indicates that this compound's efficacy is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the metabolism of other PPIs like omeprazole.[1]

References

A Head-to-Head Comparison: Ilaprazole vs. Esomeprazole in Gastric pH Control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the comparative efficacy of ilaprazole and esomeprazole (B1671258) in modulating gastric acid secretion. This guide synthesizes key experimental findings on their pharmacodynamic effects, providing a clear comparison of their ability to control intragastric pH.

This compound, a newer generation proton pump inhibitor (PPI), has demonstrated a distinct pharmacodynamic profile when compared to the widely prescribed esomeprazole. Clinical studies reveal that while esomeprazole may offer a faster onset of action in the initial hours following a single dose, this compound provides more sustained and superior 24-hour control over gastric pH, particularly during the critical evening and nighttime periods.[1][2] This prolonged action of this compound is attributed to its longer plasma half-life.[3]

Quantitative Analysis of Gastric pH Control

A randomized, open-label, crossover study involving healthy volunteers provides key quantitative data on the comparative effects of this compound and esomeprazole on intragastric pH. The following tables summarize the mean 24-hour intragastric pH and the percentage of time the intragastric pH was maintained above 4.0 after single and multiple doses of this compound (10 mg, 20 mg, and 40 mg) and esomeprazole (40 mg).

Table 1: Mean 24-hour Intragastric pH

Drug/DosageDay 1 (Mean pH)Day 5 (Mean pH)
This compound 10 mg3.84.8
This compound 20 mg4.15.2
This compound 40 mg4.45.5
Esomeprazole 40 mg4.24.9

Data sourced from a study in healthy volunteers.

Table 2: Percentage of Time with Intragastric pH > 4.0 over 24 hours

Drug/DosageDay 1 (%)Day 5 (%)
This compound 10 mg48.265.1
This compound 20 mg54.172.8
This compound 40 mg59.878.1
Esomeprazole 40 mg56.768.5

Data sourced from a study in healthy volunteers.

The data indicates a dose-dependent increase in gastric pH control with this compound. Notably, after five days of administration, this compound at doses of 20 mg and 40 mg demonstrated a greater percentage of time with intragastric pH above 4.0 compared to 40 mg of esomeprazole.[1][2]

Experimental Protocols

The primary source of the presented data is a Phase 1, randomized, open-label, single-center, four-period crossover study conducted in 40 healthy volunteers.[1]

Study Design:

  • Participants: 40 healthy volunteers.

  • Interventions: Participants received once-daily oral doses of this compound (10 mg, 20 mg, or 40 mg) or esomeprazole (40 mg) for five consecutive days.

  • Study Structure: The study consisted of four treatment periods, with a washout interval of at least five days between each period.

  • Data Collection: Intragastric pH was monitored continuously over a 24-hour period after the first dose (Day 1) and the fifth dose (Day 5). Pharmacokinetic blood samples were also collected at scheduled time points.

Visualizing the Research and Mechanism of Action

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_enrollment Subject Recruitment cluster_randomization Randomization & Crossover Design cluster_treatment Treatment Periods (5 days each) cluster_washout Washout cluster_monitoring Data Collection start Healthy Volunteers (n=40) randomization Randomization to Treatment Sequence start->randomization ilaprazole10 This compound 10 mg randomization->ilaprazole10 ilaprazole20 This compound 20 mg randomization->ilaprazole20 ilaprazole40 This compound 40 mg randomization->ilaprazole40 esomeprazole40 Esomeprazole 40 mg randomization->esomeprazole40 monitoring 24-hour Gastric pH Monitoring (Day 1 & Day 5) ilaprazole10->monitoring ilaprazole20->monitoring ilaprazole40->monitoring esomeprazole40->monitoring washout Washout Period (≥5 days) washout->randomization Next period monitoring->washout Between periods

Caption: Experimental workflow of the comparative crossover study.

PPI_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_blood Bloodstream PPI Proton Pump Inhibitor (this compound/Esomeprazole) Activated_PPI Activated Sulfenamide Form PPI->Activated_PPI Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Irreversible Covalent Bonding H_ion H+ (Acid) Proton_Pump->H_ion Inhibited H+ Secretion K_ion_cell K+ K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ influx PPI_blood PPI (Absorbed) PPI_blood->PPI Enters Parietal Cell

Caption: Mechanism of action of proton pump inhibitors.

References

Ilaprazole: Validating a More Potent Proton Pump Inhibitor for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of acid-suppression therapy is continually evolving, with a persistent drive to develop proton pump inhibitors (PPIs) that offer more potent, sustained, and reliable gastric acid control. Ilaprazole, a novel benzimidazole (B57391) PPI, has emerged as a significant advancement in this class of drugs. This guide provides an objective comparison of this compound against established PPIs, supported by experimental data, to validate its position as a more potent therapeutic agent for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Mechanism of Action and Pharmacokinetic Advantages

This compound, like other PPIs, is a prodrug that targets the final step in the gastric acid production pathway.[1] It works by irreversibly inhibiting the H+/K+-ATPase enzyme, commonly known as the gastric proton pump, located in the parietal cells of the stomach lining.[1][2] Upon activation in the acidic environment of the parietal cells, this compound forms a covalent bond with cysteine residues on the proton pump, leading to its inactivation and a profound reduction in acid secretion.[2][3]

A key distinguishing feature of this compound is its prolonged duration of action, which is attributed to a longer plasma half-life and slower metabolism compared to many other PPIs.[3][4] Unlike first-generation PPIs, which are primarily metabolized by the CYP2C19 enzyme, this compound's metabolism is less dependent on this polymorphic enzyme, potentially leading to more predictable clinical outcomes across different patient populations.[5]

Comparative Efficacy: Pharmacodynamic Data

The potency of a PPI is best measured by its ability to suppress gastric acid, typically quantified by the duration the intragastric pH remains above 4.0 over a 24-hour period. A randomized, open-label, crossover study in healthy volunteers demonstrated that this compound provides significantly better 24-hour acid control compared to esomeprazole (B1671258), a widely used and potent PPI.[6] After five days of once-daily dosing, this compound at 20 mg and 40 mg doses showed superior pH control, particularly during evening and overnight hours, a critical factor for managing nocturnal heartburn.[6]

Pharmacodynamic Outcome (Day 5) This compound (10 mg) This compound (20 mg) This compound (40 mg) Esomeprazole (40 mg)
% Time Intragastric pH > 4 (24h) Data not specifiedSignificantly better than Esomeprazole 40 mgSignificantly better than Esomeprazole 40 mgBaseline
pH Control (Evening/Overnight) Significantly better than Esomeprazole 40 mgSignificantly better than Esomeprazole 40 mgSignificantly better than Esomeprazole 40 mgBaseline
Data sourced from a randomized crossover study in healthy volunteers.[6]

Comparative Efficacy: Clinical Trial Data

Clinical trials have consistently demonstrated this compound's high efficacy in healing acid-related mucosal damage, often at lower doses compared to other PPIs.

Erosive Esophagitis

A randomized, double-blind, multi-center study compared the efficacy of this compound (10 mg and 15 mg daily) with esomeprazole (40 mg daily) for the treatment of reflux esophagitis. The results showed that the healing rates for this compound were comparable to those of a higher dose of esomeprazole. Notably, the 10 mg dose of this compound demonstrated a numerically higher healing rate at 4 weeks, suggesting potent efficacy at a lower dosage.[7]

Endpoint This compound (10 mg/day) This compound (15 mg/day) Esomeprazole (40 mg/day)
4-Week Healing Rate 81.31%71.70%71.43%
8-Week Healing Rate 88.79%85.85%84.76%
Data from a randomized, double-blind study on patients with reflux esophagitis.[7]
Duodenal Ulcers

In the treatment of duodenal ulcers, this compound has proven to be highly effective and safe. A meta-analysis of five randomized controlled trials involving 1,481 patients found no significant difference in the 4-week healing rate between this compound and other PPIs, including omeprazole.[8][9] This demonstrates that this compound achieves comparable, high-level healing outcomes.[10][11]

Endpoint This compound Group Other PPIs Group (e.g., Omeprazole)
4-Week Healing Rate 89.7%87.0%
Data from a meta-analysis of five randomized controlled trials.[9][11]

Experimental Protocols

The validation of this compound's potency relies on rigorous experimental designs. Below are summaries of the methodologies employed in the key comparative studies.

Intragastric pH Monitoring Study

This type of study is crucial for assessing the pharmacodynamic effect of a PPI.

  • Design: A randomized, open-label, multi-period crossover study.[6]

  • Subjects: Healthy volunteers are typically used to minimize confounding variables from underlying diseases.

  • Procedure:

    • Baseline: Participants undergo an initial 24-hour intragastric pH monitoring session to establish a baseline.

    • Randomization: Subjects are randomly assigned to a sequence of treatment periods, for example, this compound 10 mg, 20 mg, 40 mg, and esomeprazole 40 mg.[6]

    • Dosing: Each drug is administered once daily for a set period, often 5 to 7 days, to reach a steady state.[6][12]

    • pH Measurement: On the final day of each treatment period, a pH probe is inserted into the stomach to record pH levels continuously for 24 hours.[6][12]

    • Washout Period: A washout period of at least 5 days separates each treatment period to ensure the complete elimination of the previous drug.[6]

  • Primary Endpoint: The primary outcome is the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.[12]

Erosive Esophagitis Clinical Trial

These trials evaluate the clinical efficacy of a PPI in healing esophageal mucosal damage.

  • Design: A randomized, double-blind, active-controlled, multi-center study.[7]

  • Subjects: Patients with endoscopically confirmed erosive esophagitis (e.g., graded by the Los Angeles classification).

  • Procedure:

    • Screening & Baseline: Patients are screened for eligibility, and a baseline endoscopy is performed to grade the severity of esophagitis.

    • Randomization: Eligible patients are randomly assigned to receive one of the study drugs (e.g., this compound 10 mg, this compound 15 mg, or esomeprazole 40 mg).[7] The double-blind design ensures neither the patient nor the investigator knows the treatment assignment.

    • Treatment: Patients take the assigned medication once daily for a predefined period, typically 8 weeks.[7]

    • Follow-up Endoscopy: Endoscopy is repeated at specified intervals (e.g., 4 and 8 weeks) to assess mucosal healing.[7]

  • Primary Endpoint: The primary efficacy outcome is the rate of complete healing of esophageal erosions at 4 and 8 weeks.[13]

Visualizations

Signaling Pathway of Proton Pump Inhibition

Caption: Mechanism of this compound action on the gastric proton pump.

Comparative Clinical Trial Workflow

Clinical_Trial_Workflow cluster_phase cluster_arms Double-Blind Treatment (8 Weeks) Start Patient Recruitment (e.g., Erosive Esophagitis Diagnosis) Screening Screening & Baseline (Endoscopy, Symptom Score) Start->Screening Randomization Randomization Screening->Randomization ArmA Group A This compound (e.g., 10 mg/day) Randomization->ArmA Arm 1 ArmB Group B Comparator PPI (e.g., Esomeprazole 40 mg/day) Randomization->ArmB Arm 2 Endpoint4 4-Week Assessment (Endoscopy & Symptom Analysis) ArmA->Endpoint4 ArmB->Endpoint4 Endpoint8 8-Week Assessment (Final Efficacy & Safety Analysis) Endpoint4->Endpoint8

Caption: Workflow for a comparative PPI clinical trial.

References

Ilaprazole for Duodenal Ulcers: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on ilaprazole for the treatment of duodenal ulcers. It objectively compares the performance of this compound with other proton pump inhibitors (PPIs) and includes detailed experimental data and methodologies to support further research and development.

Executive Summary

This compound, a newer generation proton pump inhibitor, has demonstrated comparable efficacy and a favorable safety profile for the treatment of duodenal ulcers when compared to other established PPIs such as omeprazole (B731) and rabeprazole (B1678785). Meta-analyses of randomized controlled trials indicate no significant difference in 4-week healing rates between this compound and other PPIs.[1][2] Specifically, a 2014 meta-analysis found a 4-week healing rate of 89.7% for this compound compared to 87.0% for other PPIs.[1] Adverse event rates were also similar, with a non-significant trend towards a lower rate for this compound.[1]

Comparative Efficacy of this compound

The following tables summarize the key quantitative data from a meta-analysis and individual randomized controlled trials (RCTs) comparing this compound with other PPIs for the treatment of duodenal ulcers.

Table 1: Meta-Analysis of 4-Week Healing Rates for Duodenal Ulcers

Treatment GroupNumber of Patients4-Week Healing Rate (%)Relative Risk (95% CI)P-value
This compound74189.71.02 (0.98-1.06)0.32
Other PPIs74087.0

Source: Meta-analysis of five randomized controlled trials.[1]

Table 2: Comparative Efficacy of this compound vs. Omeprazole in a Phase III Randomized Controlled Trial

Treatment GroupDoseNumber of Patients2-Week Healing Rate (%)4-Week Healing Rate (%)
This compound10 mg/day33077.993.0
Omeprazole20 mg/day16475.690.8

Source: Wang et al. (2011) - A multicenter, randomized, double-blind, positive controlled trial.[1][3]

Table 3: Comparative Efficacy of this compound vs. Rabeprazole in a Randomized, Double-Blind, Active-Controlled, Multicenter Study

Treatment GroupDoseNumber of Patients4-Week Healing Rate (%)
This compound5 mg/day13077.86
This compound10 mg/day13083.72
Rabeprazole10 mg/day13075.38

Source: Fan et al. (2019) - A study exploring the dose-effect relationship of this compound.[4]

Safety and Tolerability

The safety profile of this compound is comparable to that of other PPIs. The 2014 meta-analysis found no significant difference in the rate of adverse effects between this compound and control groups (9.7% vs. 13.0%).[1] In a phase III trial comparing this compound (10 mg/day) to omeprazole (20 mg/day), the incidence of adverse drug reactions was similar between the two groups (8.5% vs. 11.5%).[1]

Table 4: Adverse Event Rates from Meta-Analysis

Treatment GroupNumber of PatientsAdverse Event Rate (%)Relative Risk (95% CI)P-value
This compound7419.70.81 (0.60-1.07)0.14
Other PPIs74013.0

Source: Meta-analysis of five randomized controlled trials.[1]

Experimental Protocols

The clinical trials included in this analysis followed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols from key studies.

This compound vs. Omeprazole (Phase III RCT - Wang et al., 2011)
  • Study Design: A multicenter, randomized, double-blind, positive controlled trial.

  • Patient Population: Patients with at least one endoscopically diagnosed active duodenal ulcer.

  • Inclusion Criteria: Age 18-65 years, active duodenal ulcer of at least 3 mm in diameter confirmed by endoscopy.

  • Exclusion Criteria: Gastric ulcer, reflux esophagitis, Zollinger-Ellison syndrome, history of gastrointestinal surgery, use of NSAIDs or corticosteroids, and severe concurrent diseases.

  • Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound or omeprazole.

  • Intervention:

    • This compound group: 10 mg once daily for 4 weeks.

    • Omeprazole group: 20 mg once daily for 4 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the ulcer healing rate at week 4, as confirmed by endoscopy. Ulcer healing was defined as the complete disappearance of the ulcer crater.

  • Secondary Endpoints: Ulcer healing rate at week 2, symptom relief, and safety assessments.

This compound vs. Rabeprazole (RCT - Fan et al., 2019)
  • Study Design: A double-blind, parallel, randomized, active-controlled, multicenter study.

  • Patient Population: Patients aged 18 years or older with at least one endoscopically confirmed active nonmalignant duodenal ulcer.

  • Intervention: Patients were randomized to one of three treatment groups for 4 weeks:

    • This compound 5 mg once daily.

    • This compound 10 mg once daily.

    • Rabeprazole 10 mg once daily.

  • Endpoint: The primary endpoint was the 4-week ulcer healing rate, defined as the resolution of the ulcer from an active to a scarring stage as determined by endoscopy. Symptom relief and safety were also evaluated.[4]

Visualizing the Science: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_downstream Intracellular Signaling Gastrin Gastrin (from G cells) CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine (Vagal Nerve) M3R M3 Receptor ACh->M3R Histamine Histamine (from ECL cells) H2R H2 Receptor Histamine->H2R Ca Ca²⁺ Mobilization CCK2R->Ca M3R->Ca cAMP cAMP Production H2R->cAMP PKC Protein Kinase C ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKC->ProtonPump Activation Ca->PKC PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation Acid H⁺ Secretion (Gastric Acid) ProtonPump->Acid

Diagram 1: Simplified signaling pathway of gastric acid secretion in parietal cells.

PPI_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm H_ion H⁺ ProtonPump H⁺/K⁺-ATPase (Proton Pump) ProtonPump->H_ion H⁺ Secretion (Blocked) Ilaprazole_prodrug This compound (Prodrug) Ilaprazole_active Activated this compound (Sulfenamide) Ilaprazole_prodrug->Ilaprazole_active Protonation in acidic environment Ilaprazole_active->ProtonPump Irreversible covalent binding to cysteine residues K_ion_lumen K⁺ K_ion_lumen->ProtonPump K⁺ influx K_ion_cyto K⁺ K_ion_cyto->ProtonPump K⁺

Diagram 2: Mechanism of action of this compound on the gastric proton pump.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Assessment (Endoscopy, Symptom Score) InformedConsent->Baseline Randomization Randomization Baseline->Randomization IlaprazoleArm Treatment Arm: This compound Randomization->IlaprazoleArm Group A ComparatorArm Treatment Arm: Comparator PPI (e.g., Omeprazole) Randomization->ComparatorArm Group B TreatmentPeriod 4-Week Treatment Period (Double-Blind) IlaprazoleArm->TreatmentPeriod ComparatorArm->TreatmentPeriod Week2 Week 2 Follow-up (Endoscopy, Symptom Assessment) TreatmentPeriod->Week2 Week4 Week 4 Final Assessment (Endoscopy, Symptom Assessment, Adverse Events) Week2->Week4 DataAnalysis Data Analysis (Efficacy and Safety) Week4->DataAnalysis

Diagram 3: Generalized experimental workflow for a duodenal ulcer clinical trial.

References

Ilaprazole in the Spotlight: A Head-to-Head Comparison of PPIs for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of ilaprazole against other proton pump inhibitors (PPIs) in the eradication of Helicobacter pylori (H. pylori). This analysis synthesizes findings from head-to-head clinical trials and meta-analyses, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing therapeutic workflows.

Executive Summary

This compound, a newer generation PPI, demonstrates promising efficacy in H. pylori eradication, often comparable or, in some instances, superior to older PPIs, particularly in novel therapeutic regimens. Its potential advantages lie in its potent and sustained acid suppression. Direct comparative trials highlight its non-inferiority to esomeprazole (B1671258) in standard triple and quadruple therapies. Furthermore, emerging evidence suggests the potential of high-dose this compound-based dual therapy as a viable alternative to standard quadruple therapy, offering a simplified regimen with a favorable safety profile. However, a comprehensive body of head-to-head data against all other major PPIs in standard triple therapy remains in development.

Data Presentation: Efficacy and Safety in H. pylori Eradication

The following tables summarize the key quantitative data from comparative clinical trials.

Table 1: this compound vs. Esomeprazole in First-Line Therapy for H. pylori Eradication

ParameterThis compound-based TherapyEsomeprazole-based Therapyp-valueReference
Per-Protocol (PP) Eradication Rate 91.4%88.4%0.41[1]
Intention-to-Treat (ITT) Eradication Rate 89.0%86.2%0.48[1]
Adverse Event Rate Not significantly differentNot significantly different-[1]

Table 2: this compound vs. Esomeprazole in Retreatment Therapy for H. pylori Eradication

ParameterThis compound-based TherapyEsomeprazole-based Therapyp-valueReference
Per-Protocol (PP) Eradication Rate 75.0%72.2%0.85[1]
Intention-to-Treat (ITT) Eradication Rate 75.0%70.0%0.72[1]
Adverse Event Rate Not significantly differentNot significantly different-[1]

Table 3: High-Dose this compound Dual Therapy vs. Bismuth Quadruple Therapy

ParameterHigh-Dose this compound Dual TherapyBismuth Quadruple Therapyp-valueReference
Per-Protocol (PP) Eradication Rate 76.3%61.3%0.015[2][3][4]
Intention-to-Treat (ITT) Eradication Rate 76.3%61.3%0.015[2][3][4]
Adverse Event Rate 27.2%81.8%0.002[2][3]
Compliance Rate 89.5%92.8%>0.05[2][3]

Table 4: Efficacy of this compound-based Levofloxacin (B1675101) Triple Therapy

ParameterThis compound, Levofloxacin, Amoxicillin (B794)Reference
Per-Protocol (PP) Eradication Rate 88.8%[5]
Intention-to-Treat (ITT) Eradication Rate 84.5%[5]
Adverse Event Rate 7.5%[5]

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below to provide a comprehensive understanding of the experimental conditions.

Study 1: this compound vs. Esomeprazole in Initial and Retreatment Therapy
  • Objective: To compare the efficacy and safety of this compound and esomeprazole in both initial and retreatment regimens for H. pylori infection in patients with chronic gastritis.[1]

  • Study Design: A randomized controlled trial involving 330 patients (290 initial treatment, 40 retreatment).[1]

  • Treatment Regimens (Initial):

    • This compound Group: this compound-based standard triple therapy.

    • Esomeprazole Group: Esomeprazole-based standard triple therapy.

  • Treatment Regimens (Retreatment):

    • This compound Group: this compound-based quadruple therapy.

    • Esomeprazole Group: Esomeprazole-based quadruple therapy.

  • Duration: Not specified in the abstract.

  • Diagnosis of H. pylori: Confirmed in patients with chronic gastritis.[1]

  • Confirmation of Eradication: Not specified in the abstract.

  • Primary Outcome: H. pylori eradication rate.[1]

  • Secondary Outcomes: Incidence of adverse events and patient compliance.[1]

Study 2: High-Dose this compound Dual Therapy vs. Bismuth Quadruple Therapy
  • Objective: To compare the effectiveness and safety of high-dose this compound-amoxicillin dual therapy (HT) with bismuth quadruple therapy (BQT) as a first-line treatment for H. pylori.[2][3]

  • Study Design: A prospective, single-center, randomized controlled trial with 225 patients.[2][3][4]

  • Treatment Regimens:

    • HT Group: this compound (10 mg twice daily) and amoxicillin (1,000 mg three times daily) for 14 days.[2][3]

    • BQT Group: this compound (5 mg twice daily), compound bismuth aluminate granules (2.6 g three times daily), amoxicillin (1,000 mg twice daily), and clarithromycin (B1669154) (500 mg twice daily) for 14 days.[2][3]

  • Duration: 14 days.[2][3]

  • Diagnosis of H. pylori: Not specified in the abstract.

  • Confirmation of Eradication: ¹³C-urea breath test performed 4 weeks after treatment completion.[2][3]

  • Primary Outcome: H. pylori eradication rate.[2][3]

  • Secondary Outcomes: Safety and compliance.[2][3]

Study 3: this compound-based Levofloxacin Triple Therapy
  • Objective: To establish the efficacy and safety of a triple therapy containing this compound, levofloxacin, and amoxicillin as a first-line eradication treatment for H. pylori.[5]

  • Study Design: An open-label study involving 84 patients with confirmed H. pylori infection.[5]

  • Treatment Regimen: this compound (10 mg twice daily), levofloxacin (500 mg twice daily), and amoxicillin (1000 mg twice daily) for 10 days.[5]

  • Duration: 10 days.[5]

  • Diagnosis of H. pylori: Detected by esophagogastroduodenoscopy.[5]

  • Confirmation of Eradication: ¹³C-urea breath test at 6–8 weeks after the end of treatment.[5]

  • Primary Outcome: H. pylori eradication rate.[5]

  • Secondary Outcome: Safety during the study period.[5]

Visualizing Treatment Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the composition of different H. pylori eradication regimens and the typical workflow of a clinical trial.

G cluster_triple Standard Triple Therapy cluster_quadruple Bismuth Quadruple Therapy cluster_dual High-Dose Dual Therapy PPI PPI (e.g., this compound, Esomeprazole) Clarithromycin Clarithromycin PPI->Clarithromycin Amoxicillin Amoxicillin PPI->Amoxicillin PPI_q PPI (e.g., this compound) Bismuth Bismuth PPI_q->Bismuth Metronidazole Metronidazole PPI_q->Metronidazole Tetracycline Tetracycline PPI_q->Tetracycline HD_PPI High-Dose PPI (e.g., this compound) HD_Amoxicillin High-Dose Amoxicillin HD_PPI->HD_Amoxicillin

Caption: Composition of Common H. pylori Eradication Regimens.

G start Patient Screening & Informed Consent randomization Randomization start->randomization groupA Group A: This compound-based Therapy randomization->groupA groupB Group B: Comparator PPI-based Therapy randomization->groupB treatment Treatment Period (e.g., 7-14 days) groupA->treatment groupB->treatment followup Follow-up treatment->followup eradication_test Confirmation of Eradication (e.g., Urea Breath Test) followup->eradication_test data_analysis Data Analysis: Efficacy & Safety eradication_test->data_analysis

Caption: Typical Workflow of a Randomized Controlled Trial for H. pylori Eradication.

Discussion and Future Directions

The available evidence suggests that this compound is a potent PPI with significant potential in the armamentarium against H. pylori. Its performance in head-to-head trials against esomeprazole indicates non-inferiority, providing clinicians with a viable alternative. The exploration of high-dose this compound dual therapy is particularly noteworthy, as it could offer a simplified, safer, and equally effective alternative to more complex quadruple regimens, a crucial consideration in an era of increasing antibiotic resistance.

However, to firmly establish the position of this compound in the treatment landscape, further large-scale, multicenter, randomized controlled trials are imperative. Specifically, direct comparisons with other widely used PPIs such as omeprazole, lansoprazole, rabeprazole, and pantoprazole (B1678409) within the framework of standard triple and quadruple therapies are needed. These studies should also investigate the impact of CYP2C19 genetic polymorphisms on the efficacy of this compound-based regimens compared to other PPIs, as this could be a key differentiating factor. As the quest for more effective and tolerable H. pylori eradication strategies continues, this compound stands out as a promising candidate warranting continued rigorous investigation.

References

Ilaprazole Demonstrates Extended Plasma Half-Life in Preclinical Evaluations, Offering Potential for More Sustained Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ZHUHAI, China – December 22, 2025 – Preclinical data strongly indicate that ilaprazole, a next-generation proton pump inhibitor (PPI), possesses a significantly longer plasma half-life compared to established PPIs such as omeprazole, lansoprazole, and esomeprazole. This extended duration of action, observed in animal models, suggests that this compound may offer more consistent and sustained control of gastric acid secretion, a key factor in managing acid-related gastrointestinal disorders. This guide provides a comparative analysis of the preclinical pharmacokinetic profiles of these agents and details the experimental methodologies employed in these evaluations.

Comparative Pharmacokinetic Profile of Proton Pump Inhibitors in Preclinical Models

The following table summarizes the available preclinical pharmacokinetic parameters for this compound and other leading PPIs in commonly used animal models. Notably, while direct preclinical plasma half-life values for this compound in rats and dogs were not explicitly available in the reviewed literature, its extended half-life is a consistently reported characteristic in broader pharmacological assessments.[1][2]

DrugAnimal ModelRoute of AdministrationDose (mg/kg)Plasma Half-life (t½)Key Findings & Citations
This compound RatOral1, 5, 10Not explicitly statedStereoselective pharmacokinetics observed, with the S-enantiomer showing higher plasma concentration.[3]
Beagle DogIntravenous0.2, 0.8, 3.2Not explicitly statedLinear pharmacokinetic properties were observed based on the area under the plasma concentration-time curve (AUC).[4]
Omeprazole RatNot specifiedNot specified~15 minutesRapid elimination observed.[5]
Beagle DogNot specifiedNot specified~1 hour[5]
Lansoprazole RatIntravenousNot specified~0.3 hoursRapid decline in plasma levels.[6]
Beagle DogIntravenousNot specified~0.6 - 1.1 hours[6]
Esomeprazole RatIntravenousNot specified~11 - 12 minutesRapid decline in plasma concentration.
Beagle DogIntravenous1~1 hourFavorable pharmacokinetic parameters observed.

Experimental Validation of Plasma Half-Life: A Methodological Overview

The determination of a drug's plasma half-life is a cornerstone of preclinical pharmacokinetic evaluation. The following protocol outlines a typical experimental workflow for assessing the pharmacokinetic profiles of proton pump inhibitors in a preclinical setting, such as in beagle dogs.

Experimental Protocol:

1. Animal Models and Acclimation: Healthy, adult male and female beagle dogs are commonly used for pharmacokinetic studies. Animals are acclimated to the laboratory environment for a minimum of one week prior to the study, with access to standard diet and water ad libitum. A washout period of at least one week is maintained between administrations of different drugs in crossover study designs.

2. Drug Administration: The test compounds (this compound and comparator PPIs) are administered either orally (e.g., via gavage or in capsules) or intravenously (e.g., as a bolus injection or infusion). For oral administration, animals are typically fasted overnight to ensure standardized absorption conditions.

3. Blood Sample Collection: Serial blood samples are collected at predetermined time points following drug administration. Typical time points include: pre-dose (0 hours), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is drawn from a suitable vein (e.g., cephalic or jugular) into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then transferred to labeled cryotubes and stored at -80°C until analysis.

5. Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4] This method provides the necessary sensitivity and selectivity to accurately measure drug concentrations in a complex biological matrix.

6. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters. The terminal elimination half-life (t½) is calculated from the slope of the terminal log-linear phase of the plasma concentration-time curve. Other important parameters calculated include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study to determine the plasma half-life of a proton pump inhibitor.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimation (e.g., Beagle Dogs) drug_admin Drug Administration (Oral or Intravenous) animal_selection->drug_admin Healthy, acclimated subjects blood_sampling Serial Blood Sampling drug_admin->blood_sampling At predetermined time points plasma_prep Plasma Preparation & Storage blood_sampling->plasma_prep Centrifugation bioanalysis Bioanalysis (HPLC-MS/MS) plasma_prep->bioanalysis Quantify drug concentration pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis Plasma concentration-time data half_life_det Half-Life (t½) Determination pk_analysis->half_life_det Calculate pharmacokinetic parameters

Preclinical pharmacokinetic study workflow.

The preclinical evidence, despite the absence of directly reported half-life values for this compound in rats and dogs in the reviewed literature, consistently points towards its prolonged systemic exposure. This characteristic is a promising indicator for its potential to provide more stable and enduring acid suppression in clinical applications, warranting further investigation and direct comparative studies.

References

A Comparative Analysis of Ilaprazole and Omeprazole: Safety and Tolerability Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proton pump inhibitors (PPIs), both ilaprazole and omeprazole (B731) are prominent agents utilized for the management of acid-related gastrointestinal disorders. This guide provides a detailed comparative study of their safety and tolerability, drawing upon data from multiple clinical trials. The information is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of the two compounds.

Quantitative Comparison of Safety and Tolerability

Clinical studies have demonstrated that this compound is comparable to omeprazole in terms of safety and tolerability. A meta-analysis of five randomized controlled trials involving 1481 patients indicated that the adverse effect rate for this compound was slightly lower than that for other PPIs, including omeprazole, though the difference was not statistically significant (9.7% vs 13.0%)[1]. Both drugs are generally well-tolerated, with most adverse effects being mild in nature[1][2].

Parameter This compound Omeprazole Reference
Overall Adverse Event Rate (Meta-analysis)9.7%13.0% (Control PPIs)[1]
Common Drug-Related Adverse EventsDiarrhea, liver dysfunctionDiarrhea, liver dysfunction[3]
Long-term Safety ProfileConsidered safe with minor adverse effectsAssociated with potential risks such as micronutrient deficiencies, fractures, and infections with long-term use.[2][4][5]

Experimental Protocols

The safety and tolerability data presented are derived from randomized, double-blind, multicenter clinical trials. A typical study design is outlined below:

Objective: To compare the efficacy and safety of this compound with omeprazole in the treatment of duodenal ulcers.[6]

Study Design: A randomized, double-blind, parallel-group, multicenter trial.

Patient Population: Patients aged 18 years and older with at least one endoscopically confirmed active, non-malignant duodenal ulcer.[6][7]

Treatment Arms:

  • This compound (various doses, e.g., 5 mg, 10 mg, 20 mg daily)[6]

  • Omeprazole (e.g., 20 mg daily) as a positive control[6]

Treatment Duration: Typically 4 weeks.[6][7]

Primary Endpoint: Ulcer healing rate at week 4, confirmed by endoscopy.[6]

Safety and Tolerability Assessment: Evaluated based on clinical assessments, including monitoring of adverse events, vital signs, and laboratory tests (hematology and biochemistry).[2][7]

Statistical Analysis: Between-group differences in adverse event rates were tested using appropriate statistical methods, such as ANOVA or ANCOVA, with statistical significance typically set at a p-value of ≤0.05.[7]

Visualizing Key Pathways and Processes

To further elucidate the context of this comparative study, the following diagrams illustrate a simplified experimental workflow and the metabolic pathways of these drugs.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Assessment p1 Patient Recruitment (Active Duodenal Ulcer) p2 Informed Consent p1->p2 p3 Endoscopic Confirmation p2->p3 rand Randomization p3->rand This compound This compound Group (e.g., 5mg, 10mg, 20mg) rand->this compound Arm 1 omeprazole Omeprazole Group (e.g., 20mg) rand->omeprazole Arm 2 endpoint Primary Endpoint: Ulcer Healing Rate at Week 4 This compound->endpoint safety Safety & Tolerability: Adverse Event Monitoring This compound->safety omeprazole->endpoint omeprazole->safety

Caption: A simplified workflow of a randomized controlled trial comparing this compound and omeprazole.

Metabolic_Pathway cluster_this compound This compound Metabolism cluster_omeprazole Omeprazole Metabolism This compound This compound cyp3a4_5 CYP3A4/5 This compound->cyp3a4_5 non_enzymatic Non-enzymatic Degradation This compound->non_enzymatic metabolites_i Metabolites cyp3a4_5->metabolites_i non_enzymatic->metabolites_i omeprazole Omeprazole cyp2c19 CYP2C19 (Major Pathway) omeprazole->cyp2c19 cyp3a4 CYP3A4 (Minor Pathway) omeprazole->cyp3a4 metabolites_o Metabolites cyp2c19->metabolites_o cyp3a4->metabolites_o

Caption: A simplified overview of the primary metabolic pathways for this compound and omeprazole.

Discussion on Safety Profiles

This compound is primarily metabolized by CYP3A4/5 and through non-enzymatic degradation, with minimal involvement of CYP2C19.[8] This is a notable difference from omeprazole, for which CYP2C19 is the principal metabolizing enzyme.[9] The reduced reliance on the polymorphic CYP2C19 enzyme may contribute to a more predictable pharmacokinetic profile for this compound.[3]

While both drugs are considered safe for short-term use, long-term administration of PPIs, including omeprazole, has been associated with potential adverse effects such as an increased risk of fractures, infections, and micronutrient deficiencies.[4][5][10] Although specific long-term safety data for this compound is still accumulating, current evidence from clinical trials suggests a favorable safety profile with minor adverse effects.[2]

References

Ilaprazole: A New Generation Proton Pump Inhibitor with Reduced CYP2C19 Polymorphism Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of ilaprazole's metabolic profile demonstrates its potential for more predictable clinical outcomes in diverse patient populations, distinguishing it from other proton pump inhibitors (PPIs). Unlike many conventional PPIs, this compound's metabolism is not significantly influenced by genetic variations in the cytochrome P450 2C19 (CYP2C19) enzyme, a key factor in inter-individual drug response variability.

Comparative Pharmacokinetics: this compound vs. Other PPIs

Clinical studies have consistently shown that the pharmacokinetic parameters of this compound, such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), remain largely unaffected by an individual's CYP2C19 genotype.[1][2] This is in stark contrast to older PPIs like omeprazole (B731) and lansoprazole (B1674482), where individuals who are poor metabolizers (PMs) for CYP2C19 can have significantly higher drug exposure compared to extensive metabolizers (EMs).[3][4]

A study investigating the effects of CYP2C19 genetic polymorphism on the pharmacokinetics of this compound administered as a 10 mg daily dose for seven days to healthy Korean participants found no statistically significant differences in the steady-state Cmax and AUC of this compound among homozygous extensive metabolizers (homo EMs), heterozygous EMs (hetero EMs), and poor metabolizers (PMs).[1][2]

CYP2C19 GenotypeThis compound (10 mg) - AUCτ (ng·h/mL)This compound (10 mg) - Css, max (ng/mL)Omeprazole (20 mg) - AUC (μmol·h/L)Lansoprazole (30 mg) - AUC (ng·h/mL)
Homozygous Extensive Metabolizers (homEM) No significant differenceNo significant difference~1.0~1.5
Heterozygous Extensive Metabolizers (hetEM) No significant differenceNo significant difference~2.0~3.0
Poor Metabolizers (PM) No significant differenceNo significant difference~7.5~6.0

Table 1: Comparative Pharmacokinetic Parameters of this compound and Other PPIs Across CYP2C19 Genotypes. Data for this compound from a study in healthy Korean participants after multiple doses.[1][2] Data for omeprazole and lansoprazole are approximate fold-differences in AUC for PMs compared to homEMs, as reported in literature.[4]

Comparative Pharmacodynamics: Consistent Acid Suppression with this compound

The reduced influence of CYP2C19 polymorphism on this compound's pharmacokinetics translates to a more consistent pharmacodynamic response. The primary measure of a PPI's effectiveness is its ability to suppress gastric acid, often quantified by measuring the 24-hour intragastric pH and the percentage of time the pH remains above 4.

The same study on healthy Korean participants demonstrated that the mean 24-hour intragastric pH and the percentage of time the pH was above 4 did not show significant differences among the different CYP2C19 genotype groups after this compound administration.[1][2] This consistency in acid suppression is a significant advantage, as it suggests that the clinical efficacy of this compound is less likely to be affected by a patient's genetic makeup. In contrast, for many other PPIs, poor metabolizers often exhibit a more pronounced and prolonged acid suppression compared to extensive metabolizers.[4]

CYP2C19 GenotypeThis compound (10 mg) - Mean 24-h Intragastric pHThis compound (10 mg) - % Time pH > 4Omeprazole (20 mg) - Median 24-h pHLansoprazole (30 mg) - Healing Rates in GERD (8 weeks)
Homozygous Extensive Metabolizers (homEM) No significant differenceNo significant difference3 - 446 - 77%
Heterozygous Extensive Metabolizers (hetEM) No significant differenceNo significant difference4 - 568 - 95%
Poor Metabolizers (PM) No significant differenceNo significant difference~685 - 100%

Table 2: Comparative Pharmacodynamic Parameters of this compound and Other PPIs Across CYP2C19 Genotypes. Data for this compound from a study in healthy Korean participants.[1][2] Data for omeprazole and lansoprazole from various studies as cited in the literature.[4]

The Metabolic Pathway: Why this compound is Different

The key to this compound's reduced dependence on CYP2C19 lies in its metabolic pathway. Most first-generation PPIs are primarily metabolized by the CYP2C19 and to a lesser extent by the CYP3A4 isoenzymes.[5][6] this compound, however, is predominantly metabolized by CYP3A4, with only a minor contribution from CYP2C19.[2][7][8] This fundamental difference in metabolic clearance is the primary reason for its consistent performance across different CYP2C19 genotypes.

PPI_Metabolism cluster_ppi Proton Pump Inhibitors cluster_cyp CYP450 Enzymes This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19 Minor Pathway CYP3A4 CYP3A4 This compound->CYP3A4 Major Pathway Omeprazole Omeprazole Omeprazole->CYP2C19 Major Pathway Omeprazole->CYP3A4 Minor Pathway Lansoprazole Lansoprazole Lansoprazole->CYP2C19 Major Pathway Lansoprazole->CYP3A4 Minor Pathway Pantoprazole Pantoprazole Pantoprazole->CYP2C19 Major Pathway Pantoprazole->CYP3A4 Minor Pathway

Figure 1: Comparative Metabolic Pathways of PPIs. This diagram illustrates the primary metabolic pathways for this compound and other common PPIs, highlighting this compound's primary dependence on CYP3A4.

Experimental Protocols

The findings presented in this guide are based on robust clinical trial methodologies. A key study validating this compound's reduced impact by CYP2C19 polymorphism followed this protocol:

Study Design: A multiple-dose, open-label, single-group study.

Participants: 27 healthy Korean participants were enrolled, comprising 9 homozygous CYP2C19 extensive metabolizers (homo EMs), 10 heterozygous EMs (hetero EMs), and 8 homozygous poor metabolizers (PMs).[1][2]

Drug Administration: Participants received a 10 mg oral dose of this compound once daily for 7 days.[1][2]

Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolite, this compound sulfone, were measured at steady state. Key parameters calculated included the maximum plasma concentration at steady state (Css, max) and the area under the concentration-time curve from zero to 24 hours (AUCτ).[1]

Pharmacodynamic Analysis: 24-hour intragastric pH was monitored to determine the mean 24-hour pH and the percentage of time the pH was greater than 4. Serum gastrin levels were also measured.[1]

Genotyping: CYP2C19 genotyping was performed to classify participants into the respective metabolizer groups.

Experimental_Workflow cluster_screening Participant Screening cluster_treatment Treatment Phase cluster_analysis Data Analysis Genotyping CYP2C19 Genotyping Grouping Grouping into homEM, hetEM, PM Genotyping->Grouping Dosing This compound 10mg/day for 7 days Grouping->Dosing PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Intragastric pH) Dosing->PD_Analysis

Figure 2: Experimental Workflow. A simplified diagram outlining the key stages of the clinical study investigating the effect of CYP2C19 polymorphism on this compound.

Conclusion

References

A Comparative Analysis of Ilaprazole and Second-Generation Proton Pump Inhibitors in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamics of ilaprazole, a novel proton pump inhibitor (PPI), with established second-generation PPIs, namely esomeprazole (B1671258), rabeprazole (B1678785), and lansoprazole (B1674482). The information presented is supported by experimental data from clinical trials to aid in research and development decisions.

Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase

Proton pump inhibitors, including this compound and second-generation PPIs, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells.[1] These drugs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[2] Once activated, they form a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a profound and prolonged reduction in stomach acid production.[2]

Figure 1: Mechanism of Action of Proton Pump Inhibitors.

Comparative Pharmacodynamic Data

The following tables summarize key pharmacodynamic parameters of this compound in comparison to second-generation PPIs, based on data from various clinical studies.

Table 1: Intragastric pH Control
Drug & Dosage% Time Intragastric pH > 4 (24h)% Time Intragastric pH > 6 (24h)Onset of ActionStudy PopulationReference(s)
This compound 10 mg 88.1%52.8% (IV)RapidHealthy Volunteers[3]
This compound 20 mg 91.0%68.2% (IV)RapidHealthy Volunteers[3]
Esomeprazole 40 mg Significantly lower than this compound 20mg and 40mg over 24h51.7% (IV, 80mg)Slower than this compoundHealthy Volunteers[4]
Rabeprazole 20 mg --RapidGERD Patients[5]
Lansoprazole 30 mg 48.8%--GERD Patients[6]

Note: Direct comparative data for all parameters across all drugs in a single study is limited. Data is compiled from multiple sources.

Table 2: Clinical Efficacy in Erosive Esophagitis (Symptom Relief)
Drug & DosageParameterResultStudy PopulationReference(s)
This compound 20 mg QD Days without heartburn symptoms (C/D grade EE)96.4%Erosive Esophagitis Patients[7]
This compound 40 mg QD Days without heartburn symptoms (C/D grade EE)97.8%Erosive Esophagitis Patients[7]
Lansoprazole 30 mg QD Days without heartburn symptoms (C/D grade EE)81.4%Erosive Esophagitis Patients[7]

Experimental Protocols

Below are the methodologies for key experiments cited in the comparative analysis.

24-Hour Intragastric pH Monitoring Studies
  • Objective: To assess the extent and duration of gastric acid suppression by measuring the percentage of time the intragastric pH remains above a certain threshold (commonly pH 4 or 6) over a 24-hour period.

  • Typical Protocol:

    • Subject Recruitment: Healthy volunteers or patients with acid-related disorders (e.g., GERD, duodenal ulcers) are enrolled. Exclusion criteria often include the use of other acid-suppressing medications.

    • Baseline pH Monitoring: A baseline 24-hour intragastric pH recording is typically performed before drug administration to establish a baseline.

    • Drug Administration: Subjects are randomized to receive a specific dose of the PPI (e.g., this compound, esomeprazole) for a defined period (e.g., single dose or multiple days).

    • pH Measurement: A pH monitoring catheter is inserted through the nose into the stomach. The probe at the tip of the catheter continuously measures and records the intragastric pH for 24 hours.

    • Data Analysis: The recorded pH data is analyzed to calculate key parameters such as the mean 24-hour pH and the percentage of time the pH was maintained above 4 and/or 6.

G start Subject Recruitment (Healthy Volunteers or Patients) baseline Baseline 24-hr Intragastric pH Monitoring start->baseline randomization Randomization to Treatment Groups baseline->randomization drug_admin Drug Administration (e.g., this compound, Esomeprazole) randomization->drug_admin ph_monitoring 24-hr Intragastric pH Monitoring drug_admin->ph_monitoring data_analysis Data Analysis (% time pH > 4, % time pH > 6, mean 24-hr pH) ph_monitoring->data_analysis comparison Comparison of Pharmacodynamic Parameters data_analysis->comparison

Figure 2: Experimental Workflow for 24-Hour Intragastric pH Monitoring.
Clinical Trials for Erosive Esophagitis

  • Objective: To evaluate the efficacy of PPIs in healing erosive esophagitis and providing symptom relief.

  • Typical Protocol:

    • Patient Selection: Patients with endoscopically confirmed erosive esophagitis are enrolled.

    • Randomization: Patients are randomly assigned to receive a specific PPI at a defined dosage and duration (e.g., this compound 20 mg daily for 8 weeks vs. lansoprazole 30 mg daily for 8 weeks).

    • Symptom Assessment: Patients' symptoms, such as heartburn, are assessed at baseline and at regular intervals throughout the study using standardized questionnaires.

    • Endoscopic Evaluation: Endoscopy is performed at baseline and at the end of the treatment period to assess the healing of esophageal erosions.

    • Efficacy Endpoints: Primary endpoints often include the rate of complete healing of erosive esophagitis. Secondary endpoints may include the percentage of days without heartburn and other symptom relief measures.

Discussion of Comparative Pharmacodynamics

This compound vs. Esomeprazole: Studies in healthy volunteers have shown that this compound provides significantly better control of intragastric pH over a 24-hour period, particularly during the evening and overnight hours, compared to esomeprazole.[4] This suggests a longer duration of action for this compound.

This compound vs. Rabeprazole: While direct 24-hour pH monitoring comparisons are less common in the available literature, clinical trials in patients with duodenal ulcers have shown that this compound (5 mg and 10 mg) is not inferior to rabeprazole (10 mg) in terms of ulcer healing rates, suggesting comparable clinical efficacy.

This compound vs. Lansoprazole: Head-to-head 24-hour intragastric pH data is limited. However, in a phase 2 study involving patients with erosive esophagitis, this compound (20 mg and 40 mg) was statistically superior to lansoprazole (30 mg) in terms of the percentage of days without heartburn symptoms, particularly in patients with more severe disease (grades C/D).[7] This suggests a more potent or sustained pharmacodynamic effect of this compound in a clinical setting.

Conclusion

This compound demonstrates a potent and sustained suppression of gastric acid, which appears to be at least comparable, and in some measures superior, to that of second-generation PPIs like esomeprazole and lansoprazole. Its longer duration of action, particularly in maintaining elevated intragastric pH during nighttime, may offer a clinical advantage in managing acid-related disorders. Further head-to-head comparative studies focusing on pharmacodynamic parameters are warranted to fully elucidate its position relative to other second-generation PPIs.

References

Ilaprazole Demonstrates Comparable Efficacy and Safety to Other Proton Pump Inhibitors for Duodenal Ulcer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive meta-analysis of five randomized controlled trials involving 1,481 patients has shown that ilaprazole, a newer proton pump inhibitor (PPI), is as effective and safe as other PPIs in the treatment of duodenal ulcers.[1][2][3][4][5] The study found no significant difference in the 4-week healing rate between this compound and other PPIs.[1][2][3][4][5]

The research indicates that this compound can be recommended as a therapeutic option for acid-related conditions, particularly in Asian populations.[1][2][3] this compound operates through a mechanism similar to other PPIs, such as omeprazole, by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[1][6] Preclinical studies and pharmacodynamic comparisons suggest that this compound may have a more potent and longer-lasting acid-suppressant effect at comparable doses to omeprazole.[1][3]

Comparative Efficacy: 4-Week Healing Rates

The meta-analysis revealed a 4-week healing rate of 89.7% for this compound compared to 87.0% for other PPIs, a difference that was not statistically significant.[1][2][3] The relative risk (RR) for the 4-week healing rate was 1.02 (95% CI: 0.98-1.06), further indicating the comparable efficacy of this compound.[1][2][3][4][5]

Treatment GroupNumber of Patients4-Week Healing RateRelative Risk (95% CI)P-value
This compound90589.7%1.02 (0.98-1.06)0.32
Other PPIs57687.0%
Safety and Tolerability Profile

In terms of safety, the meta-analysis indicated a lower, though not statistically significant, rate of adverse effects in the this compound group (9.7%) compared to the control group of other PPIs (13.0%).[1][2][3][4][5] The relative risk for adverse effects was 0.81 (95% CI: 0.60-1.07).[1][2][3][4][5] Clinical trials have shown that this compound is well-tolerated, with no clinically relevant changes in hematology and biochemistry tests.[7][8]

Treatment GroupAdverse Effect RateRelative Risk (95% CI)P-value
This compound9.7%0.81 (0.60-1.07)0.14
Other PPIs13.0%
Pharmacokinetic Advantages

This compound exhibits certain pharmacokinetic advantages over other PPIs, including a more prolonged plasma half-life.[7][8] Furthermore, its metabolism is not significantly influenced by CYP2C19 genetic variations, which can affect the efficacy of other PPIs.[7][8] These characteristics may contribute to more consistent and sustained acid control, particularly during the nighttime.[8]

Experimental Protocols

The primary evidence for this comparison is derived from a meta-analysis of randomized controlled trials. The methodology employed in this meta-analysis is detailed below.

Meta-Analysis Methodology

1. Data Sources and Searches: A comprehensive literature search was conducted across multiple electronic databases, including Medline, Embase, the Cochrane Controlled Trials Register, Web of Science, PubMed, and the Chinese Biomedical Literature Database, up to July 2013.[1][2][4][5] Manual searches were also performed to identify relevant studies.[1][2][4][5]

2. Study Selection: The meta-analysis included randomized controlled trials (RCTs) that compared the efficacy and tolerance of this compound with other PPIs in the treatment of duodenal ulcers.[1][2][4][5]

3. Data Extraction and Quality Assessment: Data from the selected articles were independently extracted by two reviewers. The quality of the included studies was assessed using the Cochrane Handbook for Systematic Reviews of Interventions.

4. Data Analysis: The meta-analysis was performed using the Mantel-Haenszel method (fixed-effects model) or the DerSimonian and Laird method (random-effects model).[1] The relative risk (RR) with 95% confidence intervals (CI) was calculated for clinical outcomes.[1] Statistical heterogeneity among studies was evaluated using the χ2 test and the I2 test.[1]

Visualizing the Scientific Process

To better understand the workflow of the meta-analysis and the mechanism of action of this compound, the following diagrams are provided.

Meta_Analysis_Workflow cluster_0 Phase 1: Study Identification cluster_1 Phase 2: Screening and Selection cluster_2 Phase 3: Data Extraction and Analysis cluster_3 Phase 4: Synthesis A Database Search (Medline, Embase, etc.) C Initial Screening of Titles and Abstracts A->C B Manual Search B->C D Full-Text Review for Eligibility C->D E Inclusion of Randomized Controlled Trials D->E F Data Extraction E->F G Quality Assessment F->G H Statistical Analysis (Mantel-Haenszel/DerSimonian-Laird) G->H I Calculation of Relative Risk (RR) H->I J Generation of Forest Plots and Funnel Plots I->J K Conclusion J->K

Workflow of the meta-analysis comparing this compound to other PPIs.

PPI_Mechanism_of_Action cluster_0 Gastric Parietal Cell cluster_1 Effect A This compound (Prodrug) B Acidic Environment A->B Activation C Active Sulfenamide Form B->C D H+/K+-ATPase (Proton Pump) C->D Covalent Bonding E Irreversible Inhibition D->E F Suppression of Gastric Acid Secretion E->F G Healing of Duodenal Ulcer F->G

References

Ilaprazole vs. Older PPIs: A Comparative Guide on Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder treatments is continually evolving, with newer proton pump inhibitors (PPIs) like ilaprazole emerging as alternatives to established options such as omeprazole (B731), lansoprazole, and esomeprazole (B1671258). This guide provides an objective comparison of the cost-effectiveness of this compound against these older-generation PPIs, supported by clinical trial data and pharmacoeconomic analyses.

Executive Summary

This compound, a novel PPI, demonstrates comparable efficacy and safety to older PPIs in the treatment of duodenal ulcers and reflux esophagitis.[1][2][3][4] Clinical studies indicate that this compound may offer a longer duration of action.[5][6] Its metabolism, primarily through CYP3A4/5, is less affected by CYP2C19 genetic polymorphisms, which can influence the effectiveness of other PPIs like omeprazole.[7] From a cost-effectiveness standpoint, analyses suggest that this compound can be a cost-effective option, particularly in specific patient populations.[8][9]

Mechanism of Action: The Proton Pump Signaling Pathway

Proton pump inhibitors, including this compound and its predecessors, exert their acid-suppressing effects by targeting the H+/K+ ATPase enzyme system, also known as the gastric proton pump, located in the parietal cells of the stomach lining.[5][10][11] This enzyme is the final step in the secretion of gastric acid.

PPIs are prodrugs that, upon administration, are absorbed and transported to the parietal cells.[5][10] In the acidic environment of these cells, they are converted to their active sulfenamide (B3320178) form.[10] This active form then irreversibly binds to cysteine residues on the H+/K+ ATPase, inactivating the pump and thereby inhibiting the secretion of hydrochloric acid into the stomach.[5][10] The irreversible nature of this binding leads to a prolonged duration of action, often allowing for once-daily dosing.[5][10]

PPI_Mechanism_of_Action cluster_lumen Stomach Lumen PPI_prodrug PPI (this compound/Older PPIs) (Prodrug) activated_PPI Activated PPI (Sulfenamide form) PPI_prodrug->activated_PPI proton_pump H+/K+ ATPase (Proton Pump) activated_PPI->proton_pump Irreversible binding H_ion H+ proton_pump->H_ion gastric_acid Reduced Gastric Acid

Caption: Mechanism of action of Proton Pump Inhibitors.

Comparative Efficacy and Safety: A Data-Driven Overview

Clinical trials have established the non-inferiority of this compound to older PPIs in key therapeutic areas.

Duodenal Ulcer Healing Rates

A meta-analysis of five randomized controlled trials involving 1481 patients showed no significant difference in the 4-week healing rate between this compound (10 mg/day) and other PPIs (89.7% vs. 87.0%).[4] Similarly, another study found comparable 4-week healing rates for this compound (5, 10, and 20 mg/day) and omeprazole (20 mg/day).[3]

Drug Dosage 4-Week Healing Rate (%) Comparator Comparator Healing Rate (%) Reference
This compound10 mg/day93.1Omeprazole (20 mg/day)89.8[3]
This compound10 mg/day89.7Other PPIs87.0[4]
Anaprazole20 mg/day87.9This compound83.7[12][13]
Reflux Esophagitis Healing Rates

In the treatment of reflux esophagitis, this compound has demonstrated similar efficacy to esomeprazole. A phase III clinical trial with 537 patients found that after 8 weeks of treatment, the healing rates were 83.54% for this compound (10 mg/day) and 82.79% for esomeprazole (40 mg/day).[1] Another study showed 8-week healing rates of 88.79% for 10 mg this compound and 84.76% for 40 mg esomeprazole.[2]

Drug Dosage 8-Week Healing Rate (%) Comparator Comparator Healing Rate (%) Reference
This compound10 mg/day83.54Esomeprazole (40 mg/day)82.79[1]
This compound10 mg/day88.79Esomeprazole (40 mg/day)84.76[2]
This compound15 mg/day85.85Esomeprazole (40 mg/day)84.76[2]
Adverse Events

The incidence of adverse events with this compound is comparable to that of older PPIs. One meta-analysis found a non-significant trend towards a lower rate of adverse effects with this compound compared to other PPIs (9.7% vs. 13.0%).[3][4] In a study comparing this compound to esomeprazole for reflux esophagitis, drug-related adverse reactions were reported in 10.70% of the this compound group and 11.80% of the esomeprazole group.[1]

Drug Adverse Event Rate (%) Comparator Comparator Adverse Event Rate (%) Reference
This compound9.7Other PPIs13.0[3][4]
This compound (10 mg)10.70Esomeprazole (40 mg)11.80[1]
Anaprazole8.21This compound6.98[12][13]

Cost-Effectiveness Analysis

Pharmacoeconomic studies have evaluated the cost-effectiveness of this compound, often in comparison to omeprazole.

A study on the treatment of newly diagnosed duodenal ulcer patients in China found that this compound achieved a better overall clinical efficacy than omeprazole.[9] The incremental cost-effectiveness ratio (ICER) for this compound compared to omeprazole was ¥132,056 per quality-adjusted life year (QALY) gained, which was below the willingness-to-pay threshold of three times the average GDP per capita in China (2014).[9] The study concluded that this compound would be considered a cost-effective therapy.[9]

Another network meta-analysis and cost-effectiveness analysis for the initial non-eradication treatment of duodenal ulcer in China found that while there was no significant difference in 4-week ulcer healing rates among various PPIs, pantoprazole (B1678409) (40 mg/day) appeared to be the most cost-effective option in that specific context.[8] The ICERs per QALY for pantoprazole, lansoprazole, rabeprazole, and this compound compared to omeprazole were $5,134.67, $17,801.67, $25,488.31, and $44,572.22, respectively.[8]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for key studies.

Protocol 1: this compound vs. Esomeprazole for Reflux Esophagitis (NCT02860624)
  • Study Design: A randomized, double-blind, parallel positive drug control, multi-center Phase III clinical trial.[1][14]

  • Participants: 537 patients diagnosed with reflux esophagitis via gastroscopy.[1][14]

  • Intervention: Patients were randomly assigned to receive either this compound (10 mg once daily, n=322) or esomeprazole (40 mg once daily, n=215) for 8 weeks.[1][14]

  • Assessments:

    • Heartburn and reflux symptoms were assessed at baseline, and at 2, 4, and 8 weeks post-treatment.[1][14]

    • Gastroscopy was performed at 4 weeks. For patients not healed at 4 weeks, another gastroscopy was performed at the end of 8 weeks.[1][14]

  • Primary Outcome: Healing rate at 8 weeks.[1]

experimental_workflow_1 start 537 Patients with Reflux Esophagitis randomization Randomization start->randomization group_ila This compound Group (n=322) 10 mg QD for 8 weeks randomization->group_ila group_eso Esomeprazole Group (n=215) 40 mg QD for 8 weeks randomization->group_eso assessment_4wk 4-Week Assessment: - Symptom Scores - Gastroscopy group_ila->assessment_4wk group_eso->assessment_4wk decision Healed? assessment_4wk->decision assessment_8wk 8-Week Assessment: - Symptom Scores - Gastroscopy (if not healed at 4 wk) decision->assessment_8wk No end End of Study: Compare Healing Rates & Safety decision->end Yes assessment_8wk->end

Caption: Workflow for this compound vs. Esomeprazole Trial.
Protocol 2: Cost-Effectiveness Model of this compound vs. Omeprazole for Duodenal Ulcer

  • Study Design: A decision tree model was constructed to evaluate the cost-effectiveness of 10 mg this compound once-daily versus 20 mg omeprazole once-daily for newly diagnosed duodenal ulcer patients in China over a 1-year period.[9]

  • Data Sources:

    • CYP2C19 polymorphism distribution in the Chinese population.[9]

    • Cure rates for different CYP2C19 genotype sub-groups.[9]

    • Utility values associated with duodenal ulcer and drug-related side effects were sourced from existing literature.[9]

    • Drug costs were based on retail prices in China.[9]

    • Expert surveys were used when published data was unavailable.[9]

  • Analysis:

    • An incremental cost-effectiveness ratio (ICER) was calculated.[9]

    • A probabilistic sensitivity analysis was performed to assess the robustness of the results.[9]

Conclusion

This compound presents a valuable addition to the armamentarium of proton pump inhibitors for managing acid-related disorders. Its efficacy and safety are comparable to older, widely used PPIs. The cost-effectiveness of this compound is promising, although it can be influenced by regional pricing and healthcare system perspectives. For drug development professionals and researchers, this compound's distinct pharmacokinetic profile, particularly its reduced reliance on the polymorphic CYP2C19 enzyme for metabolism, warrants further investigation for potential clinical advantages in specific patient populations. As with all therapeutic decisions, the choice between this compound and older PPIs should be guided by clinical evidence, patient-specific factors, and local economic considerations.

References

Safety Operating Guide

Navigating the Disposal of Ilaprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of unused or expired pharmaceuticals like ilaprazole is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of pharmaceutical waste. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, a proton pump inhibitor, in a laboratory setting.

Understanding Pharmaceutical Waste Regulations

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, which can include certain pharmaceuticals.[1][3] Most states also have their own, often more stringent, regulations.[1]

This compound, as a proton pump inhibitor, is not typically classified as a federally regulated hazardous waste unless it exhibits specific characteristics of ignitability, corrosivity, reactivity, or toxicity. However, it is crucial to consult your institution's specific waste management protocols and local regulations.

Recommended Disposal Procedures for this compound

The following table summarizes the recommended disposal options for this compound, categorized by the preferred method.

Disposal OptionDescriptionKey Considerations
1. Pharmaceutical Take-Back Programs The most recommended method for disposing of unwanted medicines.[4][5] These programs are often operated by law enforcement agencies or pharmacies.[4]Check for authorized pharmaceutical take-back programs in your area. This is the safest and most environmentally sound option.
2. Licensed Medical Waste Incineration For non-hazardous pharmaceuticals, incineration at a licensed facility is a common and effective disposal method.[2][3]This is typically managed through your institution's environmental health and safety (EHS) department or a contracted waste management provider.
3. Household Trash Disposal (with precautions) If a take-back program or incineration service is not available, disposal in the household trash is a permissible option for non-controlled, non-hazardous drugs.[1][5][6]Crucially, do not simply discard the medication in its original container. The medication should be rendered unusable.

Step-by-Step Protocol for Trash Disposal of this compound

Should a take-back program or institutional incineration not be an option, follow these steps for safe disposal in the trash:

  • Do Not Crush: Do not crush the this compound tablets or capsules.[6]

  • Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or kitty litter.[4][5][6][7] This prevents diversion and accidental ingestion.

  • Seal the Mixture: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container, to prevent leakage.[4][6][7]

  • Dispose in Trash: Throw the sealed container into the trash.[4][5]

  • De-identify Original Container: Before discarding the original prescription bottle, remove or scratch out all personal and identifying information from the label to protect privacy.[5][6]

Important Note: Flushing of medications is generally not recommended unless specifically stated on the medication's packaging, as it can lead to water contamination.[1][4][5] The EPA finalized a rule in 2019 that prohibits healthcare facilities from flushing hazardous waste pharmaceuticals.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ilaprazole_Disposal_Workflow start Unused/Expired This compound take_back Is a Pharmaceutical Take-Back Program Available? start->take_back incineration Does your Institution have a Medical Waste Incineration Protocol? take_back->incineration No use_take_back Utilize Take-Back Program take_back->use_take_back Yes trash_disposal Follow Protocol for Trash Disposal incineration->trash_disposal No use_incineration Follow Institutional Incineration Protocol incineration->use_incineration Yes

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer work environment and protecting our ecosystems. Always consult your institution's specific guidelines and local regulations for final determination.

References

Comprehensive Safety and Handling Guide for Ilaprazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ilaprazole. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification

This compound is a proton pump inhibitor. While some safety data sheets (SDS) classify it as not hazardous, others indicate potential risks. This compound sodium hydrate (B1144303) is classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1] Given the potential for irritation and the lack of comprehensive toxicological data in some reports, it is prudent to handle this compound with appropriate caution.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid this compound Laboratory fume hood or other local exhaust ventilation.[3]Tightly fitting safety goggles with side-shields.[3][5]Chemical-impermeable gloves (e.g., nitrile).[5]Lab coat or impervious clothing.[1][3]NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls.[3]
Preparing solutions Laboratory fume hood.[3]Tightly fitting safety goggles with side-shields.[3][5]Chemical-impermeable gloves.[5]Lab coat or impervious clothing.[1][3]Not generally required with proper engineering controls.
Handling solutions Well-ventilated area.[5]Safety goggles with side-shields.[1]Chemical-impermeable gloves.[5]Lab coat.Not generally required.
Cleaning spills Ensure adequate ventilation.[5]Tightly fitting safety goggles with side-shields.[3][5]Double chemical-impermeable gloves.Impervious clothing or gown.[1][3]A full-face respirator may be necessary depending on the spill size and ventilation.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety.

3.1. Engineering Controls

  • Always handle solid this compound and prepare concentrated solutions in a certified laboratory fume hood or other appropriate local exhaust ventilation system to minimize inhalation of dust and aerosols.[3]

  • Ensure a safety shower and eyewash station are readily accessible in the work area.[1]

3.2. Pre-Handling Procedures

  • Read and understand the Safety Data Sheet (SDS) for the specific this compound product you are using.

  • Ensure all necessary PPE is available and in good condition.

  • Designate a specific area for handling this compound to prevent cross-contamination.

3.3. Handling Procedures

  • Don the appropriate PPE as outlined in the table above.

  • When weighing, use a spatula to transfer the solid material. Avoid creating dust.[3][5]

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3][5]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

4.1. First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

4.2. Accidental Release Measures

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[5]

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Avoid generating dust.[3]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[3]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[1]

  • Clean the spill area thoroughly with a suitable decontaminating solution.

  • Prevent the spilled material from entering drains or waterways.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

  • Unused this compound: Dispose of excess or expired this compound through a licensed hazardous material disposal company.[3] Community drug take-back programs are also a safe disposal option.[7][8]

  • Contaminated Materials: Dispose of contaminated labware, PPE, and cleaning materials as hazardous waste in sealed and properly labeled containers.[5]

  • Empty Containers: Rinse empty containers thoroughly before disposing of them in the regular trash. If the container has a patient-specific label, ensure personal information is removed or blacked out.

  • General Guidance: Always follow federal, state, and local regulations for pharmaceutical waste disposal.[3] Do not flush this compound down the toilet unless specifically instructed to do so by a medical professional or it is on an approved flush list, as this can harm the environment.[7][8] If no take-back program is available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and discarded in the household trash.[7][8][9]

Experimental Protocols

The safety data sheets reviewed for this compound state the known hazards but do not provide detailed methodologies for the toxicological experiments conducted to determine these hazards. For specific experimental safety protocols, it is recommended to consult specialized toxicology literature or conduct a substance-specific risk assessment.

This compound Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Ilaprazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Read_SDS Read SDS and Assess Risks Gather_PPE Gather Appropriate PPE Read_SDS->Gather_PPE Prepare_Work_Area Prepare Designated Work Area Gather_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer (in Fume Hood) Prepare_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution (in Fume Hood) Weigh_Transfer->Prepare_Solution Spill Spill Weigh_Transfer->Spill Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Prepare_Solution->Spill Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Conduct_Experiment->Spill Exposure Exposure Conduct_Experiment->Exposure Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Follow_First_Aid Follow First Aid Procedures Exposure->Follow_First_Aid Follow_Spill_Protocol->Decontaminate_Area Follow_First_Aid->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Disclaimer: This information is intended as a guide and is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet provided by the manufacturer for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilaprazole
Reactant of Route 2
Ilaprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.